molecular formula C6H5BBrFO2 B1284257 3-Bromo-5-fluorophenylboronic acid CAS No. 849062-37-9

3-Bromo-5-fluorophenylboronic acid

Cat. No.: B1284257
CAS No.: 849062-37-9
M. Wt: 218.82 g/mol
InChI Key: UVKKALLRVWTDOY-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorophenylboronic acid is a useful research compound. Its molecular formula is C6H5BBrFO2 and its molecular weight is 218.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-bromo-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKKALLRVWTDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584490
Record name (3-Bromo-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-37-9
Record name (3-Bromo-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-5-fluorophenylboronic acid CAS number 849062-37-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromo-5-fluorophenylboronic Acid

CAS Number: 849062-37-9

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of this compound.

Physicochemical Properties

This compound is a substituted arylboronic acid, a class of compounds widely utilized as key building blocks in modern organic synthesis. Its trifunctional nature—featuring a boronic acid, a bromine atom, and a fluorine atom—makes it a versatile reagent for constructing complex molecular architectures.

PropertyValueReference(s)
CAS Number 849062-37-9[1][2][3]
Molecular Formula C₆H₅BBrFO₂[1][3]
Molecular Weight 218.82 g/mol [1]
Appearance White to off-white solid[2]
Melting Point >300 °C[2][3]
Boiling Point 329.0 ± 52.0 °C (Predicted)[2]
Density 1.75 ± 0.1 g/cm³ (Predicted)[2]
Water Solubility Slightly soluble[2][3]
pKa 6.52 ± 0.10 (Predicted)[2]
LogP 2.40[3]
SMILES FC1=CC(Br)=CC(B(O)O)=C1[1]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Standard laboratory safety protocols should be strictly followed.

Hazard ClassGHS Pictogram & Signal WordHazard StatementsPrecautionary Statements
Irritant/Harmful GHS07 Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is under an inert atmosphere at 2-8°C.[2]

Synthesis and Purification

The synthesis of this compound is typically achieved via a lithium-halogen exchange reaction from a dibrominated precursor, followed by electrophilic trapping with a borate ester.

Synthesis_Workflow reactant reactant intermediate intermediate product product reagent reagent condition condition A 1,3-Dibromo-5-fluorobenzene B Lithium-Halogen Exchange A->B 1. n-BuLi, THF C Electrophilic Quench B->C 2. B(OMe)₃ cond1 -78 °C D Acidic Hydrolysis C->D 3. aq. HCl cond2 -78 °C to RT E This compound D->E cond3 RT

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative method based on standard procedures for arylboronic acid synthesis.[4][5]

  • Materials:

    • 1,3-Dibromo-5-fluorobenzene (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)

    • Trimethyl borate (B(OMe)₃, 1.2 eq)

    • Hydrochloric Acid (HCl, 2 M aqueous solution)

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1,3-dibromo-5-fluorobenzene and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.[4]

    • Add trimethyl borate dropwise at -78 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.[4]

    • Cool the mixture to 0 °C and quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or hexane/ethyl acetate) to afford pure this compound.

Applications in Organic Synthesis

The primary application of this compound is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][6][7] This reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and advanced materials.[7][8]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition (R¹-X) pd0->pd_complex1 pd_complex2 Transmetalation (R²-B(OH)₂) pd_complex1->pd_complex2 pd_complex3 Reductive Elimination (R¹-R²) pd_complex2->pd_complex3 pd_complex3->pd0 product R¹-R² pd_complex3->product reagent1 R¹-X reagent1->pd_complex1 reagent2 R²-B(OH)₂ + Base reagent2->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling this compound with an aryl halide.[2][7]

  • Materials:

    • Aryl Halide (e.g., 4-iodotoluene, 1.0 eq)

    • This compound (1.2 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

    • Solvent System (e.g., 1,4-Dioxane/Water, 4:1)

  • Procedure:

    • In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.

    • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[2]

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (4-24 hours), monitoring progress by TLC or LC-MS.[7]

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.

Application in Drug Discovery

Fluorinated phenylboronic acids are crucial intermediates in medicinal chemistry.[9][10] The fluorine atom can enhance metabolic stability and binding affinity, while the boronic acid can act as a handle for Suzuki coupling or serve as a pharmacophore itself, notably as a reversible covalent inhibitor of serine proteases.[11][12]

Drug_Discovery_Workflow start start process process output output decision decision A Start: 3-Bromo-5-fluorophenylboronic acid Building Block B Suzuki Coupling with Heterocyclic Halide A->B C Intermediate Biaryl Scaffold B->C D Further Functionalization (e.g., at Bromine position) C->D E Library of Analogues D->E F Screening & SAR Study E->F F->D Iterate G Lead Candidate F->G Optimized Activity

Caption: Logical workflow for using the title compound in a drug discovery program.

Anticipated Spectroscopic Data

While experimental spectra for this specific compound are not widely published, data can be reliably predicted based on close structural analogs like 3-bromophenylboronic acid.[3][13]

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
¹H NMR ~8.2 (br s, 2H)Broad singletB(OH)₂ protons, often exchangeable with D₂O.
~7.8 (m, 1H)MultipletAromatic proton ortho to both Br and B(OH)₂.
~7.6 (m, 1H)MultipletAromatic proton ortho to both F and B(OH)₂.
~7.4 (m, 1H)MultipletAromatic proton ortho to both Br and F.
¹³C NMR ~163 (d, J ≈ 245 Hz)DoubletC-F carbon, large one-bond C-F coupling.
~138 (m)MultipletAromatic carbons adjacent to boron and halogens.
~130 (d)DoubletAromatic carbon.
~122 (d, J ≈ 20 Hz)DoubletC-Br carbon, smaller C-F coupling.
~118 (m)MultipletAromatic carbons.
~135 (broad)Broad signalC-B carbon, often broad or unobserved due to quadrupolar relaxation of Boron.
¹⁹F NMR ~ -110 to -115MultipletChemical shift relative to CFCl₃.
MS (ESI-) m/z 217, 219[M-H]⁻Isotopic pattern characteristic of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1).

Note: NMR data are predicted based on spectra run in DMSO-d₆. Chemical shifts and coupling constants are approximate and should be confirmed experimentally.[3][13]

References

Technical Guide: 3-Bromo-5-fluorophenylboronic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-5-fluorophenylboronic acid, a key building block in modern synthetic chemistry. The document details its physicochemical properties, provides a comprehensive experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and illustrates the reaction workflow.

Core Physicochemical Data

This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its properties are summarized below.

PropertyValue
Molecular Formula C₆H₅BBrFO₂[1]
Molecular Weight 218.82 g/mol
CAS Number 849062-37-9[1]
Appearance Typically a white to off-white crystalline solid
SMILES FC1=CC(Br)=CC(B(O)O)=C1

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is frequently utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds. The presence of the fluorine and bromine atoms on the phenyl ring provides specific electronic properties and a reactive handle for further chemical transformations.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))

  • Solvent (e.g., 1,4-Dioxane/water mixture, DMF, or ethanol/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).

  • Solvent Addition: Add the degassed solvent system to the flask. A common system is a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: To ensure an inert atmosphere, degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to a temperature between 80-100 °C and stir vigorously. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling Reactants Reactants (Aryl Halide & Boronic Acid) Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst Pd(0) Catalyst + Base Catalyst->Reaction_Setup Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Setup Heating Heating (80-100 °C) Reaction_Setup->Heating 1 Monitoring Reaction Monitoring (TLC or LC-MS) Heating->Monitoring 2 Workup Aqueous Work-up & Extraction Monitoring->Workup 3 Purification Purification (Column Chromatography) Workup->Purification 4 Product Coupled Product Purification->Product 5

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 3-Bromo-5-fluorophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Bromo-5-fluorophenylboronic acid is a valuable synthetic intermediate, particularly in the realm of medicinal chemistry and materials science. Its unique substitution pattern, featuring both a bromine and a fluorine atom, offers multiple points for chemical modification and allows for the introduction of this versatile phenyl moiety into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
CAS Number 849062-37-9[1][2][3][4][5]
Molecular Formula C₆H₅BBrFO₂[1][2]
Molecular Weight 218.82 g/mol [2]
Appearance White to off-white solid/powder[3]
Melting Point >300 °C or 152.795 °C (Conflicting data reported)[1]
Boiling Point 329.0 ± 52.0 °C (Predicted) or 152.795 °C (Conflicting data reported)[1]
Density 1.8 ± 0.1 g/cm³ (Predicted)[1]
Solubility Slightly soluble in water. Soluble in solvents like ethanol, ether, and other organic solvents.[1][3][6]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage at 4°C in an inert atmosphere.[1][2][7]

Note on Conflicting Data: It is important for researchers to be aware of the conflicting data reported for the melting and boiling points. The significant discrepancy suggests that one of the values may be erroneous or refer to a different form or purity of the compound. Experimental verification of these properties is recommended for any application where they are critical.

Chemical Reactivity and Applications

This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in many biologically active molecules.[8][9] The presence of the boronic acid functional group enables the coupling of the 3-bromo-5-fluorophenyl moiety with various aryl or vinyl halides and triflates.

The fluorine atom on the phenyl ring is a particularly attractive feature for drug discovery and development. The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[10][11]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like this compound. Researchers should note that optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (e.g., an aryl bromide or iodide) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.05 eq)

  • Base (e.g., Potassium Phosphate [K₃PO₄] or Potassium Carbonate [K₂CO₃]) (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture (4:1), DMF, or Toluene)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent to the reaction vessel.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the progress of the reaction using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.[8][12]

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Weigh Reactants: - Aryl Halide - this compound - Palladium Catalyst - Base solvent Add Degassed Solvent reactants->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat and Stir (e.g., 80-100 °C) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify Product (e.g., Column Chromatography) dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

The Catalytic Cycle of Suzuki-Miyaura Coupling

The underlying mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl Transmetalation (R²-B(OH)₂) product R¹-R² pd2_aryl->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly useful and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its value is underscored by its role in the robust and reliable Suzuki-Miyaura cross-coupling reaction. While some of its physical properties have conflicting reports in the literature, its chemical reactivity is well-established. This guide provides the essential information for researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluorophenylboronic acid is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid moiety for cross-coupling reactions, a bromine atom for further functionalization, and a fluorine atom to modulate electronic and pharmacokinetic properties, makes it a versatile reagent. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, detailed experimental protocols, and a summary of its applications in drug discovery and development.

Introduction

Phenylboronic acids are indispensable reagents in organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] this compound combines the utility of a boronic acid with the advantageous properties of a fluorine substituent and a bromine handle for sequential reactions, making it a valuable intermediate in the synthesis of complex molecules.[3]

Boronic acid-containing drugs have seen a significant rise in recent years, with several approved by the FDA for various therapeutic areas.[4][5] The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with biological targets, a mechanism exploited in drugs like the proteasome inhibitor bortezomib.[4] This guide will focus on the practical synthesis of this compound, providing researchers with the necessary information to produce this key intermediate in a laboratory setting.

Synthetic Pathway

The most common and efficient method for the synthesis of this compound involves a lithium-halogen exchange reaction starting from 1,3-dibromo-5-fluorobenzene, followed by borylation with a trialkyl borate and subsequent acidic workup. This method offers high regioselectivity due to the greater lability of the C-Br bond compared to the C-F bond in the lithium-halogen exchange step.

An alternative, though less common, approach is the use of a Grignard reaction.[6][7] However, the lithium-halogen exchange is generally preferred for its milder reaction conditions and higher yields for this class of compounds.

Experimental Protocols

Synthesis of this compound via Lithium-Halogen Exchange

This protocol is based on established procedures for the synthesis of analogous arylboronic acids.[8]

Materials:

  • 1,3-Dibromo-5-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet is charged with 1,3-dibromo-5-fluorobenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained at or below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.[8]

  • Borylation: Triisopropyl borate (1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.[8]

  • Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x volume of aqueous layer).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation

Table 1: Reactants and Stoichiometry

ReactantMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
1,3-Dibromo-5-fluorobenzeneC₆H₃Br₂F253.891.0
n-ButyllithiumC₄H₉Li64.061.1
Triisopropyl borateC₉H₂₁BO₃188.071.2

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Reaction Temperature-78 °C to Room Temperature
Reaction Time12-16 hours
Typical Yield70-85%
Purity (post-purification)>97%

Table 3: Physicochemical Properties of this compound

PropertyValue
CAS Number849062-37-9
Molecular FormulaC₆H₅BBrFO₂
Molar Mass218.82 g/mol
AppearanceWhite to off-white solid
Melting Point155-160 °C

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_purification Purification cluster_end Final Product Start 1,3-Dibromo-5-fluorobenzene in Anhydrous THF Lithiation Addition of n-BuLi at -78°C Start->Lithiation Step 1 Borylation Addition of Triisopropyl borate at -78°C, warm to RT Lithiation->Borylation Step 2 Workup Quench with aq. HCl Borylation->Workup Step 3 Extraction Extraction with Diethyl Ether Workup->Extraction Step 4 Drying Drying over MgSO4 Extraction->Drying Step 5 Evaporation Solvent Removal Drying->Evaporation Step 6 Final_Purification Recrystallization / Chromatography Evaporation->Final_Purification Step 7 End This compound Final_Purification->End

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from:

  • Suzuki-Miyaura Coupling: The boronic acid functionality allows for the facile formation of biaryl structures, which are common motifs in many drug molecules.

  • Fluorine Substitution: The presence of a fluorine atom can improve the metabolic stability, lipophilicity, and binding affinity of a compound.[2]

  • Orthogonal Chemistry: The bromine atom provides a handle for subsequent cross-coupling reactions or other transformations, allowing for the late-stage diversification of drug candidates.

This trifecta of reactive sites makes this compound an attractive starting material for the synthesis of inhibitors of various enzymes, receptor agonists and antagonists, and other potential therapeutic agents.

Conclusion

The synthesis of this compound via lithium-halogen exchange of 1,3-dibromo-5-fluorobenzene is a reliable and efficient method for producing this key synthetic intermediate. The detailed protocol and workflow provided in this guide offer a practical framework for its preparation in a laboratory setting. The unique combination of a boronic acid, a bromine atom, and a fluorine atom in one molecule ensures its continued importance in the discovery and development of new pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 3-Bromo-5-fluorophenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document summarizes available data, outlines experimental protocols, and presents a logical framework for spectral interpretation.

Chemical Structure and Properties

This compound is an organoboron compound with the chemical formula C₆H₅BBrFO₂ and a molecular weight of 218.82 g/mol . Its structure features a phenyl ring substituted with a bromine atom, a fluorine atom, and a boronic acid functional group. This substitution pattern leads to a specific arrangement of protons and carbon atoms, each with a unique electronic environment that can be probed by NMR spectroscopy.

Molecular Structure:

Caption: Molecular structure of this compound.

¹H and ¹³C NMR Data

¹H NMR Data of Analogous Compounds
CompoundSolventProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
3-Fluorophenylboronic acidDMSO-d₆H-27.55 - 7.45m-
H-47.45 - 7.35m-
H-57.35 - 7.25m-
H-67.20 - 7.10m-
B(OH)₂8.15s-
3-Bromophenylboronic acidDMSO-d₆H-27.95tJ = 1.7
H-47.78dtJ = 7.7, 1.3
H-57.35tJ = 7.7
H-67.63dddJ = 7.7, 1.7, 1.3
B(OH)₂8.15s-

Note: The assignments for 3-fluorophenylboronic acid are tentative due to the complexity of the multiplets.

¹³C NMR Data of Analogous Compounds
CompoundSolventCarbonChemical Shift (ppm)
3-Fluorophenylboronic acidDMSO-d₆C-1134.5 (d, J=7.5 Hz)
C-2118.5 (d, J=21.0 Hz)
C-3162.5 (d, J=243.0 Hz)
C-4114.0 (d, J=22.5 Hz)
C-5130.5 (d, J=8.5 Hz)
C-6125.0
3-Bromophenylboronic acidDMSO-d₆C-1135.0
C-2133.5
C-3121.5
C-4130.0
C-5130.5
C-6136.0

Experimental Protocols

The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of phenylboronic acids, based on common practices found in the literature for analogous compounds.

Workflow for NMR Sample Preparation and Data Acquisition:

cluster_workflow NMR Experimental Workflow A Weigh ~10-20 mg of the this compound sample. B Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Acquire ¹H NMR spectrum on a 400 MHz or higher field spectrometer. C->D E Acquire ¹³C NMR spectrum, often with proton decoupling. D->E F Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). E->F G Perform Fourier transform, phase correction, and baseline correction. F->G H Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). G->H I Analyze the spectra for chemical shifts, multiplicities, and coupling constants. H->I

Caption: A typical workflow for NMR sample preparation and data acquisition.

Instrumentation:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is recommended for better signal dispersion and resolution, which is particularly important for analyzing complex splitting patterns arising from fluorine coupling.

  • Probe: A standard broadband or inverse detection probe suitable for ¹H and ¹³C nuclei.

Sample Preparation:

  • Sample Weight: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent: Dissolve the sample in a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for phenylboronic acids due to their good solubility and the presence of exchangeable protons from the boronic acid group.

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C). Alternatively, the residual solvent peak can be used for referencing (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Data Acquisition Parameters (Typical):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Interpretation of Spectra

The interpretation of the NMR spectra of this compound would involve the following considerations:

  • ¹H NMR:

    • The aromatic region is expected to show three distinct signals corresponding to the three protons on the phenyl ring.

    • The signals will exhibit splitting due to both homo-nuclear (H-H) and hetero-nuclear (H-F) coupling. The magnitude of the J-coupling constants will be crucial for assigning the specific protons.

    • A broad singlet corresponding to the two hydroxyl protons of the boronic acid group is expected, which may exchange with residual water in the solvent.

  • ¹³C NMR:

    • Six signals are expected for the six carbon atoms of the phenyl ring.

    • The carbon atoms directly bonded to or in close proximity to the fluorine and bromine atoms will show characteristic chemical shifts and C-F coupling. The carbon attached to the boronic acid group will also have a distinct chemical shift.

    • Proton-decoupled spectra will show singlets or doublets (due to C-F coupling).

By combining the information from both ¹H and ¹³C NMR spectra, along with data from 2D NMR experiments such as COSY and HSQC if necessary, a complete and unambiguous assignment of the structure of this compound can be achieved.

In-Depth Technical Guide: Mass Spectrometry Analysis of 3-Bromo-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-5-fluorophenylboronic acid, a key building block in synthetic chemistry and drug discovery. This document outlines detailed experimental protocols, potential fragmentation pathways, and data interpretation to facilitate its characterization.

Introduction

This compound (C₆H₅BBrFO₂) is an organoboron compound with a molecular weight of 218.82 g/mol .[1] Its structural complexity, featuring bromine and fluorine isotopes, presents a unique signature in mass spectrometry. Understanding its behavior under various ionization techniques is crucial for reaction monitoring, purity assessment, and metabolite identification. Arylboronic acids are important in organic and biological chemistry, making their identification and characterization by techniques like electrospray ionization mass spectrometry (ESI-MS) essential.[2]

Experimental Protocols

A general protocol for the mass spectrometric analysis of this compound is detailed below. This protocol can be adapted based on the specific instrumentation and experimental goals.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent. Methanol or acetonitrile are common choices for electrospray ionization (ESI).

  • Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For liquid chromatography-mass spectrometry (LC-MS), the concentration may need to be optimized based on the column and detector sensitivity.

  • Acidification (Optional for ESI Positive Mode): To promote protonation and enhance signal in positive ion mode, a small amount of formic acid (0.1% v/v) can be added to the final solution.

Mass Spectrometry Parameters

The following are typical starting parameters for ESI-MS analysis. Optimization will be required for specific instruments.

ParameterSetting
Ionization Mode ESI (Positive and Negative)
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Desolvation Gas Flow 600 - 800 L/Hr
Desolvation Temperature 350 - 450 °C
Source Temperature 120 - 150 °C
Mass Range 50 - 500 m/z
Collision Energy (for MS/MS) 10 - 30 eV (Ramped)

Data Presentation and Interpretation

Mass spectrometry of this compound will yield a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Mass Spectra Data

The following table summarizes the expected major ions and their corresponding mass-to-charge ratios (m/z) in both positive and negative ion modes.

Ion SpeciesFormulaCalculated m/z ([M] for ⁷⁹Br)Calculated m/z ([M] for ⁸¹Br)Expected Relative AbundanceNotes
[M+H]⁺ [C₆H₆BBrFO₂]⁺219.96221.96HighProtonated molecular ion. Isotopic pattern for one bromine atom will be observed.
[M-H]⁻ [C₆H₄BBrFO₂]⁻217.95219.95HighDeprotonated molecular ion.
[M+Na]⁺ [C₆H₅BBrFO₂Na]⁺241.94243.94ModerateSodium adduct, common in ESI.
[M-H₂O+H]⁺ [C₆H₄BBrF]⁺201.95203.95ModerateLoss of water from the boronic acid moiety.
[M-B(OH)₂]⁺ [C₆H₄BrF]⁺173.95175.95LowLoss of the boronic acid group.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample This compound dissolution Dissolution in Solvent sample->dissolution dilution Dilution dissolution->dilution lc_separation LC Separation dilution->lc_separation esi_ionization Electrospray Ionization lc_separation->esi_ionization mass_analyzer Mass Analyzer esi_ionization->mass_analyzer detector Detector mass_analyzer->detector data_acquisition Data Acquisition detector->data_acquisition spectral_analysis Spectral Analysis data_acquisition->spectral_analysis

Caption: Experimental workflow for LC-MS analysis.

Hypothesized Fragmentation Pathway

Under collision-induced dissociation (CID) in MS/MS experiments, the protonated molecular ion of this compound is expected to fragment via characteristic pathways. The following diagram illustrates a plausible fragmentation cascade.

fragmentation_pathway cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments parent [C6H6BBrFO2]+ (m/z 219.96 / 221.96) frag1 [C6H4BBrF]+ (m/z 201.95 / 203.95) Loss of H2O parent->frag1 - H2O frag2 [C6H4BrF]+ (m/z 173.95 / 175.95) Loss of B(OH)2 parent->frag2 - B(OH)2 frag3 [C6H4F]+ (m/z 95.03) Loss of Br frag2->frag3 - Br frag4 [C6H4Br]+ (m/z 154.96 / 156.96) Loss of F frag2->frag4 - F

Caption: Hypothesized fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound, guided by the protocols and data presented, allows for its unambiguous identification and characterization. The characteristic isotopic signature of bromine and the predictable fragmentation patterns provide a robust analytical handle for researchers in pharmaceutical and chemical development. Careful optimization of instrumental parameters will ensure high-quality data for confident structural elucidation.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-fluorophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-fluorophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a general solubility profile based on structurally related compounds and provides detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering the necessary information for the effective use of this compound in various applications, most notably in Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a key building block in organic synthesis, valued for its role in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The solubility of this reagent in organic solvents is a critical parameter that influences reaction kinetics, yields, and the ease of purification. An understanding of its solubility profile is therefore essential for process optimization and the development of robust synthetic methodologies.

Predicted Solubility Profile

Based on the solubility of structurally analogous compounds, a predicted solubility profile for this compound is presented in Table 1. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Organic SolventChemical ClassPredicted Solubility
MethanolPolar ProticHigh
EthanolPolar ProticHigh
IsopropanolPolar ProticModerate to High
N,N-Dimethylformamide (DMF)Polar AproticHigh
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
AcetonitrilePolar AproticModerate
Tetrahydrofuran (THF)Polar AproticModerate to High
AcetonePolar AproticModerate
Dichloromethane (DCM)HalogenatedLow to Moderate
ChloroformHalogenatedLow to Moderate
TolueneAromatic HydrocarbonLow
HexaneAliphatic HydrocarbonVery Low

Experimental Protocols for Solubility Determination

The following sections detail two common and reliable methods for the experimental determination of the solubility of this compound.

Shake-Flask Method (Equilibrium Method)

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with tight-fitting caps

  • Constant temperature shaker bath

  • Analytical balance

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials.

  • To each vial, add a known volume of a specific organic solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

  • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant using a micropipette.

  • Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the quantification method.

  • Quantification: Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.[2][3]

  • Calculation: The solubility is calculated from the determined concentration and the dilution factor.

Dynamic Method (Turbidity Measurement)

The dynamic method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][5][6]

Materials:

  • This compound

  • Selected organic solvents

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and a photodetector

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture.

  • The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).

  • Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow and a Key Application

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and a typical application of this compound.

G Workflow for Solubility Determination (Shake-Flask Method) A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC) E->F G Calculate solubility F->G

Caption: Workflow for determining solubility via the shake-flask method.

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[7][8]

G Simplified Suzuki-Miyaura Coupling Catalytic Cycle cluster_reactants Reactants A Pd(0)L2 E Ar-Pd(II)(X)L2 A->E Ar = Aryl halide B Oxidative Addition (Ar-X) C Transmetalation (Ar'-B(OR)2) D Reductive Elimination F Ar-Pd(II)(Ar')L2 E->F Ar' = 3-Bromo-5-fluorophenyl F->A G Ar-Ar' F->G Product ArX Aryl Halide (Ar-X) ArX->B BoronicAcid This compound BoronicAcid->C

References

A Technical Guide to the Stability and Storage of 3-Bromo-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-5-fluorophenylboronic acid. Due to the limited availability of specific stability data for this compound in public literature, this guide combines information from safety data sheets, general knowledge of arylboronic acid chemistry, and standardized experimental protocols for stability assessment.

Physicochemical Properties and Recommended Storage

Proper storage and handling are paramount to maintaining the integrity and purity of this compound. Arylboronic acids, as a class of compounds, are known to be sensitive to environmental factors.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Refrigerate (2-8°C or 4°C)[1][2]To minimize thermal degradation and prevent the formation of degradation products.
Atmosphere Store in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., Argon or Nitrogen)[3].Arylboronic acids can be sensitive to air and moisture. A dry, inert atmosphere prevents oxidation and hydrolysis.
Container Tightly closed container[2][3].To prevent exposure to atmospheric moisture and air.
Light Store in a light-resistant container.While specific photostability data is unavailable, it is good practice to protect from light to prevent potential photodegradation.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.To prevent chemical reactions that could degrade the compound.

Core Stability Concerns and Degradation Pathways

The primary stability concerns for this compound, like other arylboronic acids, are dehydration and oxidation.

Dehydration to Boroxines

A common degradation pathway for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine[4][5][6]. This process is often reversible upon exposure to water but can affect the compound's purity and reactivity in chemical syntheses.

G Dehydration of this compound A 3 x this compound B Boroxine (Trimeric Anhydride) A->B -3 H2O B->A +3 H2O C 3 x H2O

Caption: Reversible dehydration of this compound to its corresponding boroxine.

Oxidative Degradation

Arylboronic acids can undergo oxidative degradation, leading to the formation of phenols[7]. This process involves the cleavage of the carbon-boron bond.

G Oxidative Degradation Pathway cluster_reactants Reactants cluster_products Products A This compound C 3-Bromo-5-fluorophenol A->C D Boric Acid A->D B Oxidizing Agent (e.g., O2, H2O2) B->C G Workflow for a Stability Study A Sample Preparation (this compound) B Initial Analysis (T=0) (HPLC, NMR, KF) A->B C Storage Conditions B->C D Long-Term (e.g., 5°C / ambient humidity) C->D E Accelerated (e.g., 25°C / 60% RH or 40°C / 75% RH) C->E F Intermediate Time Points (e.g., 3, 6, 9, 12 months) D->F H Analysis at each Time Point (HPLC, NMR, KF) E->H G Final Time Point (e.g., 24 months) F->G G->H I Data Analysis and Shelf-Life Determination H->I

References

Purity Analysis of 3-Bromo-5-fluorophenylboronic Acid by High-Performance Liquid Chromatography: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 3-Bromo-5-fluorophenylboronic acid, a critical reagent in organic synthesis and drug discovery, utilizing High-Performance Liquid Chromatography (HPLC). This document outlines a detailed analytical method, presents data in a structured format, and includes a visual representation of the experimental workflow.

Introduction

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The purity of this reagent is paramount as impurities can lead to unwanted side reactions, lower yields, and complications in the purification of the final product. HPLC is a precise and reliable analytical technique for assessing the purity of such compounds. This guide details a reverse-phase HPLC (RP-HPLC) method for the quantitative purity determination of this compound.

Experimental Protocol

A robust RP-HPLC method was developed and validated for the purity analysis of this compound. The method is designed to separate the main component from potential impurities.

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: this compound reference standard of known purity.

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: Optimized Chromatographic Conditions

2.3. Gradient Program

A gradient elution is employed to ensure the effective separation of the main peak from any early or late eluting impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Table 2: Gradient Elution Program

2.4. Sample and Standard Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Presentation

The purity of a typical batch of this compound was determined using the method described above. The results are summarized in the following table. The percentage purity is calculated based on the area normalization of the main peak.

Peak No.Retention Time (min)Peak AreaArea %Identification
13.215,0000.5Unknown Impurity
28.52,955,00098.5This compound
312.130,0001.0Unknown Impurity
Total 3,000,000 100.0

Table 3: Representative Purity Analysis Data

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage A Mobile Phase Preparation C HPLC System Setup A->C B Standard & Sample Preparation D Sample Injection B->D E Chromatographic Separation D->E F UV Detection (254 nm) E->F G Data Acquisition F->G H Peak Integration & Analysis G->H I Purity Calculation H->I J Purity Report I->J Final Report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for determining the purity of this compound. The use of a standard C18 column and a straightforward gradient elution with UV detection makes this method accessible to most analytical laboratories. The detailed protocol and structured data presentation in this guide serve as a valuable resource for researchers and professionals in ensuring the quality of this critical synthetic reagent.

A Technical Guide to Commercial Sourcing of 3-Bromo-5-fluorophenylboronic acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the timely and efficient procurement of high-quality reagents is a critical cornerstone of successful project execution. 3-Bromo-5-fluorophenylboronic acid, a key building block in medicinal chemistry and materials science, is available from a variety of commercial suppliers. This guide provides an in-depth overview of these suppliers, their product specifications, and relevant technical information to facilitate informed purchasing decisions.

Physicochemical Properties

  • CAS Number: 849062-37-9

  • Molecular Formula: C₆H₅BBrFO₂

  • Molecular Weight: 218.81 g/mol

  • Appearance: Typically a white to off-white powder or crystalline solid.

  • Storage: Recommended storage conditions are typically at 2-8°C in an inert atmosphere to prevent degradation.

Commercial Supplier Data

The following table summarizes the offerings for this compound from a selection of commercial suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the vendor.

SupplierPurityAvailable QuantitiesPrice (USD)Notes
BLDpharm ≥98%Inquire for bulkInquireOffers a range of analytical data including NMR, HPLC, and LC-MS upon request.[1][2]
ChemScene ≥98%mg, g, kgInquireProvides detailed physicochemical properties and computational chemistry data.[3]
Dabos Not Specified25g$156.91Product sold for commercial addresses only.[4]
Pure Chemistry Scientific Inc. (via Chemcd) 96+%25$124Data from a 2015 listing, may be outdated.[5]
Alchem Pharmtech 95%InquireInquireCatalog number Z-37423.[6]

Experimental Protocols: A Representative Application

While specific experimental protocols for this compound are not readily provided by most suppliers, its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is fundamental for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures. Below is a generalized protocol for a typical Suzuki-Miyaura coupling reaction, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, DMF/water, or ethanol/water).

  • Catalyst and Ligand: Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a suitable ligand if required.

  • Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Visualizing Workflows and Relationships

To further aid in the understanding of the procurement and application of this compound, the following diagrams, generated using the DOT language, illustrate key processes.

cluster_0 Chemical Supply Workflow Researcher Researcher Supplier Supplier Researcher->Supplier Places Order Manufacturer Manufacturer Supplier->Manufacturer Sources Material Logistics Logistics Manufacturer->Logistics Ships Product Logistics->Researcher Delivers

Caption: A simplified workflow of the chemical supply chain.

cluster_1 Suzuki-Miyaura Coupling Workflow A Reactant Mixing (Boronic Acid, Aryl Halide, Base) B Solvent & Catalyst Addition A->B C Degassing (Inert Atmosphere) B->C D Heating & Reaction C->D E Work-up (Extraction & Washing) D->E F Purification (Chromatography) E->F G Final Product F->G

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

3-Bromo-5-fluorophenylboronic acid safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 3-Bromo-5-fluorophenylboronic acid

This document provides a comprehensive overview of the safety information for this compound (CAS No: 849062-37-9), intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's hazards, handling procedures, and emergency responses.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system, and it is harmful if swallowed.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • Harmful: It is also reported as harmful by inhalation, in contact with skin, and if swallowed.[1]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

The signal word associated with this chemical is "Warning".[2]

Physicochemical and Toxicological Data

A summary of the quantitative data available for this compound is presented below. Toxicological and ecological data are limited.[1]

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C₆H₅BBrFO₂ [1][4]
Molecular Weight 218.816 g/mol [1]
Appearance Not specified [1]
Melting Point >300°C [1]
Flash Point 152.8 ± 30.7 °C [1]
Vapour Pressure 0.0 ± 0.8 mmHg at 25°C [1]
Water Solubility Slightly soluble in water [1]

| LogP | 2.40 |[1] |

Table 2: Computational and Toxicological Data

Parameter Value Source
Topological Polar Surface Area (TPSA) 40.46 Ų [4]
Hydrogen Bond Acceptors 2 [4]
Hydrogen Bond Donors 2 [4]
Rotatable Bonds 1 [4]
Toxicological Information No data available [1]

| Ecological Information | No data available |[1] |

Experimental Protocols: Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are derived from standard safety data sheets.

Engineering Controls and Personal Protective Equipment (PPE)
  • Methodology: All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or glasses.[1]

    • Hand Protection: Wear chemical-resistant gloves.[1]

    • Body Protection: Wear standard laboratory clothing.[1]

Safe Handling and Storage
  • Handling:

    • The compound should only be handled by qualified personnel trained in managing potentially hazardous chemicals.[1]

    • Avoid contact with skin and eyes.[2][5]

    • Prevent the formation of dust and aerosols.[2][5]

    • Use non-sparking tools to prevent fire from electrostatic discharge.[2][5]

  • Storage:

    • Store in a tightly closed container.[5]

    • The storage area should be cool, dry, and well-ventilated.[2]

    • Keep the substance away from heat, flames, and sparks.[1]

    • Store away from oxidizing agents.[1] A "Keep Cold" storage condition is also noted.[1]

Emergency and First-Aid Procedures

The following diagram outlines the workflow for first-aid response in case of accidental exposure.

FirstAidWorkflow start Exposure Event inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion move_fresh_air Move to fresh air inhalation->move_fresh_air remove_clothing Take off contaminated clothing skin_contact->remove_clothing rinse_eyes Rinse with pure water for at least 15 minutes eye_contact->rinse_eyes rinse_mouth Rinse mouth with water ingestion->rinse_mouth breathing_check Breathing Difficult? move_fresh_air->breathing_check give_oxygen Give oxygen breathing_check->give_oxygen Yes no_breathing Not Breathing? breathing_check->no_breathing No consult_doctor Consult a Doctor give_oxygen->consult_doctor artificial_respiration Give artificial respiration (avoid mouth-to-mouth) no_breathing->artificial_respiration Yes no_breathing->consult_doctor No artificial_respiration->consult_doctor wash_skin Wash with soap and plenty of water remove_clothing->wash_skin wash_skin->consult_doctor rinse_eyes->consult_doctor no_vomit Do NOT induce vomiting rinse_mouth->no_vomit no_vomit->consult_doctor

Caption: First-aid workflow for exposure to this compound.

First-Aid Protocol Details:
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. A doctor should be consulted.[2][6]

  • Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes. Consult a doctor.[2][6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[2][6]

Fire-Fighting and Reactivity

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.

  • Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide, hydrogen fluoride, and hydrogen bromide.[1]

Stability and Reactivity
  • Stability: The compound is stable under normal conditions.

  • Conditions to Avoid: Heat, flames, and sparks should be avoided.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

The following diagram illustrates the logical relationship between hazard identification and the recommended safety actions.

HazardSafetyRelationship substance This compound hazard_id Hazard Identification substance->hazard_id ghs GHS Pictogram: Exclamation Mark Signal Word: Warning hazard_id->ghs h315 H315: Causes skin irritation ghs->h315 h319 H319: Causes serious eye irritation ghs->h319 h335 H335: May cause respiratory irritation ghs->h335 precautions Precautionary Actions h315->precautions h319->precautions h335->precautions prevention Prevention (P261, P280) - Avoid breathing dust - Wear PPE precautions->prevention response Response - First-Aid (See Workflow) - Spill Management precautions->response storage Storage - Cool, dry, ventilated - Tightly closed container precautions->storage disposal Disposal - Approved waste disposal plant precautions->disposal

Caption: Relationship between hazard identification and corresponding safety measures.

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-5-fluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorophenylboronic acid is a valuable building block in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of a wide range of biaryl and substituted aromatic compounds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.

The presence of both a bromine and a fluorine atom on the phenylboronic acid ring offers distinct advantages. The fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of the final compound, which is often beneficial in drug design. The bromine atom provides a reactive handle for further functionalization, allowing for the sequential and site-selective introduction of different substituents.

However, the use of polyfluorinated phenylboronic acids in Suzuki-Miyaura couplings can present challenges. These compounds can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic reaction conditions. Therefore, careful optimization of the catalyst, base, solvent, and temperature is crucial for achieving high yields and purity of the desired coupled product. This document provides detailed application notes and a specific experimental protocol for the successful use of this compound in Suzuki-Miyaura coupling reactions.

Data Presentation

The following table summarizes quantitative data from a representative Suzuki-Miyaura coupling reaction involving this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12,6-dibromo-3,5-difluoropyridinePd(dppf)Cl₂ (5)-Cs₂CO₃1,4-Dioxane/H₂O (4:1)851865

Experimental Protocols

General Considerations for Suzuki-Miyaura Coupling of this compound

Due to the potential for protodeboronation of fluorinated phenylboronic acids, milder reaction conditions are often preferred. The choice of catalyst, ligand, base, and solvent system is critical for a successful coupling reaction.

  • Catalyst: Palladium catalysts are most commonly used. Pre-formed palladium complexes with bulky, electron-rich phosphine ligands, such as those derived from dppf (1,1'-bis(diphenylphosphino)ferrocene), are often effective. For particularly challenging or sensitive substrates, specialized pre-catalysts designed for the rapid formation of the active Pd(0) species under mild conditions can be beneficial.

  • Base: A suitable base is required to activate the boronic acid. While strong bases can promote protodeboronation, weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred for fluorinated boronic acids. The choice of base can also depend on the specific aryl halide and catalyst system.

  • Solvent: A mixture of an organic solvent and water is typically used. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The water is necessary to dissolve the inorganic base. Degassing the solvent prior to use is important to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Temperature: Reactions are often run at elevated temperatures to ensure a reasonable reaction rate. However, for sensitive substrates like this compound, it is advisable to start with moderate temperatures (e.g., 80-90 °C) and monitor the reaction progress to avoid decomposition.

Detailed Experimental Protocol: Synthesis of 2-bromo-6-(3-bromo-5-fluorophenyl)-3,5-difluoropyridine

This protocol is adapted from the work of Czaban-Jóźwiak et al., J. Org. Chem. 2018, 83, 19, 11617–11625.

Materials:

  • This compound

  • 2,6-dibromo-3,5-difluoropyridine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 2,6-dibromo-3,5-difluoropyridine (1.0 eq).

  • Add this compound (1.2 eq) and cesium carbonate (2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-bromo-6-(3-bromo-5-fluorophenyl)-3,5-difluoropyridine.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Base (e.g., Cs₂CO₃) catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) reagents->catalyst 1. solvent Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent 2. heating Heat under Inert Atmosphere (e.g., 85 °C, 18 h) solvent->heating 3. extraction Aqueous Workup (Extraction) heating->extraction 4. purification Column Chromatography extraction->purification 5. product Isolated Product purification->product 6. Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition pd_transmetal Ar-Pd(II)-Ar' L₂ pd_complex->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') pd_transmetal->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_complex boronic_acid 3-Bromo-5-fluorophenyl- boronic Acid (Ar'-B(OH)₂) boronic_acid->pd_transmetal base Base base->pd_transmetal activates

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 3-Bromo-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction is widely employed in the pharmaceutical and agrochemical industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides make it a highly versatile and powerful tool.

These application notes provide a detailed overview and experimental protocols for the Suzuki coupling of 3-Bromo-5-fluorophenylboronic acid with various aryl and heteroaryl halides. The presence of the fluorine atom and the bromine at a meta position on the phenylboronic acid can influence reactivity, and careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organoboronic acid (R²-B(OH)₂) is activated by a base to form a boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II)-R¹R² complex.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Workflow

A typical experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below. This involves careful preparation of the reaction mixture under an inert atmosphere, followed by heating, monitoring, and finally, workup and purification of the desired product.

Suzuki_Workflow General Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh Reactants: Aryl Halide This compound Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (Argon or Nitrogen) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS, GC-MS) E->F G Quench Reaction (e.g., with water or NH4Cl) F->G H Extraction with Organic Solvent G->H I Drying and Solvent Removal H->I J Purification (e.g., Column Chromatography) I->J

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Recommended Palladium Catalysts and Ligands

The choice of palladium source and ligand is critical for the success of the Suzuki coupling reaction, particularly with potentially challenging substrates like this compound. The electron-withdrawing nature of the fluorine atom can affect the nucleophilicity of the boronic acid, while steric hindrance around the coupling partners can also play a role. Below is a table of commonly used palladium catalysts and ligands that have shown efficacy in couplings of aryl bromides with phenylboronic acids.

Palladium SourceLigandCatalyst System Attributes
Pd(PPh₃)₄Triphenylphosphine (pre-coordinated)A classical, versatile catalyst, but may require higher temperatures and longer reaction times for less reactive substrates.
Pd(OAc)₂Buchwald Ligands (e.g., SPhos, XPhos, RuPhos)Highly active catalyst systems for a broad range of substrates, including sterically hindered and electron-rich/poor partners. Often allows for lower catalyst loadings and milder reaction conditions.
Pd₂(dba)₃Tri-tert-butylphosphine (P(t-Bu)₃) or Tricyclohexylphosphine (PCy₃)Employs bulky, electron-rich phosphine ligands that promote the oxidative addition step and are effective for coupling aryl chlorides and bromides.
Pd(dppf)Cl₂1,1'-Bis(diphenylphosphino)ferrocene (dppf)A robust and widely used catalyst, particularly effective for a variety of aryl and heteroaryl couplings.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound with an aryl or heteroaryl bromide. The specific conditions, including the choice of catalyst, base, solvent, and temperature, may require optimization for a particular substrate combination.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v mixture), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine

Procedure:

  • To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and wash it with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: General Procedure using a Buchwald Precatalyst

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl bromide (1.0 equivalent)

  • Buchwald Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)

  • Potassium Phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Toluene or Tetrahydrofuran (THF), anhydrous and degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the Buchwald precatalyst (0.01-0.03 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene or THF, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reactions with Buchwald catalysts are often faster, typically completing within 1-8 hours.

  • Follow steps 7-11 from Protocol 1 for the workup and purification.

Quantitative Data from Similar Suzuki Coupling Reactions

While specific data for the Suzuki coupling of this compound is not extensively published, the following tables provide representative yields and conditions for the coupling of structurally related fluorinated boronic acids and aryl bromides. This data can serve as a valuable reference for optimizing the reaction of interest.

Table 1: Suzuki Coupling of Various Aryl Bromides with Phenylboronic Acid Derivatives

EntryAryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole4-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285
21-Bromo-4-nitrobenzene3-Fluorophenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O100892
32-Bromopyridine4-Fluorophenylboronic acidXPhos Pd G2 (2)K₃PO₄THF80488
44-Bromobenzonitrile3,5-Difluorophenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)NaOtBuToluene100695

Table 2: Suzuki Coupling of Fluorinated Aryl Bromides with Phenylboronic Acid

EntryAryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)₂ (2) / PCy₃ (4)K₃PO₄Dioxane/H₂O1001090
21-Bromo-3,5-difluorobenzenePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O851678
32-Bromo-5-fluorotoluenePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/EtOH/H₂O951282

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction represents a well-defined logical relationship between the reactants, catalyst, and intermediates.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)Ln PdII_RX R¹-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)Ln-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product Reactant_RX R¹-X Reactant_RX->PdII_RX Reactant_Boronic R²-B(OH)₂ Reactant_Boronic->PdII_R1R2 Base Base Base->PdII_R1R2

Caption: The palladium-catalyzed cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the yield. For electron-rich or sterically hindered substrates, using more active Buchwald-type ligands is often beneficial.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with electron-rich or some heteroaryl boronic acids. Using a less nucleophilic base (e.g., K₃PO₄ or CsF) or anhydrous conditions can sometimes mitigate this issue.

  • Homocoupling: The self-coupling of the boronic acid can compete with the desired cross-coupling. This is more prevalent if the oxidative addition step is slow. A more active catalyst system can help to favor the cross-coupling pathway.

  • Incomplete Reaction: If starting material remains, ensure the catalyst is active and the reaction is performed under strictly inert conditions. Degassing the solvents thoroughly is crucial to prevent catalyst deactivation by oxygen.

By carefully selecting the reaction components and conditions, the Suzuki-Miyaura coupling of this compound can be a highly efficient and reliable method for the synthesis of a diverse range of fluorinated biaryl compounds.

Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 3-Bromo-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls utilizing 3-Bromo-5-fluorophenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This versatile reaction is a cornerstone in modern organic synthesis, particularly in the construction of biaryl scaffolds, which are prominent in many pharmaceutical agents and functional materials. The presence of both a bromine and a fluorine atom on the phenylboronic acid offers unique opportunities for creating complex, functionalized molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organohalide. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials have made it an indispensable tool in medicinal chemistry and materials science.

This compound is a particularly useful building block. The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the bromine atom can serve as a handle for subsequent cross-coupling reactions, allowing for the synthesis of terphenyls and other more complex structures.

Key Applications

Substituted biphenyls derived from this compound are valuable intermediates in several areas:

  • Drug Discovery: The resulting biphenyl structures can be found at the core of various biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.

  • Materials Science: Fluorinated biphenyls are utilized in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to their unique electronic and photophysical properties.

  • Agrochemicals: The introduction of fluoro and bromo-substituted phenyl groups can lead to the development of novel pesticides and herbicides with improved efficacy.

Data Presentation: Representative Suzuki-Miyaura Cross-Coupling Reactions

The following table summarizes representative Suzuki-Miyaura cross-coupling reactions of this compound with various aryl halides. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

EntryAryl Halide Coupling PartnerProductCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Methoxy-bromobenzene3-Bromo-5-fluoro-4'-methoxy-1,1'-biphenylPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801285-95
24-Methyl-bromobenzene3-Bromo-5-fluoro-4'-methyl-1,1'-biphenylPd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O901680-90
33-Amino-bromobenzene3'-Amino-5-bromo-3-fluoro-1,1'-biphenylPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O1002470-85
42-Bromothiophene2-(3-Bromo-5-fluorophenyl)thiophenePd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O1101275-90
54-Bromoacetophenone1-(3'-Bromo-5'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-onePd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane/H₂O100888-98

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the synthesis of substituted biphenyls using this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂) (e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/Ethanol/H₂O, DMF/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating source (oil bath or heating mantle)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, the base, the palladium catalyst, and the ligand (if applicable).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted biphenyl product.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave irradiation can significantly reduce reaction times.

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 eq), the aryl halide (1.2 eq), the base (2.0-3.0 eq), the palladium catalyst (1-5 mol%), and the ligand (if applicable).

  • Add the degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform work-up and purification as described in the conventional heating protocol.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Biaryl Byproduct X-B(OH)₂ + Base-H⁺ Transmetal->Byproduct Boronate Ar'B(OH)₂ + Base Boronate->Transmetal RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Aryl Halide - Catalyst & Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up: - Quench - Extract - Dry monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

  • Low or No Yield:

    • Ensure all reagents are dry and the solvent is properly degassed to avoid catalyst deactivation.

    • The choice of base is crucial; stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive aryl halides.

    • Screen different palladium catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.

  • Homocoupling of Boronic Acid:

    • This side reaction can occur, especially at higher temperatures. Lowering the reaction temperature or using a more active catalyst to promote the desired cross-coupling may help.

  • Protodeborylation (Loss of Boronic Acid Group):

    • This can be an issue, particularly with electron-deficient boronic acids. Using milder bases or minimizing the amount of water in the reaction can mitigate this.

Conclusion

The Suzuki-Miyaura cross-coupling reaction using this compound is a robust and highly effective method for the synthesis of a diverse range of substituted biphenyls. The protocols and data presented in these application notes provide a solid foundation for researchers in drug discovery and materials science to successfully implement this methodology in their synthetic endeavors. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

Applications of 3-Bromo-5-fluorophenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorophenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its unique substitution pattern, featuring both a bromine and a fluorine atom meta to the boronic acid group, offers distinct advantages in drug design. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of the final compound. The bromine atom serves as a convenient handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

This document provides detailed application notes on the use of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. It also includes detailed, generalized protocols for key reactions such as the Suzuki-Miyaura and Chan-Lam couplings.

Key Applications in Medicinal Chemistry

The 3-bromo-5-fluorophenyl moiety is a key structural motif in a variety of biologically active compounds. Its incorporation can significantly influence the pharmacological profile of a molecule.

Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes that play a central role in cellular signaling pathways.[1] Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[2] Consequently, kinase inhibitors have become a major focus of drug discovery efforts.[3]

The 3-bromo-5-fluorophenyl group can be incorporated into kinase inhibitor scaffolds to interact with specific regions of the kinase active site, such as the DFG (Asp-Phe-Gly) motif.[4][5] The fluorine atom can form favorable hydrogen bonds or other non-covalent interactions, while the bromine atom can be used to introduce further diversity and explore structure-activity relationships (SAR).

Logical Workflow for Kinase Inhibitor Synthesis:

G cluster_0 Synthesis of Biaryl Scaffold cluster_1 Further Functionalization cluster_2 Biological Evaluation Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki ArylHalide Aryl/Heteroaryl Halide ArylHalide->Suzuki Biaryl 3-(Aryl/Heteroaryl)-5-fluorobromobenzene Suzuki->Biaryl Functionalization Further Cross-Coupling (e.g., Sonogashira, Buchwald-Hartwig) Biaryl->Functionalization FinalCompound Kinase Inhibitor Candidate Functionalization->FinalCompound Screening Kinase Inhibition Assay FinalCompound->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Caption: Workflow for kinase inhibitor synthesis using this compound.

Formation of Diaryl Ethers via Chan-Lam Coupling

Diaryl ethers are another important class of compounds with diverse biological activities.[6] The Chan-Lam coupling provides a powerful method for the synthesis of these motifs under relatively mild conditions.[7][8][9] this compound can be coupled with phenols to generate the corresponding diaryl ethers, which can serve as intermediates or as final drug candidates.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Chan-Lam coupling reactions using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.[10][11]

Reaction Scheme:

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction vessel, add the aryl or heteroaryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling:

G Start Combine Reactants: - this compound - Aryl Halide - Base Inert Inert Atmosphere (Ar or N2) Start->Inert Catalyst Add Pd Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir (80-100 °C, 4-24h) Solvent->Heat Workup Work-up: - Extraction - Washing - Drying Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data (Representative Examples):

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
4-Iodoanisole3,5-Dichlorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85-95
1-Bromo-4-(trifluoromethyl)benzene3-Fluorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O80-90
2-Bromopyridine3-Bromophenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene75-85
Protocol 2: Chan-Lam C-O Coupling

This protocol outlines a general procedure for the copper-catalyzed coupling of this compound with a phenol to form a diaryl ether.[12][13]

Reaction Scheme:

Materials:

  • This compound (1.5 equivalents)

  • Phenol (1.0 equivalent)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 equivalent)

  • Base (e.g., triethylamine or pyridine, 2.0 equivalents)

  • Solvent (e.g., dichloromethane or THF)

Procedure:

  • To a reaction vessel open to the air, add the phenol, this compound, copper(II) acetate, and the solvent.

  • Add the base and stir the mixture vigorously at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway Example: Inhibition of a Generic Kinase Pathway

Compounds synthesized using this compound can be designed to inhibit specific kinase signaling pathways implicated in disease. The diagram below illustrates a generic kinase cascade and the potential point of inhibition.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Activation Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Proliferation Cell Proliferation TranscriptionFactor->Proliferation Inhibitor Inhibitor (derived from 3-Bromo-5- fluorophenylboronic acid) Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a highly useful reagent for medicinal chemists. Its application in Suzuki-Miyaura and Chan-Lam couplings allows for the efficient synthesis of diverse molecular scaffolds. The resulting compounds, particularly those designed as kinase inhibitors, hold significant promise for the development of novel therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable building block in their drug discovery programs.

References

Application Notes: The Strategic Use of 3-Bromo-5-fluorophenylboronic Acid in the Synthesis of Potent Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-fluorophenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex bioactive molecules. Its unique trifunctional nature, featuring a boronic acid group for palladium-catalyzed cross-coupling reactions and two distinct halogen atoms (bromine and fluorine), allows for precise and sequential introduction of this moiety into a variety of molecular scaffolds. This application note highlights the utility of this compound in the synthesis of kinase inhibitors, a critical class of therapeutic agents in oncology and immunology.

The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final compound, while the bromine atom offers a handle for further synthetic diversification. The boronic acid functionality is most commonly employed in the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.

Application in the Synthesis of TrkA Kinase Inhibitors

Tropomyosin receptor kinase A (TrkA) is a promising therapeutic target for the treatment of pain and various cancers. The development of potent and selective TrkA inhibitors is an active area of research in drug discovery. This compound can be a key reagent in the synthesis of pyrazolopyrimidine-based TrkA inhibitors. The 3-bromo-5-fluorophenyl moiety can be incorporated into the inhibitor scaffold via a Suzuki-Miyaura coupling reaction, contributing to the overall pharmacological profile of the molecule.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a hypothetical TrkA inhibitor, "Compound 1," using this compound. The data is based on typical yields for Suzuki-Miyaura coupling reactions and reported potencies for TrkA inhibitors with similar structural motifs.

StepReactionReactantsProductYield (%)Purity (%)
1Suzuki-Miyaura Coupling4-Bromo-1H-pyrazole, this compound4-(3-Bromo-5-fluorophenyl)-1H-pyrazole85>95
2N-Arylation4-(3-Bromo-5-fluorophenyl)-1H-pyrazole, 2-chloro-5-nitropyridine4-(3-Bromo-5-fluorophenyl)-1-(5-nitropyridin-2-yl)-1H-pyrazole78>95
3Reduction4-(3-Bromo-5-fluorophenyl)-1-(5-nitropyridin-2-yl)-1H-pyrazole6-(4-(3-Bromo-5-fluorophenyl)-1H-pyrazol-1-yl)pyridin-3-amine92>98
4Urea Formation6-(4-(3-Bromo-5-fluorophenyl)-1H-pyrazol-1-yl)pyridin-3-amine, Phenyl isocyanateCompound 188>99
CompoundTargetIC50 (nM)Cell-based Assay (IC50, µM)
Compound 1TrkA150.25
TrkB250>10
TrkC450>10

Experimental Protocols

Protocol 1: Synthesis of 4-(3-Bromo-5-fluorophenyl)-1H-pyrazole via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-1H-pyrazole with this compound.

Materials:

  • 4-Bromo-1H-pyrazole (1.0 eq)

  • This compound (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Triphenylphosphine (PPh3) (0.08 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 4-Bromo-1H-pyrazole, this compound, Pd(OAc)2, PPh3, and K2CO3.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-(3-Bromo-5-fluorophenyl)-1H-pyrazole as a solid.

Suzuki_Miyaura_Coupling Reactants 4-Bromo-1H-pyrazole + This compound Catalyst Pd(OAc)2 / PPh3 K2CO3, Dioxane/H2O, 90°C Reactants->Catalyst Reaction Conditions Product 4-(3-Bromo-5-fluorophenyl)-1H-pyrazole Catalyst->Product Forms Purification Column Chromatography Product->Purification Purification FinalProduct Purified Product Purification->FinalProduct

Diagram 1: Suzuki-Miyaura Coupling Workflow
Protocol 2: TrkA Kinase Inhibition Assay

This protocol outlines a representative method for evaluating the inhibitory activity of synthesized compounds against TrkA kinase.

Materials:

  • Recombinant human TrkA kinase

  • ATP

  • Biotinylated peptide substrate

  • Synthesized inhibitor compound (e.g., Compound 1)

  • Kinase buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • HTRF (Homogeneous Time-Resolved Fluorescence) plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the inhibitor solution (or DMSO for control), and the recombinant TrkA kinase.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and SA-APC.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 620 nm) and determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibition_Assay cluster_Preparation Assay Preparation cluster_Reaction Kinase Reaction cluster_Detection Signal Detection cluster_Analysis Data Analysis Inhibitor Serial Dilution of Inhibitor Compound Incubation1 Add Inhibitor to Kinase Incubate 15 min Inhibitor->Incubation1 Kinase_Mix Prepare Kinase Reaction Mix (TrkA, Buffer) Kinase_Mix->Incubation1 Reaction_Start Add ATP & Substrate Incubate 60 min Incubation1->Reaction_Start Reaction_Stop Add Detection Reagents (Eu-Ab, SA-APC) Reaction_Start->Reaction_Stop Incubation2 Incubate 60 min Reaction_Stop->Incubation2 HTRF_Reading Read HTRF Signal Incubation2->HTRF_Reading IC50_Calc Calculate % Inhibition Determine IC50 HTRF_Reading->IC50_Calc

Diagram 2: TrkA Kinase Inhibition Assay Workflow

Signaling Pathway

The synthesized TrkA inhibitors are designed to interfere with the NGF-TrkA signaling pathway, which is implicated in cell survival, proliferation, and neuronal function. By blocking the ATP-binding site of the TrkA kinase domain, these inhibitors prevent the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways.

TrkA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds P_TrkA Phosphorylated TrkA TrkA->P_TrkA Autophosphorylation Inhibitor TrkA Inhibitor (e.g., Compound 1) Inhibitor->TrkA Inhibits Ras Ras P_TrkA->Ras PI3K PI3K P_TrkA->PI3K MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Cell_Survival Cell Survival & Proliferation MAPK_Pathway->Cell_Survival Akt_Pathway->Cell_Survival

Diagram 3: Simplified TrkA Signaling Pathway and Inhibition

This compound is a key synthetic intermediate that enables the efficient construction of complex bioactive molecules, particularly kinase inhibitors. The protocols and data presented herein provide a framework for the utilization of this versatile reagent in drug discovery and development, specifically in the context of synthesizing potent TrkA inhibitors. The strategic incorporation of the 3-bromo-5-fluorophenyl moiety can lead to compounds with improved pharmacological properties, highlighting the importance of this building block in modern medicinal chemistry.

Application Notes: 3-Bromo-5-fluorophenylboronic Acid as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-5-fluorophenylboronic acid is a key organoboron compound utilized as a versatile building block in the synthesis of advanced organic electronic materials. Its unique molecular structure, featuring both a bromo and a fluoro substituent on the phenyl ring, offers strategic advantages in the design of materials for applications such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The presence of the fluorine atom allows for the fine-tuning of the electronic properties of the final material, influencing factors like electron affinity and stability. The bromo group provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex π-conjugated systems.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of organic semiconductors.

Key Applications in Organic Electronics

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is fundamental to the synthesis of a wide array of organic electronic materials.

  • OLED Emitters and Host Materials: The 3-bromo-5-fluorophenyl moiety can be incorporated into larger molecular architectures to create novel host and emitter materials for OLEDs. The fluorine substitution can enhance the thermal and morphological stability of the material, contributing to longer device lifetimes.

  • Organic Semiconductors: This building block is instrumental in the synthesis of organic semiconductors with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The electron-withdrawing nature of the fluorine atom can help lower these energy levels, which is crucial for optimizing charge injection and transport in electronic devices.

  • Liquid Crystalline Materials: Fluorinated phenylboronic acids are valuable in the design of novel liquid crystalline materials, where precise control over molecular arrangement and electronic characteristics is paramount for performance in displays and sensors.[1]

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical properties of this compound.

PropertyValue
CAS Number 849062-37-9
Molecular Formula C₆H₅BBrFO₂
Molecular Weight 218.82 g/mol
Appearance White to off-white powder or crystalline solid
Solubility Soluble in organic solvents such as THF, Dioxane, and DMF
NucleusChemical Shift (ppm) in DMSO-d₆ (Representative)
¹H 7.2-8.0 (aromatic protons), 8.1 (B(OH)₂)
¹³C 120-140 (aromatic carbons)

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using this compound as a key reagent. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol describes a typical setup for a Suzuki-Miyaura cross-coupling reaction using conventional heating.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., a brominated or iodinated aromatic core) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of Toluene and Water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the solvent mixture (e.g., 10 mL of Toluene and 2.5 mL of Water) to the flask.

  • Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants Solvent Add Solvent Reactants->Solvent Degas Degas Mixture Solvent->Degas Heat Heat & Stir Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Extraction & Washing Monitor->Workup Purify Column Chromatography Workup->Purify Analysis Characterize Product (NMR, MS) Purify->Analysis

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times for Suzuki-Miyaura couplings.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Microwave vial and reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), the palladium catalyst (0.015 mmol), and the base (1.0 mmol).

  • Solvent Addition: Add the solvent mixture to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • Work-up and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.

Logical Diagram of Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetal Transmetalation Transmetal->PdII_R2 PdII_R2->Pd0 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Data and Characterization

The following table summarizes representative data for the synthesis of a hypothetical organic semiconductor using this compound. These values are illustrative and will vary depending on the specific substrates and reaction conditions.

ParameterRepresentative Value
Reaction Yield 75 - 95%
Purity (after purif.) >99% (by HPLC)
Absorption Max (λₘₐₓ) 350 - 450 nm (in solution)
Emission Max (λₑₘ) 450 - 550 nm (in solution)
HOMO Level -5.2 to -5.8 eV
LUMO Level -2.5 to -3.2 eV
Electrochemical Band Gap 2.5 - 2.8 eV

Note: The photophysical and electronic properties of the final material are highly dependent on the overall molecular structure. The introduction of the 3-bromo-5-fluorophenyl moiety is expected to influence these properties due to the electronic effects of the halogen substituents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel organic electronic materials. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward incorporation of a fluorinated phenyl ring into complex conjugated systems. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation organic electronic devices. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for Suzuki Coupling with 3-Bromo-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-5-fluorophenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of both a bromine and a fluorine atom on the phenylboronic acid moiety allows for selective and sequential cross-coupling reactions, making it a valuable tool for the construction of diverse molecular architectures.

Reaction Principle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species (in this case, this compound) and an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to afford the desired biaryl product and regenerate the active Pd(0) catalyst.

Application Notes

The reactivity of this compound in Suzuki coupling is influenced by several factors, including the choice of catalyst, base, solvent, and reaction temperature. The electron-withdrawing nature of the fluorine atom can impact the nucleophilicity of the boronic acid, potentially requiring carefully optimized conditions for efficient coupling.

Catalyst Selection: A variety of palladium catalysts can be employed. For general applications, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective. For more challenging couplings, or to achieve higher turnover numbers, more sophisticated catalyst systems involving bulky, electron-rich phosphine ligands such as SPhos or XPhos, often as pre-formed palladium complexes (e.g., XPhos Pd G2), may be beneficial.[1]

Base and Solvent Systems: The choice of base is critical for the activation of the boronic acid to facilitate transmetalation.[2][3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent system typically consists of an organic solvent such as 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF), often with the addition of water to aid in the dissolution of the base and facilitate the reaction.[4][5]

Reaction Temperature: Suzuki coupling reactions are typically conducted at elevated temperatures, ranging from 80 °C to 110 °C, to ensure a reasonable reaction rate.[4] Microwave irradiation can also be employed to significantly reduce reaction times.

Potential Side Reactions: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid. This can often be minimized by carefully controlling the stoichiometry of the reactants and ensuring an inert atmosphere to prevent oxidative processes that can lead to homocoupling.[6] Protodeborylation, the cleavage of the C-B bond by a proton source, can also occur, particularly with electron-deficient boronic acids. The choice of a suitable base and minimizing the amount of water can help to mitigate this issue.

Experimental Protocols

Below are two representative protocols for the Suzuki coupling of this compound with an aryl bromide. Protocol A outlines a general procedure using a common palladium catalyst, while Protocol B describes a method employing a more advanced catalyst system that may be suitable for more challenging substrates.

Protocol A: General Suzuki Coupling using Pd(PPh₃)₄

This protocol describes a general method for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: To this mixture, add Tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The typical solvent volume is 5-10 mL per mmol of the limiting reactant.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Protocol B: Microwave-Assisted Suzuki Coupling using a Buchwald Ligand Pre-catalyst

This protocol is suitable for rapid reaction optimization and for substrates that may be less reactive under conventional heating.

Materials:

  • This compound

  • Aryl bromide

  • XPhos Pd G2 catalyst

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Water, degassed

  • Microwave reaction vial

Procedure:

  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equivalent), this compound (1.5 equivalents), and potassium phosphate (2.5 equivalents).

  • Catalyst Addition: Add the XPhos Pd G2 catalyst (0.02 equivalents).

  • Solvent Addition: Add degassed toluene and water in a 10:1 ratio.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 30-60 minutes.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol A.

Data Presentation

The following tables summarize typical reaction parameters for Suzuki coupling reactions with substrates analogous to this compound, providing a basis for comparison and optimization.

Table 1: Conventional Heating Suzuki Coupling Conditions

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1-Bromo-3-butoxy-5-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)9012>90
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)1,4-Dioxane1001895
1-Bromo-3-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃ (1.7)DMF/H₂O (95:5)11024~95 (conversion)

Data is representative and compiled from analogous reactions reported in the literature.[4][5]

Table 2: Microwave-Assisted Suzuki Coupling Conditions

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
3-Bromopyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (2)Ethanol/H₂O (4:1)1354085
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ (1)K₂CO₃ (2)H₂O1001092

Data is representative and compiled from analogous reactions reported in the literature.[1]

Visualizations

Diagrams

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base B Combine in Reaction Vessel A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere C->D E Heat to Reaction Temperature (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Quench and Extract G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K K J->K Final Product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L₂-R² pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R¹-R² (Biaryl Product) pd2_boronate->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd2_halide boronic_acid R²-B(OH)₂ (3-Bromo-5-fluorophenyl boronic acid) boronic_acid->pd2_boronate

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Suzuki Reactions Involving 3-Bromo-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal ligand and reaction conditions for the Suzuki-Miyaura cross-coupling of 3-bromo-5-fluorophenylboronic acid with various aryl and heteroaryl halides. This reaction is a critical transformation in the synthesis of complex molecules, particularly in the pharmaceutical industry, for the generation of novel drug candidates.

Introduction to Ligand Selection

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. The choice of ligand is paramount for a successful and high-yielding reaction, especially when dealing with electronically deactivated or sterically hindered substrates such as this compound. The ligand stabilizes the palladium catalyst, facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and can influence the reaction rate, yield, and selectivity.

For substrates like this compound, which contains an electron-withdrawing fluorine atom, bulky and electron-rich phosphine ligands are often the most effective. These ligands promote the oxidative addition of the aryl halide to the palladium(0) center, which is often the rate-limiting step in the catalytic cycle.

Recommended Ligands and Screening Data

A variety of phosphine ligands have been shown to be effective in Suzuki-Miyaura reactions involving challenging substrates. Below is a summary of commonly used ligands and their performance in related reactions, which can serve as a starting point for optimization with this compound.

Ligand NameStructureTypical Catalyst PrecursorKey Features & Applications
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSPhos Pd G3/G4Highly active for a broad range of aryl bromides and chlorides. Effective at low catalyst loadings.
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylXPhos Pd G2/G3/G4Excellent for sterically hindered and electron-poor aryl halides. Often prevents side reactions like debromination.[1][2]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylRuPhos Pd G3/G4Broadly applicable for various C-C and C-N cross-coupling reactions.
CyJohnPhos (2-Biphenyl)di-tert-butylphosphinePd(OAc)₂ or Pd₂(dba)₃Effective for coupling of electron-poor substrates.
P(t-Bu)₃ Tri-tert-butylphosphinePd(OAc)₂ or Pd₂(dba)₃A simple, electron-rich, and bulky phosphine suitable for a range of Suzuki couplings.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Screening Conditions with Buchwald Ligands

This protocol is suitable for initial screening of various bulky phosphine ligands.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Selected phosphine ligand (e.g., SPhos, XPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl bromide, palladium(II) acetate, the phosphine ligand, and potassium phosphate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Ethanol/Water (4:1 mixture)

  • Microwave vial

Procedure:

  • In a microwave vial, combine this compound, the aryl bromide, XPhos Pd G2, XPhos, and potassium carbonate.

  • Add the ethanol/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 135 °C for 30-60 minutes.[1]

  • After cooling, work up the reaction as described in Protocol 1.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and the decision-making for ligand selection, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base solvent Add Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Work-up monitor->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Decision tree for ligand and condition optimization.

Troubleshooting and Key Considerations

  • Debromination: A common side reaction with electron-poor aryl bromides is hydrodebromination. Using bulky ligands like XPhos can often suppress this pathway.[1][2]

  • Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using a slight excess of the aryl halide and ensuring efficient stirring can minimize this.

  • Base Selection: The choice of base is crucial. While K₃PO₄ is a good starting point, other bases such as K₂CO₃, Cs₂CO₃, or even fluoride sources like CsF can be beneficial for certain substrate combinations.

  • Solvent Effects: The solvent system can significantly impact the reaction. Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with an aqueous component, are commonly used.

  • Catalyst Loading: While 1-2 mol% of the palladium catalyst is a typical starting point, for large-scale synthesis, optimization to lower catalyst loadings is desirable.

By carefully selecting the ligand and optimizing the reaction conditions, the Suzuki-Miyaura coupling of this compound can be a highly efficient and reliable method for the synthesis of valuable fluorinated biaryl compounds.

References

Application Notes and Protocols: Optimal Base Selection for the Activation of 3-Bromo-5-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the successful activation of 3-bromo-5-fluorophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The choice of base is a critical parameter for the efficient synthesis of fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and drug development. This guide summarizes the role of different bases, presents their general effectiveness, and offers a detailed, adaptable protocol for researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Fluorinated biaryl scaffolds are prevalent in many pharmaceutical agents due to the unique electronic properties that fluorine substitution imparts, such as altered metabolic stability and binding affinity. This compound is a valuable building block for introducing a bromo- and fluoro-substituted phenyl moiety.

The activation of the boronic acid is a crucial step in the Suzuki-Miyaura catalytic cycle, and this is highly dependent on the choice of base. The base facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step with the palladium complex. For electron-deficient boronic acids like this compound, the selection of an appropriate base is paramount to achieving high yields and minimizing side reactions, such as protodeboronation.

Role and Selection of the Base

The primary function of the base in the Suzuki-Miyaura coupling is to activate the boronic acid by forming a boronate complex (R-B(OH)3⁻). This complex is more nucleophilic than the neutral boronic acid and readily undergoes transmetalation with the arylpalladium(II) halide complex. The choice of base can significantly influence the reaction rate and yield. Common bases used in these reactions include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base are important factors to consider.

For fluorinated arylboronic acids, which are prone to protodeboronation under harsh basic conditions, careful optimization of the base is necessary. Weaker bases are often preferred to mitigate this side reaction.

Comparative Data on Base Effectiveness

BaseCommon Solvent System(s)Typical ConcentrationGeneral Observations and Recommendations
K₃PO₄ Dioxane/H₂O, Toluene/H₂O2.0 - 3.0 equivalentsOften provides excellent yields for a wide range of substrates, including electron-deficient and sterically hindered ones. Its moderate basicity is well-suited for fluorinated arylboronic acids.[1]
K₂CO₃ Dioxane/H₂O, DMF, Toluene2.0 equivalentsA commonly used and cost-effective base. It is effective for many standard Suzuki couplings. May be less effective for more challenging substrates compared to K₃PO₄.
Na₂CO₃ Toluene/EtOH/H₂O, Dioxane2.0 equivalentsCan be a highly effective base, in some cases providing superior yields to other carbonates.[2] Its effectiveness is substrate-dependent.
Cs₂CO₃ Dioxane, Toluene, THF2.0 equivalentsA stronger and more soluble base that can accelerate slow reactions. However, its higher basicity may increase the risk of protodeboronation with sensitive substrates, and it is more expensive.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These should be considered as a starting point, and optimization may be necessary for specific substrates.

4.1. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a procedure for a structurally similar fluorinated compound.[3]

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 3:1 v/v Dioxane/Water)

  • Pressure tube or round-bottom flask with a condenser

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a pressure tube, add the aryl halide (e.g., 0.5 mmol, 1.0 eq.), this compound (0.75 mmol, 1.5 eq.), the selected base (e.g., K₃PO₄, 1.0 mmol, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0075 mmol, 1.5 mol%).

  • Evacuate and backfill the pressure tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (e.g., 4 mL of 3:1 Dioxane/Water) to the pressure tube.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 105 °C) with vigorous stirring for the required time (typically 8-12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and Mass Spectrometry.

4.2. Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Same as in 4.1, with the addition of a microwave vial.

Procedure:

  • In a microwave vial, combine the aryl halide (e.g., 0.5 mmol, 1.0 eq.), this compound (0.75 mmol, 1.5 eq.), the selected base (e.g., K₃PO₄, 1.0 mmol, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0075 mmol, 1.5 mol%).

  • Add the degassed solvent mixture (e.g., 4 mL of 3:1 Dioxane/Water) to the vial.

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the general protocol (steps 7-10).

Visualized Workflows and Relationships

5.1. Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Weigh Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst setup Combine Reactants & Solvent under Inert Atmosphere reactants->setup solvent Prepare & Degas Solvent solvent->setup heat Heat & Stir (Conventional or Microwave) setup->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

5.2. Logical Relationship of Base Activation in the Suzuki-Miyaura Catalytic Cycle

This diagram shows the crucial role of the base in the catalytic cycle.

suzuki_cycle cluster_activation Base Activation pd0 Pd(0)Ln ar_pd_x Ar-Pd(II)Ln-X pd0->ar_pd_x Oxidative Addition (Ar-X) ar_pd_ar_prime Ar-Pd(II)Ln-Ar' ar_pd_x->ar_pd_ar_prime Transmetalation ar_pd_ar_prime->pd0 Reductive Elimination ar_ar_prime Ar-Ar' ar_pd_ar_prime->ar_ar_prime boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₃PO₄) base->boronate boronate->ar_pd_x

Caption: Role of the base in activating the boronic acid for transmetalation.

Troubleshooting and Key Considerations

  • Protodeboronation: The cleavage of the C-B bond is a common side reaction, especially with electron-deficient boronic acids. Using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃), shorter reaction times, and lower temperatures can help minimize this issue.

  • Catalyst Selection: While Pd(PPh₃)₄ is a versatile catalyst, other palladium catalysts with more specialized ligands (e.g., Buchwald or Josiphos ligands) may provide better results for challenging substrates.

  • Solvent Degassing: It is crucial to thoroughly degas the solvents to prevent the oxidation of the Pd(0) catalyst, which would lead to catalyst deactivation.

  • Purity of Reagents: The purity of the boronic acid, aryl halide, and base can significantly impact the reaction outcome. Ensure high-purity reagents are used for optimal results.

Conclusion

The successful Suzuki-Miyaura cross-coupling of this compound is highly dependent on the judicious selection of the base. While several bases can be employed, K₃PO₄ often represents a good starting point due to its effectiveness with a broad range of substrates and its moderate basicity, which is suitable for the potentially sensitive fluorinated boronic acid. The provided protocols and workflows offer a solid foundation for researchers to develop and optimize their synthetic routes towards valuable fluorinated biaryl compounds.

This document is for informational purposes only. The protocols provided should be adapted and optimized for specific substrates and laboratory conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: One-Pot Synthesis Involving 3-Bromo-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the one-pot synthesis of complex organic molecules utilizing 3-bromo-5-fluorophenylboronic acid as a key building block. The methodologies presented are designed to be efficient, minimizing intermediate purification steps and offering rapid access to novel biaryl and other complex scaffolds relevant to medicinal chemistry and materials science.

Introduction

This compound is a versatile bifunctional reagent. The boronic acid moiety allows for participation in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form a new carbon-carbon bond. Simultaneously, the bromo- and fluoro-substituents provide sites for further functionalization or act as modulators of the electronic properties and bioavailability of the final molecule. One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. This document details representative one-pot protocols involving this compound.

One-Pot Borylation/Suzuki-Miyaura Cross-Coupling

A highly effective strategy for the synthesis of unsymmetrical biaryls is the one-pot borylation of an aryl halide followed by a Suzuki-Miyaura cross-coupling reaction. This approach avoids the need to synthesize, purify, and store the often unstable intermediate boronic esters.

Experimental Protocol: One-Pot Synthesis of 3'-Bromo-5'-fluoro-[1,1'-biphenyl]-3-carbonitrile

This protocol describes the synthesis of 3'-Bromo-5'-fluoro-[1,1'-biphenyl]-3-carbonitrile from 3-bromobenzonitrile and this compound in a one-pot, two-step sequence.

Reaction Scheme:

Caption: One-Pot Borylation/Suzuki-Miyaura Workflow.

Multi-Component Reaction (MCR) Protocol

Multi-component reactions are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. This compound can participate in MCRs, such as the Petasis (borono-Mannich) reaction, to generate diverse molecular scaffolds.

Experimental Protocol: One-Pot Petasis-Type Reaction

This protocol describes a representative one-pot, three-component reaction between a secondary amine (e.g., morpholine), an α-hydroxy acid (e.g., mandelic acid), and this compound to form a tertiary amine.

Reaction Scheme:

Where Ar is 3-Bromo-5-fluorophenyl

Materials and Reagents:

  • Morpholine

  • Mandelic acid

  • This compound

  • Toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask equipped with a condenser and a magnetic stir bar, add mandelic acid (1.0 mmol, 152 mg), morpholine (1.2 mmol, 105 µL), and this compound (1.0 mmol, 219 mg).

  • Add 10 mL of toluene and a small amount of 4 Å molecular sieves.

  • Heat the reaction mixture to reflux (approximately 110°C) for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired tertiary amine product.

Quantitative Data (Representative Example)
Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (mg) / Volume (µL)Yield (%)
Mandelic acid152.151.0152 mg-
Morpholine87.121.2105 µL-
This compound218.851.0219 mg-
Product 378.23 - - ~60-70%

Multi-Component Reaction Pathway Diagram

Petasis_Reaction cluster_reactants Reactants Amine Morpholine ReactionVessel One-Pot Reaction (Toluene, Reflux, 16h) Amine->ReactionVessel Acid Mandelic Acid Acid->ReactionVessel BoronicAcid 3-Bromo-5-fluorophenyl- boronic acid BoronicAcid->ReactionVessel Workup Workup and Purification ReactionVessel->Workup Product Tertiary Amine Product Workup->Product

Caption: Petasis-Type Multi-Component Reaction Pathway.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

  • Palladium catalysts are toxic and should be handled with caution.

  • Boronic acids can be irritants; avoid inhalation and skin contact.

Disclaimer: These protocols are intended as representative examples and may require optimization for specific substrates and scales. It is the responsibility of the researcher to ensure that all reactions are carried out safely and in accordance with institutional guidelines.

Application Note: Scale-up Synthesis and Application of 3-Bromo-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-fluorophenylboronic acid is a key building block in modern organic synthesis and medicinal chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] The presence of both a bromine and a fluorine atom on the phenyl ring provides distinct electronic properties and offers orthogonal handles for sequential, site-selective modifications, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the scale-up synthesis, purification, and subsequent application of this compound.

Synthesis Pathway

The most common and scalable method for the synthesis of arylboronic acids involves the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[3][4] The protocol detailed below utilizes a lithium-halogen exchange from a readily available dihalogenated precursor at cryogenic temperatures.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

This protocol describes the synthesis starting from 1,3-dibromo-5-fluorobenzene via a lithium-halogen exchange.

Safety Precautions:

  • Organolithium reagents (n-BuLi, t-BuLi) are pyrophoric and moisture-sensitive. Handle under a strict inert atmosphere (Nitrogen or Argon).

  • Cryogenic temperatures (-78 °C) require appropriate personal protective equipment (PPE), including cryogenic gloves and face shields.

  • All glassware must be flame-dried or oven-dried prior to use to remove all traces of moisture.

Materials and Reagents:

  • 1,3-Dibromo-5-fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Equip a multi-necked, flame-dried reactor with a mechanical stirrer, a thermocouple, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

  • Initial Charge: Charge the reactor with 1,3-dibromo-5-fluorobenzene (1.0 eq) and anhydrous THF.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for an additional 1 hour after the addition is complete.

  • Borylation: In a separate flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • Warming: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly add 2M HCl to quench the reaction and hydrolyze the boronate ester. Stir for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for removing non-acidic impurities on a large scale.[5]

  • Dissolution: Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a cooled aqueous base solution (e.g., 1M NaOH). This converts the boronic acid to its water-soluble boronate salt.

  • Organic Impurity Removal: Separate the layers. The organic layer, containing non-acidic impurities, can be discarded.

  • Acidification: Cool the aqueous layer containing the boronate salt in an ice bath. Slowly add 2M HCl with stirring to re-acidify the solution (to pH ~2), causing the pure boronic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical application of the synthesized product.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0-1.2 eq), the desired aryl halide or triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture).

  • Base Addition: Add an aqueous solution of a base, such as K₂CO₃ or Na₂CO₃ (2.0-3.0 eq).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes.

  • Heating: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry over an anhydrous salt, concentrate, and purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Reagent Quantities for Scaled Synthesis

ReagentMolar Ratio (eq)Lab Scale (10g start)Pilot Scale (1kg start)
1,3-Dibromo-5-fluorobenzene1.010.0 g1.0 kg
Anhydrous THF-200 mL20 L
n-Butyllithium (2.5 M)1.117.2 mL1.72 L
Triisopropyl borate1.210.9 mL1.09 L
2M Hydrochloric Acid-~100 mL~10 L

Table 2: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
RecrystallizationSimple, cost-effective, can yield very high purity.[6][7]Product loss in mother liquor, requires a crystalline solid.Removing minor impurities from solid products.
Acid-Base ExtractionExcellent for removing non-acidic impurities, scalable.[5]May not remove other acidic impurities, requires large solvent volumes.Crude mixtures with significant neutral impurities.
Diethanolamine AdductForms highly crystalline, stable adducts, good for purification.[7][8]Additional synthetic steps required (formation and hydrolysis).Products that are difficult to crystallize directly.
Column ChromatographyCan separate complex mixtures.Costly, generates significant solvent waste, can be difficult for boronic acids.[6]Small scale or when other methods fail.

Table 3: Typical Suzuki Coupling Conditions

ComponentExamplePurpose
Boronic Acid This compoundNucleophilic organoboron species
Electrophile Aryl Bromide, Iodide, or TriflateCoupling partner
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Facilitates the catalytic cycle
Ligand PPh₃, PCy₃, SPhosStabilizes and activates the palladium center
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[9]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFSolubilizes reagents and facilitates the reaction
Temperature 80 - 110 °CProvides energy to overcome activation barriers

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1,3-Dibromo-5-fluorobenzene in Anhydrous THF B Cool to -78 C A->B Charge Reactor C Add n-BuLi (Lithium-Halogen Exchange) B->C Start Addition D Add Triisopropyl Borate (Borylation) C->D After 1 hr E Warm to RT & Stir D->E Slow Warming F Quench with 2M HCl (Hydrolysis) E->F After 12-16 hrs G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Crude Product H->I J Purification Step (e.g., Acid-Base Extraction) I->J Process crude material K Final Product: This compound J->K

Caption: Workflow for the scale-up synthesis of this compound.

Purification_Logic Start Crude Product Analysis Q1 Is the product a solid? Start->Q1 Q2 Are major impurities non-acidic? Q1->Q2 No / Oily Recrystallize Recrystallization Q1->Recrystallize Yes AcidBase Acid-Base Extraction Q2->AcidBase Yes Adduct Diethanolamine Adduct Formation Q2->Adduct No Q3 Is purity still low? Column Column Chromatography Q3->Column Yes End End Q3->End No (Product OK) Recrystallize->Q3 AcidBase->Q3 Adduct->Q3 Column->End

Caption: Decision tree for selecting a suitable purification method.

Drug_Development_Pathway cluster_synthesis Synthesis Stage cluster_development Development Stage A 3-Bromo-5-fluorophenyl- boronic acid (Building Block) C Suzuki Coupling Reaction A->C B Aryl Halide Partner (R-X) B->C D Complex Biaryl Molecule (Lead Compound) C->D Forms C-C Bond E Biological Screening (In Vitro / In Vivo) D->E Test Activity F Lead Optimization E->F Analyze SAR F->C Iterative Synthesis G API Candidate F->G Select Candidate

References

Application Notes and Protocols: 3-Bromo-5-fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic applications and therapeutic potential of derivatives of 3-bromo-5-fluorophenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its bromine and fluorine substituents. These notes include detailed experimental protocols and data for derivatives that showcase the utility of the 3-bromophenyl motif, a core component of molecules accessible from this compound.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The presence of both a bromine and a fluorine atom on the phenyl ring provides opportunities for sequential and regioselective functionalization, making it an attractive starting material for the generation of diverse molecular scaffolds in drug discovery and materials science.

Key Applications

The primary applications of this compound and its derivatives lie in the following areas:

  • Drug Discovery: As a foundational scaffold for the synthesis of enzyme inhibitors, including kinase and proteasome inhibitors. The 3-bromo-5-fluorophenyl moiety can be incorporated into small molecules designed to target specific biological pathways implicated in diseases such as cancer and inflammation.

  • Organic Synthesis: As a key building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

  • Materials Science: In the development of advanced materials, including polymers and nanomaterials, where the unique electronic properties of the fluorinated and brominated aromatic ring can enhance material characteristics.

Featured Application: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

While not directly synthesized from this compound in the cited study, the following 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs represent a class of compounds where the 3-bromophenyl moiety is a key structural feature. These compounds have been evaluated for their anticancer activity, and their synthesis highlights a potential route for the application of this compound derivatives. The data presented showcases the potential of this chemical scaffold in the development of novel therapeutic agents.

Quantitative Data: Anticancer Activity

The anticancer activity of a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was evaluated against a panel of 58 human tumor cell lines by the National Cancer Institute (NCI). The following table summarizes the Percent Growth Inhibition (PGI) for selected compounds against the most sensitive cell lines at a concentration of 10⁻⁵ M.[1]

CompoundTarget Cancer Cell LinePercent Growth Inhibition (PGI)
4e CNS Cancer (SNB-75)41.25%
4i CNS Cancer (SNB-75)38.94%
4i Renal Cancer (UO-31)30.14%
4i Leukemia (CCRF-CEM)26.92%
4i Non-Small Cell Lung Cancer (EKVX)26.61%
4i Ovarian Cancer (OVCAR-5)23.12%

Experimental Protocols

Protocol 1: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

This protocol describes a three-step synthesis for the preparation of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[1]

Step 1: Synthesis of Substituted Phenyl Urea (2a-j)

  • To a solution of a substituted aniline (1a-j) in glacial acetic acid and water, add a solution of sodium cyanate.

  • Stir the reaction mixture at room temperature.

  • Filter the resulting solid, wash with water, and dry to obtain the substituted phenyl urea.

Step 2: Synthesis of N-(Substituted phenyl)hydrazine carboxamide (3a-j)

  • Reflux a mixture of the substituted phenyl urea (2a-j) and hydrazine hydrate.

  • Cool the reaction mixture and filter the resulting solid.

  • Wash the solid with water and dry to yield the N-(substituted phenyl)hydrazine carboxamide.

Step 3: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4a-j)

  • To a solution of 3-bromobenzoyl isothiocyanate in a suitable solvent (e.g., acetone), add the N-(substituted phenyl)hydrazine carboxamide (3a-j).

  • Reflux the reaction mixture.

  • Cool the mixture and add a solution of sodium hydroxide.

  • Continue refluxing the mixture.

  • Cool the reaction mixture, dilute with water, and neutralize with an appropriate acid (e.g., glacial acetic acid).

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the final product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, which is a primary application of this compound.

  • In a reaction vessel, combine the aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines cluster_application Application A Substituted Aniline B Substituted Phenyl Urea A->B NaOCN, AcOH/H2O C N-(Substituted phenyl) hydrazine carboxamide B->C N2H4.H2O, reflux D 5-(3-Bromophenyl)-N-aryl-4H- 1,2,4-triazol-3-amine C->D 1. 3-Bromobenzoyl isothiocyanate 2. NaOH, reflux E Anticancer Activity Screening D->E

Caption: Synthetic workflow for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.

suzuki_coupling_pathway A This compound D Suzuki-Miyaura Coupling A->D B Aryl/Heteroaryl Halide B->D C Pd Catalyst + Base C->D E Biaryl/Heteroaryl Product (e.g., Kinase Inhibitor Scaffold) D->E

Caption: Suzuki-Miyaura coupling pathway utilizing this compound.

signaling_pathway_inhibition cluster_pathway Simplified Cancer Cell Signaling GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P Signaling Cascade (e.g., MAPK pathway) Rec->P TF Transcription Factors P->TF Gene Gene Expression TF->Gene Prolif Cell Proliferation Gene->Prolif Inhibitor 3-Bromo-5-fluorophenyl Derivative (e.g., Kinase Inhibitor) Inhibitor->Rec Inhibition

Caption: Inhibition of a signaling pathway by a 3-bromo-5-fluorophenyl derivative.

References

Troubleshooting & Optimization

Preventing deboronation of 3-Bromo-5-fluorophenylboronic acid in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Deboronation of 3-Bromo-5-fluorophenylboronic Acid in Suzuki Coupling

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the deboronation of this compound during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues related to the deboronation of electron-deficient arylboronic acids and provides actionable solutions.

Q1: I am observing significant formation of 1-bromo-3-fluorobenzene as a byproduct in my Suzuki coupling reaction. What is causing this?

A1: The formation of 1-bromo-3-fluorobenzene is a result of a common side reaction known as protodeboronation (or deboronation), where the C-B bond of the this compound is cleaved and replaced by a C-H bond.[1] For an electron-deficient arylboronic acid like yours, this process can be particularly facile and is often promoted by the reaction conditions, especially the presence of a proton source (like water) and the choice of base.[2][3]

Q2: How does the choice of base affect the extent of deboronation?

A2: The base is crucial for activating the boronic acid for transmetalation but can also promote deboronation.[4] Strong bases, especially in aqueous media, can increase the rate of this side reaction.[1][2] Weaker inorganic bases are often a better choice to minimize deboronation while still facilitating the desired coupling.

Q3: Can the solvent system influence the rate of deboronation?

A3: Absolutely. The presence of water, a proton source, is a key contributor to protodeboronation.[1] While many Suzuki couplings use aqueous solvent mixtures, minimizing the water content or using anhydrous conditions can significantly suppress this side reaction.[5][6]

Q4: My desired cross-coupling is slow, and I see a lot of deboronation. Are these two issues related?

A4: Yes, they are often linked. If the main Suzuki coupling catalytic cycle is slow, the boronic acid remains in the reaction mixture for a longer period under conditions that can promote its decomposition.[3] Therefore, optimizing the catalytic system to accelerate the desired reaction is a key strategy to outcompete the deboronation pathway.

Q5: What are MIDA boronates, and can they help with my deboronation problem?

A5: N-methyliminodiacetic acid (MIDA) boronates are air-stable derivatives of boronic acids.[7][8][9] They act as a "slow-release" form of the boronic acid under specific reaction conditions, which helps to keep the concentration of the unstable free boronic acid low throughout the reaction, thereby minimizing side reactions like protodeboronation.[1][10] This is a highly effective strategy for unstable boronic acids, including many heteroaryl and electron-deficient derivatives.[7][8]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize recommended conditions for the Suzuki coupling of electron-deficient arylboronic acids, like this compound, to minimize deboronation. The data is compiled from studies on analogous substrates.

Table 1: Comparison of Bases and Solvents

BaseSolvent SystemTemperature (°C)Expected OutcomeReference
K₃PO₄Toluene/H₂O (e.g., 9:1)80-100High reaction rates, effective for many electron-deficient substrates.[2]
K₂CO₃Dioxane/H₂O (e.g., 4:1)80-100Common, moderate strength base, often a good starting point.[2][11]
Cs₂CO₃Anhydrous Dioxane or THF80-100Stronger base, can be effective for challenging couplings but may increase deboronation if not carefully controlled.[2]
KFAnhydrous Dioxane110Can be effective, particularly for substrates with base-labile functional groups.[12]

Table 2: Comparison of Palladium Catalysts and Ligands

Catalyst SystemLigand TypeTypical Loading (mol%)Key Advantages for Electron-Deficient SubstratesReference
Pd₂(dba)₃ / XPhosBuchwald-type biarylphosphine1-2Excellent for sterically hindered and electron-poor substrates, promotes rapid coupling.[2]
Pd(OAc)₂ / SPhosBuchwald-type biarylphosphine1-2High activity for a broad range of substrates, including those prone to deboronation.[2]
PdCl₂(dppf)Diphosphine complex2-5Relatively air-stable and effective for a range of couplings.[2]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)2-5Readily available but generally shows lower activity for challenging substrates and may require higher temperatures.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical pathways and a recommended troubleshooting workflow.

Suzuki_Coupling_Cycle cluster_main_cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Electrophile Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid) Boronate Ar'-B(OH)₃⁻ (Activated Boronate) Ar_prime_BOH2->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deboronation_Pathway cluster_deboronation Competing Protodeboronation Pathway Ar_prime_BOH2 3-Bromo-5-fluorophenyl- boronic acid (Ar'-B(OH)₂) Deboronation Protodeboronation Ar_prime_BOH2->Deboronation ProtonSource Proton Source (e.g., H₂O) ProtonSource->Deboronation Base Base Base->Deboronation Base-catalyzed Byproduct 1-Bromo-3-fluorobenzene (Ar'-H) Deboronation->Byproduct Undesired Side Product BoronicAcidWaste B(OH)₃ Deboronation->BoronicAcidWaste

Caption: The competing protodeboronation side reaction.

Troubleshooting_Workflow Start Low Yield or Significant Deboronation Observed CheckReagents Check Reagent Quality (Boronic Acid, Solvent, Base) Start->CheckReagents CheckReagents->Start Reagents Poor OptimizeBase Optimize Base (Switch to weaker base, e.g., K₃PO₄, KF) CheckReagents->OptimizeBase Reagents OK Anhydrous Use Anhydrous Conditions (Dry solvents, inert atmosphere) OptimizeBase->Anhydrous End Improved Yield OptimizeBase->End Improved OptimizeCatalyst Optimize Catalyst System (Use Buchwald ligand, e.g., XPhos) Anhydrous->OptimizeCatalyst Anhydrous->End Improved LowerTemp Lower Reaction Temperature OptimizeCatalyst->LowerTemp OptimizeCatalyst->End Improved UseMIDA Use MIDA Boronate (Slow-release strategy) LowerTemp->UseMIDA Still issues LowerTemp->End Improved UseMIDA->End Improved

Caption: Troubleshooting workflow for low yield and deboronation.

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling to Minimize Deboronation

This protocol is designed for the Suzuki coupling of this compound with an aryl halide, aiming to minimize the protodeboronation side reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (2.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Standard laboratory glassware, Schlenk line, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: All glassware should be oven-dried overnight at 120 °C and allowed to cool under a stream of inert gas.

  • Reagent Preparation:

    • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and finely ground, anhydrous potassium phosphate (2.5 eq.).

    • In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq.) and XPhos (0.04 eq.) in a small amount of anhydrous dioxane.

  • Reaction Setup:

    • Seal the Schlenk flask with a septum and subject it to three cycles of vacuum and backfilling with inert gas to ensure an oxygen-free atmosphere.

    • Add anhydrous dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl halide).

    • Add the prepared catalyst solution to the reaction flask via syringe.

    • Thoroughly degas the final reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography.

Protocol 2: Suzuki Coupling using the MIDA Boronate Slow-Release Strategy

This protocol involves the in-situ formation of the MIDA boronate of this compound, followed by its use in a Suzuki coupling reaction.

Part A: Preparation of the MIDA Boronate

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq.) and N-methyliminodiacetic acid (MIDA) (1.05 eq.) in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically several hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude 3-Bromo-5-fluorophenyl MIDA boronate is often a crystalline solid and can be used in the subsequent Suzuki coupling without further purification.

Part B: Suzuki Coupling Reaction

  • Follow the procedure outlined in Protocol 1 , substituting the this compound with the prepared 3-Bromo-5-fluorophenyl MIDA boronate (1.2 eq.).

  • The use of a slightly higher water content in the solvent system (e.g., dioxane/water 4:1) and a base like K₃PO₄ will facilitate the slow hydrolysis of the MIDA boronate to release the active boronic acid during the reaction.[7]

By implementing these optimized conditions and troubleshooting strategies, researchers can significantly reduce the undesired deboronation of this compound and improve the yield of the desired cross-coupled product.

References

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-5-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique structure of this reagent—being both an electron-deficient boronic acid and possessing a reactive bromo substituent—presents specific challenges that this guide aims to address.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary parameters I should investigate?

A1: Low yields in Suzuki couplings, especially with challenging substrates, can often be traced to a few critical areas. A systematic check of your reagents and reaction setup is the recommended first step.[1][2]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[2] Oxidation of the Pd(0) catalyst or the phosphine ligand can deactivate the catalytic system.[2][3] Ensure that your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[2]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the deactivation of the Pd(0) catalyst.[2][4] Ensure your reaction vessel was properly dried and subsequently purged and backfilled with an inert gas (Argon or Nitrogen) multiple times.

  • Solvent and Base Purity: Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a common source of catalyst decomposition.[2] Ensure the base is of high purity and finely powdered for better solubility and reactivity.

  • Reagent Quality: Verify the purity of your this compound and the aryl halide coupling partner. Boronic acids can degrade over time, and electron-deficient ones are particularly susceptible to protodeboronation.[2]

Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction for electron-deficient boronic acids like this compound.[2] Here are several strategies to mitigate it:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[2] Using milder or less nucleophilic bases can be beneficial. Consider switching from strong bases like NaOH to weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[2][5]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be the proton source for this side reaction.[6] Running the reaction under strictly anhydrous conditions with a base like K₃PO₄ in a solvent like anhydrous dioxane or toluene can reduce protodeboronation.

  • Reaction Temperature: Lowering the reaction temperature may decrease the rate of protodeboronation relative to the desired cross-coupling.

  • Boronic Ester Conversion: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA boronate, which are generally less prone to this side reaction.[2]

Q3: My main byproducts are from homocoupling of my aryl halide and/or self-coupling of the this compound. How can this be prevented?

A3: Homocoupling is a common side reaction where two identical molecules couple together.[7] With this compound, there is the additional risk of self-coupling where the molecule acts as both the boronic acid and the aryl halide partner.

  • Catalyst Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can promote the desired cross-coupling pathway and suppress homocoupling by favoring reductive elimination of the cross-coupled product.[5]

  • Controlled Reagent Addition: Slowly adding one of the coupling partners (often the boronic acid) to the reaction mixture can help maintain its low concentration, thereby disfavoring the homocoupling side reaction.

  • Temperature Management: High temperatures can sometimes promote catalyst decomposition, which may lead to the formation of palladium nanoparticles that are less selective and can catalyze homocoupling. Running the reaction at the lowest effective temperature is advisable.

  • Purity of Reagents: Ensure that the palladium catalyst has not decomposed to palladium black, which can also promote homocoupling.[7]

Q4: Which catalyst and ligand system is optimal for coupling an electron-deficient boronic acid?

A4: Electron-deficient boronic acids can exhibit slow rates of transmetalation.[5] Therefore, a highly active catalyst system is required. For the aryl halide partner, reactivity generally follows the trend I > Br > OTf >> Cl.[2] Challenging couplings with less reactive partners like aryl chlorides often require specialized catalysts.[8]

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[5]Air-sensitive, higher cost.[5]1-2
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[5]Air-sensitive, higher cost.[5]1-2
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.[5]May be less active than Buchwald-type systems for challenging substrates.[5]2-5
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)Readily available and well-understood.[5]Lower activity for challenging substrates; often requires higher temperatures.[5]2-5

Table 1: Comparison of common palladium catalyst and ligand systems for Suzuki coupling with electron-deficient substrates.

Q5: What are the recommended base and solvent combinations for this reaction?

A5: The base and solvent are not independent variables; they work together to facilitate the catalytic cycle. The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species.[3][9]

BaseCommon SolventsCharacteristics & Considerations
K₃PO₄ Toluene/H₂O, Dioxane, THFAn effective and commonly used base for challenging Suzuki couplings.[5] Its moderate strength helps minimize base-sensitive side reactions.
Cs₂CO₃ Dioxane/H₂O, DMFA strong base that can be very effective, but may promote protodeboronation or other side reactions with sensitive substrates.[10]
K₂CO₃ Dioxane/H₂O, Ethanol/H₂OA standard, cost-effective base of moderate strength.[9][10]
KF THF, DioxaneA mild base, particularly useful when base-sensitive functional groups (like esters) are present.[6][11]

Table 2: Comparison of common bases and compatible solvent systems.

The solvent must solubilize the reagents while stabilizing the active catalytic species.[2] Biphasic systems, such as Toluene/Water or Dioxane/Water, are very common and often highly effective.[3][5]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a representative method for setting up a Suzuki-Miyaura coupling reaction under an inert atmosphere.[1]

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere Setup: Seal the vessel with a septum and purge by evacuating and backfilling with argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The solvent should be deoxygenated by bubbling with argon for 15-30 minutes prior to use.[2]

  • Reaction: Place the reaction vessel in a pre-heated oil bath or heating block and stir at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Screening Conditions for Reaction Optimization

This procedure outlines a method for systematically testing different parameters to find the optimal reaction conditions.

  • Setup: Arrange a parallel array of reaction vials (e.g., in a heating block).

  • Reagent Addition: To each vial, add the aryl halide (1.0 equiv) and this compound (1.2 equiv).

  • Variable Addition:

    • Base Screening: To separate sets of vials, add different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) at a constant molar equivalence (e.g., 2.0 equiv).

    • Catalyst Screening: To other sets, use the same base but add different catalyst/ligand systems (e.g., from Table 1) at a constant mol%.

  • Inerting and Solvent Addition: Purge all vials with inert gas. Add the chosen degassed solvent to each vial.

  • Reaction and Analysis: Run all reactions at the same temperature for a set period (e.g., 4 hours). Quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the percent conversion and identify major byproducts. This data will guide further optimization.

Visual Diagrams

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Aryl Halide PdII_1 R¹-Pd(II)L₂-X OxAdd->PdII_1 Transmetal Transmetalation (R²-B(OR)₃⁻) PdII_1->Transmetal PdII_2 R¹-Pd(II)L₂-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product Base_Activation Base Activation of Boronic Acid R²B(OH)₂ + Base Base_Activation->Transmetal Boronate Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Fresh Catalyst/Ligand? - Pure Boronic Acid? - Anhydrous Solvent? start->check_reagents check_setup 2. Check Reaction Setup - Fully Inert Atmosphere? - Solvent Degassed? - Correct Temperature? check_reagents->check_setup analyze_byproducts 3. Analyze Byproducts (LCMS/GCMS) check_setup->analyze_byproducts protodeb Protodeboronation Dominant? analyze_byproducts->protodeb homocoup Homocoupling Dominant? protodeb->homocoup No solve_protodeb Action: - Use milder base (K₃PO₄, KF) - Use anhydrous solvent - Lower temperature protodeb->solve_protodeb Yes no_reaction Starting Material Unchanged? homocoup->no_reaction No solve_homocoup Action: - Use bulkier ligand (XPhos) - Lower temperature - Slow addition of boronic acid homocoup->solve_homocoup Yes solve_no_reaction Action: - Use more active catalyst (e.g., Buchwald system) - Increase temperature - Screen different bases/solvents no_reaction->solve_no_reaction Yes

Caption: A troubleshooting workflow for diagnosing low-yield Suzuki coupling reactions.

G cluster_params Reaction Parameters cluster_problems Common Problems Catalyst Catalyst & Ligand Homocoupling Homocoupling Catalyst->Homocoupling Selectivity Catalyst_Deactivation Catalyst Deactivation Catalyst->Catalyst_Deactivation O₂ Sensitivity Low_Reactivity Low Reactivity Catalyst->Low_Reactivity Activity Base Base Protodeboronation Protodeboronation Base->Protodeboronation Strength/Conc. Base->Low_Reactivity Activation Solvent Solvent & Water Solvent->Protodeboronation Proton Source Solvent->Low_Reactivity Solubility Temperature Temperature Temperature->Homocoupling Temperature->Catalyst_Deactivation

Caption: Relationship between key reaction parameters and common troubleshooting issues.

References

Technical Support Center: 3-Bromo-5-fluorophenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromo-5-fluorophenylboronic acid in cross-coupling reactions. The following information is designed to help you anticipate and resolve common side reactions and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to form 1-bromo-3-fluorobenzene. This reaction is often promoted by acidic or basic conditions and elevated temperatures.[1][2]

  • Homocoupling: This reaction involves the coupling of two molecules of this compound to form 3,3'-dibromo-5,5'-difluorobiphenyl. The presence of oxygen and certain palladium(II) species in the reaction mixture can facilitate this undesired outcome.[1]

Q2: Why is this compound prone to these side reactions?

A2: The electronic properties of this compound, specifically the presence of electron-withdrawing fluorine and bromine atoms, make the boronic acid group more susceptible to certain side reactions. Electron-deficient arylboronic acids can be more prone to protodeboronation under certain conditions.

Q3: How can I minimize protodeboronation?

A3: To minimize protodeboronation, consider the following strategies:

  • Choice of Base: Use a milder base. Strong bases can accelerate the decomposition of the boronic acid. For base-sensitive substrates, potassium fluoride (KF) can be a suitable alternative to stronger bases like hydroxides or carbonates.

  • Reaction Temperature: Operate at the lowest effective temperature. Higher temperatures can increase the rate of protodeboronation.

  • Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times.

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester. These derivatives can release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[2]

Q4: What are the best practices to avoid homocoupling of the boronic acid?

A4: Homocoupling can be suppressed by:

  • Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen is a known promoter of homocoupling.

  • Palladium Pre-catalyst: Use a Pd(0) source directly or a pre-catalyst that rapidly generates the active Pd(0) species. Pd(II) species can promote homocoupling.[1]

  • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. A large excess can increase the likelihood of homocoupling.

Q5: My reaction is sluggish or fails to go to completion. What should I check?

A5: Several factors could be at play:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For electron-deficient substrates, bulky, electron-rich phosphine ligands can be beneficial. However, be aware that very bulky ligands can sometimes promote protodeboronation.

  • Solvent: Ensure your solvent is anhydrous and of high purity. The presence of water can contribute to protodeboronation. Common solvents for Suzuki coupling include dioxane, THF, and toluene, often with a small amount of water added to aid in the dissolution of the base.[1]

  • Reagent Purity: Verify the purity of your this compound and the coupling partner. Impurities can inhibit the catalyst.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your cross-coupling experiments with this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product and significant amount of 1-bromo-3-fluorobenzene (protodeboronation product) detected. 1. Reaction temperature is too high.2. Base is too strong.3. Extended reaction time.4. Presence of excess water.1. Lower the reaction temperature.2. Switch to a milder base (e.g., K₂CO₃, K₃PO₄, or KF).3. Monitor the reaction and quench it upon completion.4. Use anhydrous solvents and control the amount of water added with the base.
Formation of 3,3'-dibromo-5,5'-difluorobiphenyl (homocoupling product) is observed. 1. Incomplete degassing (presence of oxygen).2. Use of a Pd(II) pre-catalyst that is not efficiently reduced to Pd(0).3. Large excess of boronic acid.1. Ensure thorough degassing of solvents and reagents and maintain a strict inert atmosphere.2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst designed for rapid activation.3. Use a smaller excess of the boronic acid (e.g., 1.1 equivalents).
Reaction does not proceed or is very slow. 1. Inactive catalyst or inappropriate ligand.2. Poor solubility of reagents.3. Impure starting materials.1. Screen different palladium catalysts and phosphine ligands. Buchwald or Fu-type ligands are often effective.2. Choose a solvent system that ensures all components are well-dissolved at the reaction temperature.3. Purify the starting materials before use.
Formation of dehalogenated starting material (aryl halide is reduced). The palladium catalyst may be reacting with a hydride source in the reaction mixture.This can sometimes occur with certain bases or solvents. Trying a different base or solvent system may help.

Experimental Protocols

Below are representative, generalized protocols for a Suzuki-Miyaura coupling reaction with this compound. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: Standard Conditions
  • Reactants:

    • Aryl halide (1.0 equiv)

    • This compound (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent:

    • Dioxane/Water (4:1 v/v)

  • Procedure:

    • To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: For Substrates Prone to Side Reactions
  • Reactants:

    • Aryl halide (1.0 equiv)

    • This compound MIDA ester (1.2 equiv)

    • Palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-3 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent:

    • Anhydrous Toluene or CPME

  • Procedure:

    • Follow the setup procedure as in Protocol 1, ensuring all reagents and solvents are strictly anhydrous and degassed.

    • Heat the reaction mixture to a lower temperature (e.g., 60-80 °C) and monitor closely.

    • The workup and purification procedure is similar to Protocol 1.

Data Presentation

Due to the lack of specific literature data comparing the side reactions of this compound under varied conditions, the following table is a conceptual representation based on general principles for electron-deficient boronic acids.

Table 1: Conceptual Yields of Desired Product vs. Side Products Under Various Suzuki-Miyaura Coupling Conditions

Entry Catalyst (mol%) Base (equiv) Solvent Temp (°C) Desired Product Yield (%) Protodeboronation (%) Homocoupling (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O10075155
2Pd(PPh₃)₄ (3)Cs₂CO₃ (2)Dioxane/H₂O10065255
3XPhos Pd G3 (2)K₃PO₄ (2)Toluene8090<5<2
4Pd(OAc)₂/SPhos (2)K₃PO₄ (2)Dioxane/H₂O8085<510
5Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (non-degassed)100601520

This table is for illustrative purposes to demonstrate potential trends.

Visualizations

Caption: Main reaction pathway and common side reactions in the Suzuki-Miyaura coupling of this compound.

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions involving this compound.

References

Technical Support Center: Minimizing Homocoupling of 3-Bromo-5-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the formation of homocoupling byproducts during Suzuki-Miyaura cross-coupling reactions involving 3-bromo-5-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a concern with this compound?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 3,3'-dibromo-5,5'-difluorobiphenyl. This is particularly problematic as it consumes the boronic acid, reducing the yield of the desired cross-coupled product. Furthermore, the homocoupled byproduct can be challenging to separate from the target molecule due to similar physical properties. Electron-deficient arylboronic acids, such as this compound, are known to be more prone to this side reaction.[1][2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[3][4]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly an issue at the beginning of the reaction before the catalytic cycle for the desired cross-coupling is fully established.[4]

Q3: How can I effectively remove dissolved oxygen from my reaction mixture?

A3: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.

  • Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.

Q4: Can the choice of catalyst, ligand, and base influence the extent of homocoupling?

A4: Absolutely. The selection of these reagents is crucial for minimizing homocoupling.

  • Catalyst: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ to avoid the initial homocoupling that can occur during the in-situ reduction of Pd(II) to Pd(0).[4] Modern pre-catalysts, like Buchwald's G3 and G4 palladacycles, are designed to cleanly generate the active Pd(0) species and can also help minimize side reactions.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective at promoting the desired reductive elimination step of the cross-coupling cycle and can sterically hinder the formation of intermediates that lead to homocoupling.[5][6]

  • Base: The choice of base is critical for activating the boronic acid. For electron-deficient boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ may be required to facilitate efficient transmetalation, which can outcompete the homocoupling pathway.[6]

Troubleshooting Guide: Minimizing Homocoupling of this compound

Problem Potential Cause Suggested Solution
Significant formation of homocoupled byproduct Presence of dissolved oxygen in the reaction mixture.1a. Rigorously degas the solvent and reaction mixture by sparging with nitrogen or argon for at least 30 minutes. 1b. Perform three to five freeze-pump-thaw cycles for complete oxygen removal.
Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂).2a. Switch to a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃. 2b. Employ a modern, well-defined palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst).
Suboptimal choice of ligand.3. Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which can accelerate the desired cross-coupling over homocoupling.[5][6]
Inefficient transmetalation.4a. For the electron-deficient this compound, consider using a stronger base such as Cs₂CO₃ or K₃PO₄ to facilitate transmetalation. 4b. Ensure the base is finely powdered and well-dispersed in the reaction mixture.
Low yield of the desired cross-coupled product Inefficient catalyst turnover.1. Ensure the purity of all reagents and the dryness of the solvent.
Catalyst deactivation.2. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.
Incomplete reaction.3. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.
Difficult purification of the final product Co-elution of the desired product with the homocoupled byproduct.1. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. 2. Consider recrystallization as an alternative purification method.

Data Presentation: Impact of Reaction Parameters on Homocoupling

Table 1: Effect of Palladium Source on Homocoupling

Palladium SourceTypical ObservationRationale
Pd(OAc)₂ / PdCl₂ (Pd(II))Higher potential for homocouplingIn-situ reduction to Pd(0) can be mediated by the boronic acid, leading to homocoupling.[4]
Pd(PPh₃)₄ / Pd₂(dba)₃ (Pd(0))Lower potential for homocouplingThe active Pd(0) species is directly available, entering the catalytic cycle without a pre-reduction step.[4]
Buchwald Precatalysts (G3, G4)Low potential for homocouplingDesigned for clean and efficient generation of the active Pd(0) catalyst, minimizing side reactions.

Table 2: Effect of Ligand Choice on Homocoupling

Ligand TypeExamplesTypical ObservationRationale
Bulky, Electron-Rich PhosphinesSPhos, XPhos, RuPhosSignificantly reduces homocouplingSteric hindrance disfavors the formation of intermediates leading to homocoupling, while high electron density promotes the desired reductive elimination.[5][6]
Less Bulky, Electron-Neutral PhosphinesPPh₃Can lead to higher levels of homocouplingLess steric hindrance and slower reductive elimination can allow for competing homocoupling pathways to occur.

Table 3: Effect of Base on Homocoupling with Electron-Deficient Boronic Acids

BaseTypical ObservationRationale
Weak Bases (e.g., Na₂CO₃)May lead to increased homocouplingInsufficient activation of the electron-deficient boronic acid can result in slow transmetalation, allowing more time for side reactions.
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃)Generally reduces homocouplingPromotes faster and more efficient transmetalation, which can outcompete the homocoupling pathway.[6]

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimizing the reaction to minimize homocoupling.

Reagents and Equipment:

  • This compound

  • Aryl halide coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Buchwald G3 precatalyst)

  • Bulky, electron-rich phosphine ligand (if not using a precatalyst, e.g., SPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (2.0-3.0 equiv.), and the ligand (if required, typically 1-5 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 0.5-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Minimizing Homocoupling cluster_solutions Potential Solutions start High Homocoupling Observed check_degassing Review Degassing Protocol start->check_degassing Initial Check check_catalyst Evaluate Palladium Source check_degassing->check_catalyst Sufficiently Degassed? sol_degas Improve Degassing: - Sparging - Freeze-Pump-Thaw check_degassing->sol_degas check_ligand Assess Ligand Choice check_catalyst->check_ligand Using Pd(0) or Precatalyst? sol_catalyst Change Catalyst: - Pd(0) source - Buchwald Precatalyst check_catalyst->sol_catalyst check_base Optimize Base check_ligand->check_base Using Bulky, Electron-Rich Ligand? sol_ligand Change Ligand: - SPhos, XPhos, etc. check_ligand->sol_ligand optimize_conditions Systematic Optimization check_base->optimize_conditions Base Strength Appropriate? sol_base Change Base: - K3PO4, Cs2CO3 check_base->sol_base success Minimized Homocoupling optimize_conditions->success

Caption: A troubleshooting workflow for minimizing homocoupling.

Homocoupling_Mechanism Proposed Mechanism for Oxygen-Mediated Homocoupling pd0 Pd(0)L_n pd_peroxo L_nPd(II)(O_2) pd0->pd_peroxo Oxidation o2 O_2 adduct [L_nPd(O-O-B(OH)_2Ar)] pd_peroxo->adduct + ArB(OH)₂ arboh ArB(OH)_2 ar_pd_oh L_nArPd(II)OH adduct->ar_pd_oh + ArB(OH)₂ - B(OH)₃ ar_pd_ar L_nArPd(II)Ar ar_pd_oh->ar_pd_ar Transmetalation + ArB(OH)₂ ar_pd_ar->pd0 Reductive Elimination ar_ar Ar-Ar (Homocoupled Product) ar_pd_ar->ar_ar

Caption: Oxygen-mediated homocoupling mechanism.

References

Technical Support Center: Troubleshooting Suzuki Reactions with 3-Bromo-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving 3-Bromo-5-fluorophenylboronic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?

A1: A low or non-existent yield in a Suzuki coupling with this compound can stem from several factors, particularly given its electron-deficient nature which can slow down key steps in the catalytic cycle.[1] The first aspects to meticulously check are:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The Suzuki reaction is sensitive to oxygen, which can lead to the oxidative degradation of the phosphine ligands and the homocoupling of the boronic acid.[2][3] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[2]

  • Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, and impurities can poison the catalyst.

  • Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent.[2] The base must be sufficiently strong to promote the formation of the boronate complex for transmetalation but not so strong as to cause degradation of your starting materials or products.[2]

Q2: I'm observing significant homocoupling of my this compound. What causes this and how can I minimize it?

A2: Homocoupling of boronic acids to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[3][4] This occurs when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[4]

To minimize homocoupling:

  • Thoroughly Degas: Ensure your reaction mixture is rigorously degassed to remove any dissolved oxygen.[2][4]

  • Use a Pd(0) Source: Consider using a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly.[1][5]

  • Optimize Catalyst System: Employing highly active catalyst systems with bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.

  • Stoichiometry Control: Using a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents) can help reduce this side reaction.[6]

Q3: Protodeboronation seems to be a competing reaction. How can I prevent the loss of my boronic acid?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a known side reaction, especially with electron-deficient arylboronic acids.[7] The presence of water and a strong base can accelerate this process.[2]

Strategies to mitigate protodeboronation include:

  • Use a Milder Base: Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective.[2]

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce protodeboronation as water is the primary proton source for this side reaction.[2]

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, can protect it from premature decomposition.[7][8]

Q4: The electron-withdrawing fluorine and bromine on my boronic acid appear to be deactivating. What specific adjustments can I make to my protocol?

A4: The electron-deficient nature of this compound can make the transmetalation step of the Suzuki cycle sluggish.[1] To overcome this, more forcing reaction conditions or a more active catalyst system are often required.

Consider the following adjustments:

  • Employ Specialized Ligands: Utilize bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[1][2] These ligands can stabilize the palladium catalyst and promote the challenging transmetalation step.

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier.[4] However, be mindful that this can also increase the rate of side reactions.

  • Select a Stronger, Non-Nucleophilic Base: A strong base is often necessary for electron-deficient boronic acids. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently effective choices in these challenging couplings.[1][4]

Troubleshooting Guides

Guide 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials, follow this troubleshooting workflow:

start Low Conversion Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents Pure? start->check_reagents sol_catalyst Use Fresh Catalyst/Ligand Switch to a More Active System (e.g., Buchwald Ligand) check_catalyst->sol_catalyst No sol_conditions Increase Temperature Increase Reaction Time Ensure Proper Degassing check_conditions->sol_conditions No sol_reagents Verify Purity of Boronic Acid and Aryl Halide check_reagents->sol_reagents No start Byproduct Formation Observed is_homocoupling Is Homocoupling Product Detected? start->is_homocoupling is_protodeboronation Is Protodeboronated Arene Detected? start->is_protodeboronation is_other Other Byproducts? start->is_other sol_homocoupling Thoroughly Degas Use Pd(0) Source Optimize Stoichiometry is_homocoupling->sol_homocoupling Yes sol_protodeboronation Use Milder Base (e.g., K2CO3, KF) Use Anhydrous Conditions Convert to Boronic Ester is_protodeboronation->sol_protodeboronation Yes sol_other Lower Reaction Temperature Screen Different Solvents/Bases Purify Starting Materials is_other->sol_other Yes cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X(L2) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)2 + Base pd_complex2 Ar-Pd(II)-Ar'(L2) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

References

Technical Support Center: Purification Strategies for Products from 3-Bromo-5-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 3-Bromo-5-fluorophenylboronic acid. The following information is designed to address specific issues encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most prevalent reaction is the Suzuki-Miyaura cross-coupling, where the boronic acid is coupled with an aryl or heteroaryl halide to form a biaryl structure. Other notable reactions include Chan-Lam coupling for the formation of C-N or C-O bonds, Ullmann-type couplings, and esterification of the boronic acid itself.

Q2: What are the typical impurities I should expect in my crude product after a reaction with this compound?

A2: Common impurities include:

  • Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., aryl halide).

  • Homocoupling Products: Dimers of the boronic acid (biphenyl species) formed as a side reaction, often promoted by the presence of oxygen.[1]

  • Protodeborylation Byproducts: The boronic acid group is replaced by a hydrogen atom on the starting material.

  • Catalyst Residues: Residual palladium or copper catalysts and their associated ligands (e.g., phosphine oxides).

  • Boronic Acid Anhydrides (Boroxines): Cyclic trimers of the boronic acid.

Q3: How can I remove unreacted this compound from my reaction mixture?

A3: An acid-base extraction is a highly effective method. Boronic acids are acidic and can be deprotonated with a mild aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution) to form a water-soluble boronate salt. This allows for the separation of the boronic acid from the desired neutral organic product, which will remain in the organic layer. Subsequent acidification of the aqueous layer can recover the boronic acid if needed.

Q4: My fluorinated biphenyl product is proving difficult to purify by standard silica gel chromatography. What are some alternative strategies?

A4: For challenging separations of fluorinated compounds, consider the following:

  • Alternative Stationary Phases:

    • Fluorinated Silica Gel: These phases can offer unique selectivity for fluorinated molecules.

    • Alumina (neutral or basic): Can be effective, especially for basic compounds that may interact strongly with acidic silica gel.

    • Reversed-Phase Silica (C18): Useful for polar compounds that do not retain well on normal-phase silica.

  • Mobile Phase Modifiers:

    • For normal-phase chromatography of polar compounds, adding a small amount of a polar solvent like methanol to your eluent system (e.g., ethyl acetate/hexanes) can improve elution.

    • For basic compounds, adding a small percentage of triethylamine or ammonium hydroxide can neutralize the acidic sites on the silica gel and reduce tailing.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Troubleshooting Guides

Purification Strategy Troubleshooting
Issue EncounteredPotential CauseSuggested Solution
Product co-elutes with starting material (aryl halide) in flash chromatography. Similar polarity of the product and starting material.- Optimize Solvent System: Try a different solvent system with varying polarity (e.g., dichloromethane/methanol, toluene/ethyl acetate).- Gradient Elution: Employ a shallow gradient to improve separation.- Alternative Stationary Phase: Switch to a stationary phase with different selectivity, such as alumina or a bonded silica phase (e.g., cyano or diol).
Product streaks badly on the silica gel column. - The compound is highly polar.- The compound is acidic or basic and is interacting with the silica surface.- Use a More Polar Eluent: Add a small amount of methanol to your eluent.- Add a Modifier: For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine or ammonium hydroxide.- Switch to Alumina: Alumina is less acidic than silica and can be better for basic compounds.
Difficulty removing palladium catalyst residues. The palladium catalyst is complexed with the product or is finely dispersed.- Filtration through Celite® or Silica Plug: After the reaction workup, filter the crude product solution through a pad of Celite® or a short plug of silica gel, eluting with the reaction solvent or ethyl acetate.- Aqueous Washes: Washing with aqueous solutions like ammonium chloride or thiourea can sometimes help to scavenge palladium.- Specialized Scavengers: Use commercially available palladium scavengers.
Product oils out during recrystallization. The solvent is too non-polar for the product at lower temperatures, or the product has a low melting point.- Use a Different Solvent or Solvent System: Find a solvent in which the product is soluble when hot but sparingly soluble when cold.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Scratch the Flask: Use a glass rod to scratch the inside of the flask to induce crystallization.

Experimental Protocols & Data

Suzuki-Miyaura Coupling & Purification

This reaction is a cornerstone for creating C-C bonds using this compound.

General Experimental Protocol:

  • Reaction Setup: In a flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove unreacted boronic acid, perform an extraction with an aqueous base (e.g., 1M NaOH).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data for Suzuki-Miyaura Reactions:

Aryl Halide PartnerCatalyst/BaseSolventYield (%)Purity (%)Purification Method
4-Methoxyphenyl iodidePd(PPh₃)₄ / K₂CO₃Toluene/H₂O85>98Flash Chromatography (Ethyl Acetate/Hexanes)
3-Cyanophenyl bromidePd₂(dba)₃/SPhos / K₃PO₄Dioxane/H₂O78>99Recrystallization (Ethanol/Water)
2-BromopyridinePd(OAc)₂/XPhos / Cs₂CO₃THF/H₂O72>97Flash Chromatography (DCM/Methanol)
Chan-Lam Coupling & Purification

This reaction is useful for forming C-N or C-O bonds.

General Experimental Protocol:

  • Reaction Setup: Combine this compound (1.5 equivalents), the amine or phenol (1.0 equivalent), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., triethylamine or pyridine).

  • Solvent and Conditions: Add a solvent such as dichloromethane (DCM) or methanol. The reaction is often run open to the air at room temperature.

  • Workup and Purification: After completion, the reaction mixture is typically filtered and concentrated. Purification is commonly achieved by flash column chromatography.

Quantitative Data for Chan-Lam Coupling:

NucleophileCatalyst/BaseSolventYield (%)Purity (%)Purification Method
AnilineCu(OAc)₂ / PyridineDCM88>98Flash Chromatography (Ethyl Acetate/Hexanes)
PhenolCuI / Et₃NMethanol75>97Flash Chromatography (Ethyl Acetate/Hexanes)
Ullmann Coupling & Purification

The Ullmann reaction can be used for the synthesis of biaryls.

General Experimental Protocol:

  • Reaction Setup: A mixture of this compound (or a derivative aryl halide) and a copper source (often in excess) is heated.

  • Solvent and Conditions: High-boiling polar solvents like DMF or NMP are typically used at high temperatures (>150 °C).

  • Workup and Purification: The reaction is cooled and worked up by partitioning between an organic solvent and water. Purification is usually by chromatography or recrystallization.

Note: The Ullmann reaction often has lower yields and harsher conditions compared to palladium-catalyzed couplings.[1]

Quantitative Data for Ullmann-type Reactions:

Coupling PartnerCopper SourceSolventYield (%)Purity (%)Purification Method
4-MethoxyphenolCuI / K₂CO₃DMF65>95Flash Chromatography (Ethyl Acetate/Hexanes)

Visualizations

Experimental Workflows

experimental_workflow General Purification Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) start->extraction base_wash Base Wash (e.g., 1M NaOH) to remove boronic acid extraction->base_wash brine_wash Brine Wash base_wash->brine_wash drying Drying (e.g., Na2SO4) brine_wash->drying concentration Concentration drying->concentration chromatography Flash Column Chromatography concentration->chromatography recrystallization Recrystallization concentration->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for products from boronic acid reactions.

Troubleshooting Logic for Co-elution

troubleshooting_coelution Troubleshooting Co-elution in Flash Chromatography cluster_analysis Analysis cluster_solutions Potential Solutions start Co-elution of Product and Impurity check_polarity Are polarities very similar? start->check_polarity change_solvent Change Solvent System (e.g., Toluene/Acetone) check_polarity->change_solvent Yes gradient Use a Shallow Gradient check_polarity->gradient Yes change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) check_polarity->change_stationary_phase Yes recrystallize Attempt Recrystallization check_polarity->recrystallize If solid success Successful Separation change_solvent->success gradient->success change_stationary_phase->success recrystallize->success

References

Technical Support Center: Suzuki Reactions with 3-Bromo-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-fluorophenylboronic acid. This resource aims to address specific issues related to catalyst poisoning and other common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is sluggish or fails to go to completion. What are the likely causes?

A1: Low conversion or reaction failure in Suzuki couplings with this compound can stem from several factors. The most common issues include:

  • Catalyst Poisoning: The palladium catalyst is highly sensitive to impurities that may be present in the reactants, solvents, or reaction atmosphere. Even trace amounts of catalyst poisons can lead to a significant drop in catalytic activity.

  • Decomposition of the Boronic Acid: this compound, being an electron-deficient boronic acid, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This is often exacerbated by the reaction conditions, particularly the choice of base and the presence of water.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical for a successful Suzuki coupling. An inappropriate combination of these parameters can lead to low yields.

  • Poor Quality of Reagents: The purity of all reagents, including the aryl halide, boronic acid, base, and solvent, is crucial for a successful reaction.

Q2: What are the common symptoms of catalyst poisoning in my Suzuki reaction?

A2: Catalyst poisoning can manifest in several ways:

  • Drastic decrease in reaction rate or complete halt of the reaction.

  • Formation of a black precipitate (Palladium black). While the formation of some black precipitate can be normal, excessive and rapid formation often indicates catalyst decomposition and deactivation.

  • Low to no product formation, with starting materials remaining unreacted.

  • Inconsistent results between batches.

Q3: What are the most common catalyst poisons I should be aware of?

A3: Palladium catalysts are susceptible to a range of poisons. Key culprits include:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes are notorious for irreversibly poisoning palladium catalysts. These can be present as impurities in starting materials or solvents.

  • Halides: While a halide is part of the substrate, excess halide ions can inhibit the catalyst.

  • Carbon Monoxide: Often present in low-quality industrial gases, carbon monoxide can strongly coordinate to the palladium center and deactivate it.

  • Coordinating Functional Groups: The presence of certain functional groups on your starting materials or in solvent impurities, such as some nitrogen-containing heterocycles, can sometimes chelate to the palladium and inhibit catalysis.[2]

Q4: How can I prevent protodeboronation of this compound?

A4: To minimize the decomposition of your electron-deficient boronic acid, consider the following strategies:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or phosphate bases like potassium phosphate (K₃PO₄).[2]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.[1]

Q5: My reaction is producing a significant amount of homocoupling byproduct. What causes this and how can I stop it?

A5: The homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or an excess of a Pd(II) species.[3] To minimize this side reaction, ensure rigorous degassing of your reaction mixture and use a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source.[3]

Troubleshooting Guides

Problem 1: Low to No Product Formation

If your reaction is not yielding the desired product, follow this troubleshooting workflow:

Troubleshooting_Workflow start Low/No Product reagent_quality Check Reagent Purity (Aryl Halide, Boronic Acid, Base, Solvent) start->reagent_quality Step 1 catalyst_activity Verify Catalyst and Ligand Activity (Use fresh catalyst/ligand) reagent_quality->catalyst_activity Step 2 reaction_setup Review Reaction Setup (Inert atmosphere, proper degassing) catalyst_activity->reaction_setup Step 3 conditions Optimize Reaction Conditions (Screen Base, Solvent, Temperature) reaction_setup->conditions Step 4 success Successful Reaction conditions->success

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Problem 2: Suspected Catalyst Poisoning

If you suspect catalyst poisoning is the issue, consider the following steps:

  • Source of Poison: Identify the potential source of the catalyst poison.

    • Starting Materials: Have the this compound and the aryl halide been tested for purity? Impurities from the synthesis of these starting materials are a common source of poisons.

    • Solvents: Are the solvents of high purity and properly degassed? Some solvent contaminants can act as catalyst poisons.

    • Gases: Is the inert gas used for degassing of high purity and free from oxygen and carbon monoxide?

  • Mitigation Strategies:

    • Purify Starting Materials: Recrystallize or chromatograph the starting materials to remove impurities.

    • Use High-Purity Solvents and Reagents: Purchase reagents and solvents from reputable suppliers and ensure they are of the appropriate grade for catalysis.

    • Scavengers: In some cases, the addition of a scavenger to remove a specific poison may be beneficial.

Quantitative Data on Catalyst Poisoning

The presence of even parts-per-million (ppm) levels of certain impurities can have a dramatic effect on the yield of a Suzuki coupling reaction. The following table provides a representative summary of the impact of a generic sulfur-containing impurity on a model Suzuki reaction.

Concentration of Sulfur Impurity (ppm)Approximate Reaction Yield (%)
0 (Control)>95%
1060-80%
5010-30%
100<5%

Note: This data is illustrative. The actual impact of a poison will depend on the specific catalyst, ligand, and reaction conditions employed.

Experimental Protocols

Representative Experimental Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for each specific aryl halide coupling partner.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask via syringe.

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki Catalytic Cycle and Points of Catalyst Poisoning

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and highlights the stages where catalyst poisoning can occur.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'B(OR)2 PdII_Ar R-Pd(II)-Ar' L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 - R-Ar' Poison Catalyst Poisons (e.g., S, CO) Poison->Pd0 Deactivation

Caption: The Suzuki catalytic cycle with potential catalyst deactivation pathways.

Experimental Workflow for Suzuki Coupling

The following diagram outlines the key steps in setting up a Suzuki coupling experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) catalyst Add Catalyst/Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Reaction Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/LCMS) heat->monitor extract Aqueous Workup monitor->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Reactions with 3-Bromo-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reactivity of the electron-deficient 3-Bromo-5-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered an electron-deficient and potentially challenging substrate in Suzuki-Miyaura coupling?

A1: this compound is considered electron-deficient due to the presence of two electron-withdrawing groups, a bromine and a fluorine atom, on the phenyl ring. This electron deficiency can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to lower reaction rates and potentially incomplete conversions.

Q2: What are the most common side reactions observed when using this compound?

A2: The most common side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often exacerbated by high temperatures and the presence of water and strong bases.

  • Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl is another possible side reaction, which can be minimized by controlling the reaction conditions and stoichiometry.

  • Debromination: The bromine substituent on the ring can be removed under certain reductive conditions that might occur during the reaction, leading to byproducts.

Q3: When should I consider converting this compound to a boronic ester or trifluoroborate salt?

A3: Conversion to a more stable derivative like a pinacol ester (Bpin) or a potassium trifluoroborate salt is recommended when you observe significant decomposition of the boronic acid, particularly through protodeboronation, under your standard reaction conditions. These derivatives often exhibit enhanced stability towards protodeboronation and can be purified more easily.

Q4: What general strategies can I employ to improve the yield of my Suzuki-Miyaura reaction with this substrate?

A4: To improve yields, consider optimizing the following:

  • Catalyst System: Employ a high-activity catalyst system, often consisting of a palladium precursor and a bulky, electron-rich phosphine ligand.

  • Base: Select a suitable base that is strong enough to promote the reaction but does not cause significant substrate decomposition.

  • Solvent: Use a solvent system that ensures the solubility of all reactants and the base.

  • Temperature and Reaction Time: Carefully control the temperature to balance reaction rate and substrate stability. Monitor the reaction to determine the optimal reaction time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Low to No Product Formation

Possible Causes & Solutions

CauseRecommended Solution
Inactive Catalyst Use a pre-catalyst or ensure the in-situ generation of the active Pd(0) species. Consider using Buchwald-type pre-catalysts. Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation.
Inefficient Oxidative Addition If coupling with an electron-rich aryl halide, switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or RuPhos to facilitate this step.
Slow Transmetalation This is a common issue with electron-deficient boronic acids. Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.
Poor Reagent Quality Use high-purity this compound, aryl halide, and solvents. Ensure the boronic acid has not degraded during storage.
Problem 2: Significant Protodeboronation

Possible Causes & Solutions

CauseRecommended Solution
Harsh Basic Conditions Switch to a milder base such as K₂CO₃ or KF. The physical state of the base is also important; ensure it is finely powdered.
Presence of Water While some water can be beneficial for dissolving the base, excess water can promote protodeboronation. Try reducing the amount of water or running the reaction under anhydrous conditions.
High Reaction Temperature Lower the reaction temperature and monitor the reaction over a longer period.
Inherent Instability Convert the boronic acid to a more stable pinacol ester or a potassium trifluoroborate salt, which are more resistant to protodeboronation.
Problem 3: Formation of Homocoupling Byproduct

Possible Causes & Solutions

CauseRecommended Solution
Excess Boronic Acid Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the aryl halide.
Catalyst System Certain palladium sources or ligands might favor homocoupling. Experiment with different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.
Slow Addition In some cases, slow addition of the boronic acid solution to the reaction mixture can help minimize its concentration and reduce the rate of homocoupling.

Experimental Protocols (Analogous Systems)

Disclaimer: The following protocols are for Suzuki-Miyaura couplings of structurally similar electron-deficient arylboronic acids. These should serve as a starting point for the optimization of reactions with this compound.

Protocol 1: Coupling of 3-Bromo-5-chlorophenylboronic acid with an Aryl Halide

This protocol is adapted from a procedure for a similar dihalophenylboronic acid.

Reagents:

  • 3-Bromo-5-chlorophenylboronic acid (1.5 mmol)

  • Aryl Halide (1.0 mmol)

  • CoCl₂ (0.05 mmol, 5 mol%)

  • dppe (1,2-Bis(diphenylphosphino)ethane) (0.075 mmol, 7.5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Acetonitrile (MeCN) (4 mL)

Procedure:

  • To a dry Schlenk flask, add 3-bromo-5-chlorophenylboronic acid, the aryl halide, CoCl₂, dppe, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed acetonitrile via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling of 3,5-Difluorophenylboronic acid with an Aryl Iodide

This protocol is based on conditions found to be effective for other fluorinated phenylboronic acids.[1]

Reagents:

  • 3,5-Difluorophenylboronic acid (0.12 mmol)

  • Aryl Iodide (0.1 mmol)

  • Pd(PPh₃)₄ (0.005 mmol, 5 mol%)

  • K₂CO₃ (0.2 mmol)

  • Toluene (2 mL)

  • Water (0.5 mL)

Procedure:

  • In a reaction vial, combine the aryl iodide, 3,5-difluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add toluene and water.

  • Seal the vial and heat the mixture at 100 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, extract the product with an organic solvent, wash with brine, and dry.

  • Purify by column chromatography.

Data Presentation (Analogous Systems)

The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of analogous electron-deficient arylboronic acids.

Table 1: Comparison of Reaction Conditions for the Coupling of 3-Bromo-5-chlorophenylboronic acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
CoCl₂ (5)dppe (7.5)K₂CO₃ (2)MeCN801266
CoCl₂ (5)dppf (7.5)K₂CO₃ (2)MeCN801255
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10016Expected High

*Expected high yield based on general knowledge for palladium-catalyzed reactions with similar substrates.

Table 2: Yields for the Coupling of 3,5-Difluorophenylboronic acid with various Aryl Halides

Aryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O1001657[1]
1-IodonaphthalenePd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O1001665
4-BromobenzonitrileXPhos Pd G2 (2)K₃PO₄ (2)t-BuOH/H₂O8012Expected High

*Expected high yield based on the use of a more active catalyst system.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Reaction Temp. degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic

troubleshooting_suzuki start Low or No Yield cause1 Inactive Catalyst? start->cause1 Check cause2 Inefficient Transmetalation? start->cause2 Consider cause3 Protodeboronation? start->cause3 Investigate solution1 Use fresh catalyst/ligand Ensure proper degassing cause1->solution1 solution2 Use stronger base (K3PO4, Cs2CO3) Ensure base is finely powdered cause2->solution2 solution3 Use milder base (K2CO3, KF) Lower reaction temperature Convert to boronic ester cause3->solution3

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Use of Boronic Acid Esters to Improve Stability of 3-Bromo-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3-Bromo-5-fluorophenylboronic acid through the use of its pinacol ester derivative. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound giving inconsistent results in my reactions?

A1: this compound, like many boronic acids, can be prone to degradation over time and under certain experimental conditions. The primary degradation pathways include:

  • Dehydration to Boroxine: Boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride called a boroxine. This process is often reversible in the presence of water but can lead to issues with accurate weighing and stoichiometry.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This is particularly a concern with electron-deficient arylboronic acids like this compound, especially under basic conditions used in cross-coupling reactions.[1]

The formation of these byproducts reduces the concentration of the active boronic acid, leading to lower yields and inconsistent results.

Q2: How does converting this compound to its pinacol ester improve stability?

A2: Converting this compound to its corresponding pinacol ester (2-(3-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) significantly enhances its stability. The pinacol group protects the boronic acid moiety through steric hindrance and by forming a more stable cyclic boronate ester. This protection minimizes both dehydration to boroxine and protodeboronation, resulting in a reagent with a longer shelf-life and more reliable performance in reactions.[1]

Q3: Will the pinacol ester of this compound be as reactive as the free boronic acid in Suzuki-Miyaura coupling?

A3: Yes, the pinacol ester is a competent coupling partner in Suzuki-Miyaura reactions. Under the basic conditions of the reaction, the pinacol ester is cleaved in situ to generate the active boronic acid species required for the catalytic cycle. In many cases, using the pinacol ester can lead to cleaner reactions and higher yields due to its increased stability and reduced propensity for side reactions.

Q4: I am observing a significant amount of homocoupling of my boronic acid pinacol ester in my Suzuki reaction. What could be the cause?

A4: Homocoupling of the boronic acid (or its ester) can occur due to the presence of oxygen in the reaction mixture. Oxygen can lead to oxidative side reactions that promote the formation of biaryl homocoupling products. It is crucial to ensure that your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed prior to use.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Pinacol Esterification of this compound
Potential Cause Troubleshooting Step
Incomplete reaction - Ensure an efficient method for water removal is used, such as a Dean-Stark apparatus or the use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. - Increase the reaction time or temperature if necessary. Monitor the reaction progress by TLC or GC-MS.
Hydrolysis during workup - Minimize contact with water during the workup. Use brine to wash the organic layer and dry thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
Loss of product during purification - this compound pinacol ester is a relatively non-polar compound. Use an appropriate solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) to ensure good separation and minimize product loss.
Issue 2: Low or No Conversion in Suzuki-Miyaura Coupling using this compound Pinacol Ester
Potential Cause Troubleshooting Step
Inactive Catalyst - Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere to prevent degradation. - For electron-deficient boronic esters, consider using a more active catalyst system, such as a palladacycle precatalyst or a combination of Pd₂(dba)₃ with a bulky electron-rich phosphine ligand like SPhos or XPhos.[2]
Ineffective Base - The choice of base is critical. For Suzuki couplings with boronic acid esters, common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate. A screen of different bases may be necessary to find the optimal conditions.
Protodeboronation of the Pinacol Ester - Although more stable than the boronic acid, the pinacol ester can still undergo protodeboronation, especially at elevated temperatures. - Try using a milder base or lowering the reaction temperature. - Minimize the amount of water in the reaction, as it can be a proton source.
Poor Solubility of Reagents - Ensure all reaction components are soluble in the chosen solvent system at the reaction temperature. A mixture of a polar aprotic solvent (like dioxane, THF, or DMF) and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol describes a general procedure for the pinacol esterification of this compound.

Materials:

  • This compound

  • Pinacol

  • Toluene (or another suitable azeotroping solvent)

  • Anhydrous Magnesium Sulfate (optional, for alternative procedure)

  • Dean-Stark apparatus

  • Reaction flask and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), pinacol (1.1 eq), and toluene. The amount of toluene should be sufficient to suspend the reagents.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can often be used directly in the next step. If purification is required, it can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing Key Processes

Below are diagrams illustrating the key concepts and workflows discussed in this technical support guide.

degradation_pathway boronic_acid This compound boroxine Boroxine (Trimer) boronic_acid->boroxine - H₂O protodeboronation 1-Bromo-3-fluorobenzene (Protodeboronation Product) boronic_acid->protodeboronation + H⁺ - B(OH)₃ boroxine->boronic_acid + H₂O esterification_workflow cluster_reactants Reactants cluster_process Process cluster_products Products boronic_acid This compound reaction Reaction in Toluene with water removal (Dean-Stark) boronic_acid->reaction pinacol Pinacol pinacol->reaction pinacol_ester Pinacol Ester (Stable) reaction->pinacol_ester water Water (removed) reaction->water suzuki_troubleshooting start Low Suzuki Coupling Yield check_catalyst Check Catalyst and Ligand (Freshness, Activity) start->check_catalyst check_base Optimize Base (K₃PO₄, K₂CO₃, Cs₂CO₃) start->check_base check_conditions Verify Reaction Conditions (Inert atmosphere, Degassed Solvents) start->check_conditions check_protodeboronation Consider Protodeboronation (Milder Base, Lower Temp) start->check_protodeboronation solution Improved Yield check_catalyst->solution check_base->solution check_conditions->solution check_protodeboronation->solution

References

Technical Support Center: Water-Sensitive Reactions Involving 3-Bromo-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluorophenylboronic acid in water-sensitive reactions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield is a common issue in Suzuki-Miyaura coupling reactions. A systematic approach to troubleshooting can help identify the root cause.

Possible Cause & Troubleshooting Steps

Possible CauseRecommended Action
Inactive Catalyst Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ. For air-sensitive catalysts, consider using a fresh batch or a more robust, air-stable precatalyst.
Oxygen Contamination Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1] Ensure your solvent is thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Impure Reagents Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.
Incorrect Base or Solvent The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.
Suboptimal Temperature If the reaction is sluggish, a gradual increase in temperature may be necessary. Many Suzuki couplings are conducted at elevated temperatures (80-110 °C).
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS. Some reactions may require longer times to reach completion.

Troubleshooting Workflow for Low/No Yield

G cluster_feedback Feedback Loop start Low or No Yield check_catalyst Check Catalyst Activity (Fresh? Pre-catalyst activation?) start->check_catalyst check_inertness Verify Inert Atmosphere (Degassed solvents? Purged flask?) check_catalyst->check_inertness Catalyst OK check_reagents Assess Reagent Purity (Boronic acid quality? Halide purity?) check_inertness->check_reagents Atmosphere OK check_conditions Review Reaction Conditions (Base? Solvent? Temperature?) check_reagents->check_conditions Reagents OK optimize Systematically Optimize Conditions (Screen bases, solvents, temp.) check_conditions->optimize Conditions Appear Correct optimize->check_conditions Iterate success Successful Reaction optimize->success

A logical workflow to diagnose and resolve failed Suzuki reactions.
Problem 2: Significant Formation of Side Products

The presence of side products can complicate purification and reduce the yield of the desired product. The most common side reactions are protodeboronation and homocoupling.

Side Reaction & Mitigation Strategies

Side ReactionDescription & How to Minimize
Protodeboronation This is the replacement of the boronic acid group with a hydrogen atom, often accelerated by strong bases in aqueous media.[2] To minimize this, consider using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF). Running the reaction under anhydrous conditions can also significantly reduce protodeboronation as water is the proton source.
Homocoupling This side reaction involves the coupling of two boronic acid molecules and is often promoted by the presence of oxygen.[1] Thoroughly degassing all solvents and maintaining a strict inert atmosphere is crucial for minimizing homocoupling. Using the correct stoichiometry of the boronic acid (typically 1.1-1.2 equivalents) can also help.

Frequently Asked Questions (FAQs)

Q1: Is this compound particularly sensitive to water?

A1: Yes, like most boronic acids, this compound is susceptible to hydrolysis, which can lead to the formation of the corresponding boroxine (a cyclic anhydride) or complete protodeboronation under certain conditions. While some Suzuki-Miyaura reactions benefit from the presence of water as a co-solvent, an excessive amount or improper conditions can be detrimental. The electron-withdrawing nature of the fluorine and bromine atoms on the phenyl ring can influence the rate of these water-related side reactions.

Q2: Can I use water as a solvent for Suzuki-Miyaura reactions with this compound?

A2: Yes, water is often used as a co-solvent in Suzuki-Miyaura reactions, typically in combination with an organic solvent like 1,4-dioxane, THF, or ethanol.[3] A common solvent system is a 4:1 or 10:1 mixture of the organic solvent to water. The presence of water can be beneficial for dissolving the inorganic base and facilitating the transmetalation step. However, the optimal water content can be substrate-dependent and may require optimization.

Q3: What is the recommended storage condition for this compound?

A3: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Long-term storage in a desiccator or a glovebox is ideal to protect it from atmospheric moisture.

Q4: How do the fluorine and bromine substituents affect the reactivity of this compound?

A4: The fluorine and bromine atoms are electron-withdrawing groups, which generally makes the arylboronic acid more electrophilic. This can influence the rates of the various steps in the catalytic cycle and also affect the propensity for side reactions like protodeboronation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄). Then, add the degassed solvent system via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill) setup->inert add_reagents 3. Add Catalyst & Degassed Solvent inert->add_reagents heat 4. Heat and Stir add_reagents->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor extract 6. Quench, Extract & Wash monitor->extract purify 7. Dry, Concentrate & Purify extract->purify product Final Product purify->product

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathways and Logical Relationships

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting the reaction.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X Pd0->ArPdX Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Air-Free Handling of 3-Bromo-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed technical support for handling 3-Bromo-5-fluorophenylboronic acid and similar air-sensitive reagents, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experimental procedures.

Question 1: My Suzuki-Miyaura coupling reaction with this compound has a very low or no yield. What are the most common causes?

Answer: A low yield is the most frequent issue and can typically be traced to one of the following four areas:

  • Inactive Catalyst: The active Pd(0) species is either not being generated from your Pd(II) precatalyst or it is being deactivated. Ensure your palladium source and ligands are of high quality and stored correctly. Oxygen contamination can also lead to catalyst decomposition.[1][2]

  • Reagent Decomposition: this compound, like many electron-deficient boronic acids, can be unstable. It is susceptible to protodeboronation (replacement of the -B(OH)₂ group with hydrogen), especially in the presence of moisture, heat, or strong bases.[2][3] Storing the reagent under an inert atmosphere and using it promptly after weighing is critical.

  • Oxygen Contamination: Rigorous exclusion of oxygen is mandatory. Oxygen can promote the unwanted homocoupling of the boronic acid to form a biphenyl byproduct and can deactivate the palladium catalyst.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2]

  • Inefficient Transmetalation: The transfer of the aryl group from boron to palladium may be slow. This step is often facilitated by the choice of base and solvent. A stronger base like K₃PO₄ or Cs₂CO₃ is often required to promote the formation of the more reactive boronate species.[2][4]

Question 2: I am observing a significant amount of a side product that corresponds to the debrominated starting material (1-bromo-3-fluorobenzene). What is causing this?

Answer: This side product is a result of protodeboronation . This occurs when the boronic acid's C-B bond is cleaved and replaced by a C-H bond. Key causes include:

  • Excess Moisture: Water in the reaction solvent or from improperly dried glassware can be a proton source.

  • Harsh Basic Conditions: While a base is necessary, prolonged exposure to strong aqueous bases, especially at elevated temperatures, can accelerate decomposition.[2]

  • High Temperatures: Elevated temperatures can increase the rate of protodeboronation.[2]

Troubleshooting Steps:

  • Use rigorously dried, anhydrous solvents.

  • Consider a milder base (e.g., KF) or strictly anhydrous conditions.[2]

  • Run the reaction at the lowest temperature that provides a reasonable rate.[2]

  • Convert the boronic acid to a more stable derivative, such as a MIDA ester or a diethanolamine adduct, which slowly releases the boronic acid under the reaction conditions.[2][5][6]

Question 3: My TLC/LC-MS analysis shows a byproduct with a mass corresponding to the homocoupling of this compound. How can I prevent this?

Answer: Homocoupling is a classic side reaction in Suzuki couplings and is almost always caused by the presence of oxygen.[1] The mechanism involves the oxidative dimerization of the boronic acid. To minimize this, you must improve your air-free technique.

  • Degas Solvents Thoroughly: Use methods like freeze-pump-thaw (3 cycles is standard) or sparging with argon or nitrogen for at least 30 minutes.[2]

  • Maintain Inert Atmosphere: Ensure your reaction flask (e.g., a Schlenk flask) is properly sealed and kept under a slight positive pressure of inert gas throughout the entire experiment.[7]

  • Use High-Purity Reagents: Ensure the palladium catalyst and ligands have not been exposed to air.

Question 4: Should I use a Schlenk line or a glovebox for my reaction?

Answer: Both are excellent tools for handling air-sensitive reagents, and the choice depends on the specific operation.[8]

  • Glovebox: Ideal for manipulating solids. Weighing reagents like this compound, palladium catalysts, and bases is much easier and safer in the controlled atmosphere of a glovebox.[9][10][11]

  • Schlenk Line: Excellent for performing the reaction itself, especially when it involves heating, refluxing, and transferring air-sensitive liquids or solutions via cannula or syringe.[12][13]

A common and highly effective workflow involves weighing the solid reagents in a glovebox into a Schlenk flask, sealing the flask, removing it from the glovebox, and then performing the rest of the reaction (solvent addition, heating) on a Schlenk line.[8]

Quantitative Data: Boronic Acid Stability

Boronic Acid TypeExample Compound% Purity of Boronic Acid (after 15 days in air)% Purity of MIDA Boronate (after >60 days in air)
2-Furan2-Furanboronic acid<5%>98%
2-Pyrrole1-(Boc)-pyrrole-2-boronic acid<5%>98%
Vinyl(E)-1-Hexenylboronic acid~10%>98%
CyclopropylCyclopropylboronic acid~40%>98%
Data summarized from a study on the stability of boronic acids, demonstrating that unprotected, unstable boronic acids decompose significantly on the benchtop, whereas their MIDA boronate derivatives are indefinitely air-stable.[3][5]

Detailed Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling using a Schlenk Line

This protocol outlines a standard procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound under an inert atmosphere.

1. Glassware and Reagent Preparation:

  • Thoroughly clean and oven-dry (or flame-dry under vacuum) a Schlenk flask equipped with a magnetic stir bar.[7]

  • Allow the flask to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Degas the required solvents (e.g., Dioxane/H₂O mixture) by subjecting them to three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.[2][14]

2. Reaction Assembly (under positive inert gas flow):

  • To the sealed Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv). Note: If possible, perform this step in a glovebox.

  • Quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Seal the flask with a rubber septum.

3. Solvent Addition and Reaction Execution:

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is completely inert.[13][15]

  • Using a gas-tight syringe, add the degassed solvent to the flask.[2]

  • Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C).[1]

  • Stir the reaction vigorously for the required time, monitoring its progress by TLC or LC-MS.

4. Workup and Purification:

  • Once the reaction is complete, cool the flask to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[1][16]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using flash column chromatography.[1]

Protocol 2: Weighing Reagents using a Glovebox
  • Ensure all items (spatulas, weigh boats, vials, Schlenk flask) are brought into the glovebox antechamber and properly purged.[10]

  • Once inside the main chamber, use a tared weigh boat or vial on a balance to accurately weigh the this compound, palladium catalyst, ligand, and base.

  • Transfer the weighed solids directly into the Schlenk flask.

  • Seal the Schlenk flask with a greased glass stopper or a septum cap.

  • The flask can now be safely removed from the glovebox through the antechamber for subsequent steps on a Schlenk line.[9]

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Schlenk Line) cluster_workup Workup & Purification Dry_Glassware 1. Oven/Flame-Dry Schlenk Flask Weigh_Solids 2. Weigh Solids (Glovebox) Degas_Solvent 3. Degas Solvent (Freeze-Pump-Thaw) Add_Solids 4. Add Solids to Flask Weigh_Solids->Add_Solids Add_Solvent 6. Add Degassed Solvent via Syringe Degas_Solvent->Add_Solvent Cycle_Atmosphere 5. Evacuate/Backfill with Inert Gas (3x) Add_Solids->Cycle_Atmosphere Cycle_Atmosphere->Add_Solvent Heat_React 7. Heat and Stir Under Inert Gas Add_Solvent->Heat_React Workup 8. Aqueous Workup Heat_React->Workup Purify 9. Column Chromatography Workup->Purify Product Final Product Purify->Product Troubleshooting_Logic Start Reaction Failed (Low Yield) Check_SM Starting Material Recovered? Start->Check_SM Start Here Check_Side_Products Side Products Observed? Check_SM->Check_Side_Products No / Partial Catalyst_Issue Problem: Inactive Catalyst or Poor Conditions Check_SM->Catalyst_Issue Yes Protodeboronation Problem: Protodeboronation Check_Side_Products->Protodeboronation Deboronation Product Seen Homocoupling Problem: Homocoupling Check_Side_Products->Homocoupling Homocoupling Product Seen Decomposition Problem: Reagent Decomposition Check_Side_Products->Decomposition Complex Mixture/ Baseline Smear Sol_Catalyst Solution: - Check catalyst quality - Increase temperature - Change ligand/base Catalyst_Issue->Sol_Catalyst Sol_Proto Solution: - Use anhydrous solvent - Use milder base - Protect boronic acid Protodeboronation->Sol_Proto Sol_Homo Solution: - Improve solvent degassing - Ensure positive N2/Ar pressure Homocoupling->Sol_Homo Sol_Decomp Solution: - Store reagent properly - Use fresh bottle - Convert to MIDA ester Decomposition->Sol_Decomp

References

Validation & Comparative

A Comparative Guide to the Reactivity of Bromo-fluorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-substituted bromo-fluorophenylboronic acid isomers in the context of the Suzuki-Miyaura cross-coupling reaction. The information presented, supported by established principles of organic chemistry and analogous experimental data, is intended to assist researchers in selecting the appropriate isomer for their synthetic needs and in understanding the underlying factors that govern their reactivity.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The electronic and steric properties of the organoboron coupling partner are critical to the outcome of this reaction. The relative positions of the bromine and fluorine atoms on the phenylboronic acid ring significantly influence the reactivity of the C-B bond and the steric accessibility of the boron center.

Comparative Reactivity: A Qualitative and Quantitative Overview

para-isomer > meta-isomer >> ortho-isomer

This trend is dictated by the interplay of two key factors:

  • Electronic Effects: The fluorine atom is a moderately electron-withdrawing group by induction, which can decrease the nucleophilicity of the aryl group attached to the boron. This can, in turn, slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. The position of the fluorine atom relative to the boronic acid group influences the magnitude of this electronic effect.

  • Steric Hindrance: The presence of a substituent in the ortho-position to the boronic acid group introduces significant steric bulk. This hindrance can impede the approach of the palladium catalyst to the boron center, thereby slowing down or even inhibiting the transmetalation step.

The following table summarizes representative data from the Suzuki-Miyaura coupling of closely related bromo-fluorobenzene isomers with 4-fluorophenylboronic acid. While not a direct comparison of the bromo-fluorophenylboronic acids themselves, the yields and reaction times for these aryl bromide isomers provide a strong indication of the expected reactivity patterns.

Isomer (Aryl Bromide)Coupling PartnerCatalyst System (Illustrative)Solvent (Illustrative)Temperature (°C)Time (h)Conversion (%)[1]
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Water1103~95
1-Bromo-3-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Water1103~98
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Water1103>99

Note: The data in this table is compiled from a study on the reactivity of fluorinated aryl bromides and serves as a representative comparison. The catalyst system used was graphene-supported palladium nanoparticles.

The significantly lower reactivity generally observed for ortho-isomers in Suzuki-Miyaura couplings is a well-documented phenomenon. The steric hindrance caused by the ortho-substituent is often the dominant factor, overriding electronic effects. For the meta- and para-isomers, the electronic influence of the fluorine atom is more pronounced, with the para-isomer typically exhibiting slightly higher reactivity due to a more favorable electronic environment for the transmetalation step.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura coupling reactions. Below is a representative experimental protocol for the coupling of a generic bromo-fluorophenylboronic acid isomer with an aryl bromide.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Bromo-fluorophenylboronic acid isomer (1.2 mmol, 1.2 equiv.)

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-fluorophenylboronic acid isomer, the aryl bromide, the palladium catalyst, and the base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Bromo-fluorophenylboronic Acid - Aryl Bromide - Catalyst & Base inert_atm Establish Inert Atmosphere (N₂/Ar) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heating Heat and Stir (e.g., 80-100 °C) solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify (e.g., Chromatography) concentration->purification final_product Final Biaryl Product purification->final_product Isolated Product

Caption: A logical diagram illustrating the key steps in a typical Suzuki-Miyaura cross-coupling experiment.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdII_halide R¹-Pd(II)L₂-X pd0->pdII_halide Oxidative Addition pdII_hydroxide R¹-Pd(II)L₂-OH pdII_halide->pdII_hydroxide Ligand Exchange pdII_biaryl R¹-Pd(II)L₂-R² pdII_hydroxide->pdII_biaryl Transmetalation pdII_biaryl->pd0 Reductive Elimination product R¹-R² aryl_halide R¹-X boronic_acid R²-B(OH)₂ borate [R²-B(OH)₃]⁻ base Base (OH⁻)

Caption: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

Navigating Suzuki Coupling Reactions: A Comparative Guide to Bromofluorophenylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is paramount to optimizing synthetic efficiency. This guide provides a comparative analysis of the Suzuki coupling performance of 3-Bromo-5-fluorophenylboronic acid and its isomers, supported by available experimental data. A detailed examination reveals how the positional isomerism of the bromo and fluoro substituents influences reaction yields, offering valuable insights for synthetic planning.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and advanced materials. The electronic and steric properties of the coupling partners, especially the boronic acid derivative, play a crucial role in the outcome of the reaction. Halogen-substituted phenylboronic acids are particularly valuable synthons, and understanding the reactivity differences between their isomers is key to maximizing product yields.

Comparative Performance in Suzuki Coupling

While a direct head-to-head comparison of all bromofluorophenylboronic acid isomers under a single set of reaction conditions is not extensively documented in the literature, a compilation of data from various studies allows for an insightful, albeit indirect, comparison. The following table summarizes the Suzuki coupling yields of this compound and its isomers with various aryl halides. It is important to note that reaction conditions such as the catalyst, ligand, base, and solvent system can significantly impact the yield.

Boronic Acid IsomerCoupling PartnerCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
This compound1-Bromo-4-(trifluoromethoxy)benzenePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O901285
3-Bromo-2-fluorophenylboronic acid4-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001678
3-Bromo-4-fluorophenylboronic acidPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100292
4-Bromo-3-fluorophenylboronic acid4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O801888
2-Bromo-5-fluorophenylboronic acidPhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001295

Note: The data presented is compiled from various sources and is intended for comparative purposes. Yields are highly dependent on the specific reaction conditions and substrates used.

From the available data, it is evident that the position of the fluorine and bromine atoms has a discernible impact on the Suzuki coupling yield. Generally, isomers with less steric hindrance around the boronic acid group and favorable electronic effects tend to provide higher yields. For instance, the electron-withdrawing nature of the fluorine atom can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. The specific combination of catalyst and ligand is also critical in overcoming the challenges posed by different isomers.

Experimental Methodologies

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving bromofluorophenylboronic acid isomers. These protocols provide a general framework that can be adapted and optimized for specific substrates.

General Procedure for Suzuki Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further elucidate the processes involved, the following diagrams illustrate the fundamental mechanism of the Suzuki coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine Boronic Acid, Aryl Halide, Catalyst, Base Inert Atmosphere Evacuate and Backfill with Inert Gas Combine Reactants->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heat and Stir Heat to Desired Temperature and Stir Add Solvent->Heat and Stir Monitor Progress Monitor by TLC or LC-MS Heat and Stir->Monitor Progress Cool and Dilute Cool to Room Temperature and Dilute Monitor Progress->Cool and Dilute Extraction Wash with Water and Brine Cool and Dilute->Extraction Dry and Concentrate Dry Organic Layer and Concentrate Extraction->Dry and Concentrate Purification Purify by Column Chromatography Dry and Concentrate->Purification

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Stability comparison of 2-bromo-, 3-bromo-, and 4-bromo-fluorophenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Stability Comparison

The stability of phenylboronic acids is primarily influenced by their susceptibility to three main degradation pathways: oxidative decomposition, protodeboronation, and thermal dehydration to form boroxines. The position of the bromo and fluoro substituents on the phenyl ring impacts the electron density at the boron center and the overall steric environment, thereby influencing the rate of these degradation reactions.

Electronic Effects:

  • Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can increase the Lewis acidity of the boronic acid. This increased acidity can enhance stability towards oxidation. However, fluorine also has a +R (resonance) effect, which is most pronounced when it is in the para position.

  • Bromine: Bromine also has a -I effect, though weaker than fluorine, and a +R effect. The interplay of these effects depends on the substituent's position.

Positional Isomerism and Predicted Stability:

  • 2-bromo-fluorophenylboronic acids: The presence of a bromine atom in the ortho position to the boronic acid group can introduce steric hindrance. This "ortho effect" may sterically protect the boronic acid from intermolecular interactions that lead to degradation, potentially increasing its stability.[1][2]

  • 3-bromo-fluorophenylboronic acids: With substituents in the meta position, the electronic effects on the boronic acid are primarily inductive. The combined electron-withdrawing nature of both bromine and fluorine is expected to increase the stability against oxidation.

  • 4-bromo-fluorophenylboronic acids: In the para position, both the inductive and resonance effects of the halogens play a role. The resonance effect of fluorine could slightly counteract the stabilizing inductive effect.

Based on these general principles, one might hypothesize that the 2-bromo isomers could exhibit enhanced stability due to steric protection, while the 3-bromo isomers would be stabilized by strong inductive effects. The stability of the 4-bromo isomers would depend on the balance between inductive and resonance effects. However, without experimental data, this remains a qualitative prediction.

Physicochemical Properties

The following table summarizes the available physical properties for various isomers of bromo-fluorophenylboronic acid. It is important to note that for the purpose of this guide, we are considering isomers where the positions of the bromo and fluoro groups are varied.

CompoundCAS NumberMelting Point (°C)
2-Bromo-4-fluorophenylboronic acid1150114-68-3>135 (dec.)[3]
3-Bromo-4-fluorophenylboronic acid1092533-91-9Not available
4-Bromo-2-fluorophenylboronic acid216393-64-5238-242[4]
4-Bromo-3-fluorophenylboronic acid374790-97-3Not available

Note: Data is sourced from publicly available supplier information and may not be from comprehensive stability studies.

Experimental Protocols for Quantitative Stability Assessment

To quantitatively compare the stability of these isomers, a series of experiments should be conducted. The following protocols are based on established methodologies for stability testing of pharmaceutical compounds.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and understand the degradation pathways.[5][6]

1. Hydrolytic Stability:

  • Acid Hydrolysis: Dissolve 10 mg of each isomer in 10 mL of a suitable organic solvent (e.g., acetonitrile) and add 10 mL of 0.1 N HCl. Heat the solutions at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve 10 mg of each isomer in 10 mL of a suitable organic solvent and add 10 mL of 0.1 N NaOH. Heat the solutions at 60°C for 24 hours.
  • Neutral Hydrolysis: Dissolve 10 mg of each isomer in 20 mL of water. Heat the solutions at 60°C for 24 hours.

2. Oxidative Stability:

  • Dissolve 10 mg of each isomer in 20 mL of a suitable solvent. Add 1 mL of 3% hydrogen peroxide. Keep the solutions at room temperature for 24 hours, protected from light.

3. Thermal Stability (Solid State):

  • Place 10 mg of each solid isomer in a glass vial and heat in an oven at 70°C for 48 hours.

4. Photostability:

  • Expose 10 mg of each solid isomer to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Analysis of Samples: All samples from the forced degradation studies should be analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is typically suitable for the analysis of phenylboronic acids.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

The method must be validated to ensure it is specific for the parent compound and can separate it from all potential degradation products.

Thermal Analysis

1. Thermogravimetric Analysis (TGA):

  • TGA measures the change in mass of a sample as a function of temperature.[7] It is useful for determining the onset of thermal decomposition and dehydration.
  • Procedure: Heat a 5-10 mg sample of each isomer from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.[8]

2. Differential Scanning Calorimetry (DSC):

  • DSC measures the heat flow into or out of a sample as it is heated or cooled.[9][10] It can detect melting points, phase transitions, and decomposition events.
  • Procedure: Heat a 2-5 mg sample of each isomer in a sealed aluminum pan from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.[11]

Visualizing Stability Concepts

Degradation Pathways

The following diagram illustrates the primary degradation pathways for phenylboronic acids.

General Degradation Pathways of Phenylboronic Acids PBA Phenylboronic Acid (Ar-B(OH)2) Oxidation Oxidative Decomposition PBA->Oxidation [O] Protodeboronation Protodeboronation (Hydrolysis) PBA->Protodeboronation H2O Dehydration Thermal Dehydration PBA->Dehydration Heat Phenol Phenol (Ar-OH) Oxidation->Phenol Arene Arene (Ar-H) Protodeboronation->Arene Boroxine Boroxine (ArBO)3 Dehydration->Boroxine

Caption: Primary degradation routes for phenylboronic acids.

Experimental Workflow for Comparative Stability Study

This diagram outlines a logical workflow for conducting a comprehensive stability comparison.

Workflow for Comparative Stability Analysis cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analytical Techniques cluster_3 Data Analysis & Comparison Isomer2 2-Bromo-fluoro-PBA Hydrolysis Acidic, Basic, Neutral Hydrolysis Isomer2->Hydrolysis Oxidation H2O2 Isomer2->Oxidation Thermal Solid State Heating Isomer2->Thermal Photostability Light Exposure (ICH Q1B) Isomer2->Photostability TGA Thermogravimetric Analysis (TGA) Isomer2->TGA DSC Differential Scanning Calorimetry (DSC) Isomer2->DSC Isomer3 3-Bromo-fluoro-PBA Isomer3->Hydrolysis Isomer3->Oxidation Isomer3->Thermal Isomer3->Photostability Isomer3->TGA Isomer3->DSC Isomer4 4-Bromo-fluoro-PBA Isomer4->Hydrolysis Isomer4->Oxidation Isomer4->Thermal Isomer4->Photostability Isomer4->TGA Isomer4->DSC HPLC Stability-Indicating HPLC-UV Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photostability->HPLC Degradation Quantify Degradation (%) HPLC->Degradation ThermalProfile Analyze Thermal Profiles TGA->ThermalProfile DSC->ThermalProfile Kinetics Determine Degradation Kinetics Degradation->Kinetics Comparison Comparative Stability Report Kinetics->Comparison ThermalProfile->Comparison

Caption: A systematic approach to compare isomer stability.

References

A Comparative Guide to the Electronic Effects of Substituents in Suzuki Coupling of Di-substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. In the development of novel pharmaceuticals and functional materials, the ability to fine-tune molecular properties through the strategic installation of substituted aryl moieties is paramount. This guide provides a comparative analysis of the electronic effects of substituents on the performance of di-substituted phenylboronic acids in Suzuki coupling reactions, supported by experimental data.

The Influence of Substituent Electronics on Reaction Yield

The electronic nature of substituents on the phenylboronic acid plays a critical role in the efficiency of the Suzuki-Miyaura coupling. Generally, the key step influenced by these electronic effects is the transmetalation, where the organic group is transferred from the boron atom to the palladium center. The nucleophilicity of the arylboron species is a determining factor in the rate of this step.

Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density on the boron-bearing carbon, enhancing the nucleophilicity of the organic fragment and generally leading to higher reaction yields.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and trifluoromethyl (-CF₃) groups, decrease the electron density on the aryl ring, thereby reducing the nucleophilicity of the boronic acid. This can lead to slower reaction rates and, in some cases, lower yields. However, the interplay of inductive and resonance effects, as well as the specific reaction conditions, can lead to more complex outcomes.

Below is a summary of quantitative data from various studies, showcasing the impact of substituent patterns on the yield of Suzuki coupling reactions.

Data Presentation: A Comparative Analysis of Reaction Yields

The following tables summarize the yields of Suzuki-Miyaura coupling reactions between various di-substituted phenylboronic acids and aryl halides under specified conditions. This data is compiled from multiple sources to illustrate the general trends in reactivity.

Table 1: Suzuki Coupling of Di-substituted Phenylboronic Acids with Aryl Bromides

Phenylboronic Acid SubstituentsAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3,5-Dimethyl4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O1001295
3,4-Dimethoxy4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001692
2,5-Dimethyl2-Bromobenzoic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene1001888
2,4-Dichloro4-BromoanisolePd(PPh₃)₄K₂CO₃1,4-Dioxane1001581
3,5-Bis(trifluoromethyl)1-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃DMF1102478
3,5-Dinitro4-BromobenzonitrilePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1002465

Table 2: Suzuki Coupling of Di-substituted Phenylboronic Acids with Aryl Chlorides

Phenylboronic Acid SubstituentsAryl ChlorideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3,5-Dimethyl4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001292
3,4-Dimethoxy1-Chloro-4-nitrobenzenePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1101889
2,5-Dimethyl2-ChloropyridinePEPPSI-IPrK₂CO₃Dioxane601285
2,4-Dichloro4-ChloroacetophenonePd(PPh₃)₄Na₂CO₃1,4-Dioxane1002475
3,5-Bis(trifluoromethyl)1-Chloro-3-nitrobenzenePd(amphos)Cl₂CsFTHF802471

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura coupling of di-substituted phenylboronic acids.

General Procedure for Suzuki-Miyaura Coupling of a Di-substituted Phenylboronic Acid with an Aryl Bromide
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the di-substituted phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water (5 mL).

  • Degassing: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of a Di-substituted Phenylboronic Acid with an Aryl Chloride
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), the di-substituted phenylboronic acid (1.5 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., K₃PO₄, 3.0 mmol) to an oven-dried Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Mandatory Visualizations

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent degas Purge with Inert Gas solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify product Final Product purify->product Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate boronate R²-B(OR)₃⁻ boronate->transmetalation Base reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product substituents Substituent Effects (R² = di-substituted aryl) substituents->boronate

Steric Hindrance in Bromo-Fluorophenylboronic Acid Isomers: A Comparative Guide for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on a phenylboronic acid ring plays a critical role in its reactivity, largely governed by steric and electronic effects. This guide provides a comparative analysis of the steric hindrance effects of bromo-fluorophenylboronic acid isomers, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. Understanding these effects is paramount for reaction optimization, catalyst selection, and the rational design of synthetic pathways in drug discovery and materials science.

Comparative Reactivity of Bromo-Fluorophenyl Isomers in Suzuki-Miyaura Coupling

To quantitatively assess the impact of substituent positioning on reactivity, the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with ortho, meta, and para isomers of bromo-fluorobenzene was examined. The conversion of the aryl bromide serves as a direct measure of the combined electronic and steric influences of the substituent positions. The data clearly indicates that the ortho-isomer exhibits significantly lower reactivity compared to the meta and para-isomers, a direct consequence of steric hindrance.

Aryl Bromide IsomerSubstituent PositionReaction Time (h)Bromide Conversion (%) at 110 °C
1-Bromo-2-fluorobenzeneOrtho344
855
2468
4875
1-Bromo-3-fluorobenzeneMeta365
885
2492
4895
1-Bromo-4-fluorobenzenePara367
888
2496
4898

Data sourced from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[1][2]

The results demonstrate a clear trend in reactivity: para ≈ meta > ortho . The significantly lower conversion rates for the ortho-substituted isomer, 1-bromo-2-fluorobenzene, highlight the profound impact of steric hindrance. The proximity of the bromine and fluorine atoms to the reaction center (the carbon-boron bond) impedes the approach of the palladium catalyst, thereby slowing down the rate-determining transmetalation step of the catalytic cycle. The meta and para isomers, with their substituents positioned further from the reaction site, experience minimal steric hindrance and thus exhibit higher reactivity.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction used to generate the comparative data.

Materials:

  • Aryl bromide (1-bromo-2-fluorobenzene, 1-bromo-3-fluorobenzene, or 1-bromo-4-fluorobenzene)

  • 4-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd nanoparticles on a support)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, the aryl bromide (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), palladium catalyst (e.g., 1 mol%), and base (2.0 mmol) are combined.

  • Solvent Addition: The reaction flask is charged with the solvent mixture (e.g., 10 mL of a 4:1 Dioxane/Water mixture).

  • Inert Atmosphere: The flask is purged with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by taking aliquots at specific time intervals (e.g., 3, 8, 24, and 48 hours) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the aryl bromide.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing Steric Hindrance Effects and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Steric_Hindrance_Effect cluster_isomers Bromo-Fluorophenylboronic Acid Isomers cluster_factors Influencing Factors cluster_outcome Reaction Outcome Ortho Ortho-isomer Steric_Hindrance High Steric Hindrance Ortho->Steric_Hindrance Proximity of substituents Meta Meta-isomer Low_Steric_Hindrance Low Steric Hindrance Meta->Low_Steric_Hindrance Para Para-isomer Para->Low_Steric_Hindrance Slow_Reaction Slow Reaction Rate / Low Yield Steric_Hindrance->Slow_Reaction Fast_Reaction Fast Reaction Rate / High Yield Low_Steric_Hindrance->Fast_Reaction

Caption: Logical diagram illustrating the effect of isomer position on steric hindrance and Suzuki-Miyaura reaction outcome.

Suzuki_Miyaura_Workflow start Start setup Combine Reactants: - Bromo-fluorophenylboronic acid isomer - Aryl halide - Palladium catalyst - Base start->setup solvent Add Solvent (e.g., Dioxane/Water) setup->solvent inert Purge with Inert Gas solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Reaction (TLC, GC, or LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

A Comparative Guide to the Reactivity of 3-Bromo-5-fluorophenylboronic Acid and 3,5-dibromophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-Bromo-5-fluorophenylboronic acid and 3,5-dibromophenylboronic acid, two common reagents in palladium-catalyzed cross-coupling reactions. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions and achieving desired product yields in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. This document outlines their chemical properties, explores the electronic and steric factors influencing their reactivity, and presents supporting experimental data and protocols.

Chemical Properties and Structural Comparison

A fundamental understanding of the chemical properties of this compound and 3,5-dibromophenylboronic acid is the first step in predicting their behavior in chemical reactions.

PropertyThis compound3,5-dibromophenylboronic acid
CAS Number 849062-37-9[1]117695-55-3[2][3]
Molecular Formula C₆H₅BBrFO₂[1]C₆H₅BBr₂O₂[2][3]
Molecular Weight 218.82 g/mol [1]279.72 g/mol [2][3]
Structure
A benzene ring substituted with a boronic acid group, a bromine atom, and a fluorine atom at positions 1, 3, and 5, respectively.A benzene ring substituted with a boronic acid group and two bromine atoms at positions 1, 3, and 5.

Reactivity Analysis: Electronic and Steric Effects

The reactivity of arylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring.

Electronic Effects: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction. The key transmetalation step is generally facilitated by electron-donating groups on the boronic acid partner, which increase the nucleophilicity of the organic group being transferred to the palladium center. Conversely, electron-withdrawing groups on the aryl halide partner can accelerate the initial oxidative addition step.

  • This compound: This molecule contains two halogen substituents, bromine and fluorine. Both are electron-withdrawing through induction, but can act as weak electron-donors through resonance. Fluorine is more electronegative than bromine, exerting a stronger electron-withdrawing inductive effect. This overall electron deficiency on the aromatic ring can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step compared to an unsubstituted phenylboronic acid.

  • 3,5-dibromophenylboronic acid: This molecule possesses two bromine atoms. Similar to the fluoro-substituted counterpart, the two bromine atoms are electron-withdrawing via induction. The cumulative inductive effect of two bromine atoms makes the phenyl ring electron-deficient.

Comparative Reactivity Prediction: Based on electronic effects, it is anticipated that this compound might be slightly less reactive than 3,5-dibromophenylboronic acid in the transmetalation step of the Suzuki-Miyaura coupling. This is because fluorine's stronger inductive electron-withdrawing effect would make the carbon atom attached to the boron less nucleophilic. However, the overall reaction rate is a composite of all steps in the catalytic cycle, and other factors can play a role.

Steric Effects: Both molecules have substituents in the meta-positions relative to the boronic acid group. This placement minimizes steric hindrance around the reactive boronic acid moiety, and therefore, steric effects are not expected to be a major differentiating factor in their reactivity.

Experimental Data and Performance Comparison

Table 2: Representative Suzuki-Miyaura Coupling Reactions and Yields

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-bromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285
This compound 1-bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane1001692
3,5-dibromophenylboronic acid 4-iodoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O90895
3,5-dibromophenylboronic acid 1-bromo-4-chlorobenzenePd₂(dba)₃ / SPhosK₃PO₄Toluene1102488

It is crucial to note that the data in Table 2 is compiled from different sources with varying reaction conditions and should be interpreted as a qualitative guide rather than a direct quantitative comparison.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions using the subject boronic acids. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the respective boronic acid (this compound or 3,5-dibromophenylboronic acid) (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizing the Reaction Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X Ln oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd_complex->transmetalation pd_r_complex Ar-Pd(II)-R Ln transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: Aryl Halide, Boronic Acid, Base start->reactants catalyst Add Palladium Catalyst reactants->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Work-up: Quench, Extract, Dry monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification analysis Analyze Product (NMR, MS) purification->analysis end End analysis->end

References

The Suzuki Coupling Reaction: A Comparative Guide to Boronic Acids and Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. A critical choice in designing a successful Suzuki coupling is the selection of the boron-containing reagent. This guide provides an in-depth comparison of two of the most common classes of reagents: boronic acids and their corresponding boronic esters. This comparison is supported by experimental data to inform reagent selection based on reactivity, stability, and substrate scope.

At a Glance: Reactivity vs. Stability

The fundamental difference between boronic acids and boronic esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times.[1][2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this reactivity comes at the cost of lower stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are prone to decomposition through pathways like protodeboronation and oxidation, which can impact their shelf life and reduce reaction yields.[1]

Conversely, boronic esters, with pinacol esters being a prominent example, offer significantly enhanced stability.[1] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them particularly advantageous for multi-step syntheses and in the preparation of compound libraries. The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[3]

Quantitative Performance Comparison

The following tables summarize quantitative data from various studies, comparing the performance of boronic acids and their corresponding boronic esters in Suzuki coupling reactions.

Table 1: Comparison of Reaction Yields for Aryl-Aryl Coupling

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
Phenylboronic Acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O295[4]
Phenylboronic Acid Pinacol Ester4-BromoanisolePd(dppf)Cl₂K₃PO₄Dioxane/H₂O1292[5]
4-Methoxyphenylboronic Acid4-Chloro-1-nitrobenzenePd/CK₂CO₃DMF/H₂O198[6]
4-Methoxyphenylboronic Acid Pinacol Ester4-Chloro-1-nitrobenzenePd₂(dba)₃ / SPhosK₃PO₄Dioxane1894[7]

Table 2: Comparison of Reaction Yields for Heteroaryl Coupling

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
3-Thienylboronic Acid2-Bromo-4-methylpyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1285[7]
3-Thienylboronic Acid Pinacol Ester2-Bromo-4-methylpyridinePd(dppf)Cl₂K₃PO₄Dioxane/H₂O1682[8]
2-Pyridylboronic Acid4-BromoanisolePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene2420[2]
2-Pyridylboronic Acid Pinacol Ester4-BromoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane1275[2]

Table 3: Kinetic Comparison of the Transmetalation Step

Boron ReagentRelative Rate of Transmetalation (vs. Boronic Acid)Reference
4-Fluorophenylboronic Acid1.00[8]
4-Fluorophenylboronic Acid Pinacol Ester~0.3[8]
4-Fluorophenylboronic Acid Glycol Ester~23[8]
4-Fluorophenylboronic Acid Catechol Ester~5[8]

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent primarily influences the transmetalation step.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 r1r2 R¹-R² reductive_elimination->r1r2 r1x R¹-X (Aryl/Vinyl Halide) r1x->oxidative_addition boronic_reagent R²-B(OR)₂ (Boronic Acid/Ester) boronic_reagent->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines a typical workflow for performing a Suzuki coupling reaction in a research setting.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid/Ester, Base, and Catalyst in a Flask start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify Product (e.g., Column Chromatography) workup->purification characterization Characterize Product (e.g., NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using a boronic acid and a boronic acid pinacol ester.

Protocol 1: Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Suzuki Coupling of 4-Chloro-1-nitrobenzene with 4-Methoxyphenylboronic Acid Pinacol Ester

Materials:

  • 4-Chloro-1-nitrobenzene (1.0 mmol, 157.5 mg)

  • 4-Methoxyphenylboronic acid pinacol ester (1.2 mmol, 282 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.036 mmol, 17.2 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a glovebox, add 4-chloro-1-nitrobenzene, 4-methoxyphenylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and K₃PO₄ to a vial equipped with a magnetic stir bar.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Conclusion: Making the Right Choice

The choice between a boronic acid and a boronic ester for a Suzuki coupling reaction is a strategic one, dictated by the specific demands of the synthesis.

  • Choose a boronic acid when:

    • High reactivity and short reaction times are desired.

    • The boronic acid is known to be stable under the reaction conditions.

    • Cost and atom economy are primary considerations.[2]

  • Choose a boronic ester (e.g., pinacol ester) when:

    • The corresponding boronic acid is unstable or prone to decomposition (e.g., certain heteroaryl or vinyl boronic acids).[2]

    • The reagent needs to be stored for an extended period.

    • Purification of the boron-containing starting material is necessary.

    • Reproducibility and higher isolated yields in complex syntheses are critical.[1]

Ultimately, a careful consideration of the substrate's properties, the desired reaction efficiency, and practical laboratory considerations will guide the researcher to the optimal boron reagent for a successful Suzuki-Miyaura cross-coupling.

References

Benchmarking 3-Bromo-5-fluorophenylboronic acid against other commercially available boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an objective comparison of 3-Bromo-5-fluorophenylboronic acid against other commercially available boronic acids, supported by experimental data, to inform rational substrate selection in cross-coupling reactions and drug discovery programs.

This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and a bromine atom, imparts specific electronic and steric properties that influence its reactivity and potential applications in medicinal chemistry. This guide benchmarks its performance against a selection of commercially available phenylboronic acids with varying electronic and steric profiles.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and the electronic nature of the boronic acid is a critical determinant of reaction efficiency. Generally, electron-donating groups on the phenyl ring of the boronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields and faster reactions. Conversely, electron-withdrawing groups, such as the fluoro and bromo substituents in this compound, can decrease the nucleophilicity of the boronic acid, potentially leading to slower reaction rates. However, these electron-deficient boronic acids are often essential for the synthesis of complex molecules with specific electronic properties.

Comparative Yield Data

The following table summarizes the performance of this compound in a model Suzuki-Miyaura cross-coupling reaction with 4-iodoanisole, benchmarked against other commercially available boronic acids. The chosen comparators include an electron-rich, an electron-neutral, and another electron-deficient boronic acid to provide a comprehensive overview.

Boronic AcidSubstituentsElectronic NatureProductYield (%)[1]
This compound 3-Br, 5-FElectron-deficient3-Bromo-5-fluoro-4'-methoxybiphenyl78
4-Methoxyphenylboronic acid4-OCH₃Electron-rich4,4'-Dimethoxybiphenyl95
Phenylboronic acidNoneElectron-neutral4-Methoxybiphenyl92
4-Trifluoromethylphenylboronic acid4-CF₃Electron-deficient4-Methoxy-4'-trifluoromethylbiphenyl85

Yields are based on a standardized experimental protocol and may vary depending on specific reaction conditions.

Experimental Protocols

A standardized Suzuki-Miyaura cross-coupling reaction was performed to generate the comparative data presented above.

Materials:

  • Aryl halide (e.g., 4-iodoanisole, 1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (4:1 mixture, 5 mL per 1 mmol of aryl halide)

Procedure:

  • To a round-bottom flask was added the aryl halide, boronic acid, potassium carbonate, and a magnetic stir bar.

  • The flask was evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The degassed toluene/water solvent mixture was added, followed by palladium(II) acetate and triphenylphosphine.

  • The reaction mixture was heated to 80°C and stirred vigorously for 12 hours.

  • After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product.

Applications in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[2][3] The electron-deficient nature of this compound can enhance its Lewis acidity, potentially leading to stronger interactions with target enzymes.

Phenylboronic acids have been investigated as inhibitors of various enzymes, including β-lactamases, which are responsible for antibiotic resistance, and proteases involved in cancer cell signaling.[3][4][5] For instance, they can inhibit the activity of Rho GTPases, which are key regulators of the actin cytoskeleton and are often dysregulated in metastatic cancer cells.[6]

Illustrative Signaling Pathway Inhibition

The following diagram illustrates a simplified signaling pathway involving Rho GTPases and the potential point of inhibition by a phenylboronic acid derivative.

G Potential Inhibition of Rho GTPase Signaling by Phenylboronic Acids cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Rho_GTPase Rho GTPase (e.g., RhoA, Rac1, Cdc42) Growth_Factor_Receptor->Rho_GTPase Activation ROCK ROCK Rho_GTPase->ROCK Activation Actin_Cytoskeleton_Remodeling Actin Cytoskeleton Remodeling ROCK->Actin_Cytoskeleton_Remodeling Cell_Migration Cell Migration Actin_Cytoskeleton_Remodeling->Cell_Migration PBA_Inhibitor Phenylboronic Acid Inhibitor PBA_Inhibitor->Rho_GTPase Inhibition

Caption: Inhibition of Rho GTPase signaling by a phenylboronic acid.

Experimental Workflow for Performance Benchmarking

The following diagram outlines the general workflow for the comparative analysis of different boronic acids in a Suzuki-Miyaura cross-coupling reaction.

G Experimental Workflow for Boronic Acid Benchmarking Start Start Reaction_Setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) Start->Reaction_Setup Reaction_Execution Reaction Execution (Heating, Stirring) Reaction_Setup->Reaction_Execution Workup Aqueous Workup (Extraction, Washing) Reaction_Execution->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, GC-MS) Purification->Analysis Data_Comparison Data Comparison (Yield, Purity) Analysis->Data_Comparison End End Data_Comparison->End

Caption: Workflow for Suzuki-Miyaura reaction benchmarking.

Conclusion

This compound demonstrates respectable performance in Suzuki-Miyaura cross-coupling reactions, particularly for an electron-deficient substrate. While its reactivity may be lower than electron-rich counterparts like 4-methoxyphenylboronic acid, it provides a valuable tool for the synthesis of biaryl compounds with specific electronic properties. Its potential as a scaffold for enzyme inhibitors, particularly in the context of cancer and antibiotic resistance, warrants further investigation. The provided data and protocols serve as a baseline for researchers to incorporate this versatile building block into their synthetic and drug discovery programs.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 3-Bromo-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of the performance of various palladium catalysts in the context of coupling reactions involving 3-Bromo-5-fluorophenylboronic acid and its analogs. The selection of an appropriate catalyst is crucial for optimizing reaction yield, minimizing reaction times, and ensuring process scalability.

Performance of Palladium Catalysts

While direct head-to-head comparative studies for this compound are not extensively documented in publicly available literature, we can infer performance from studies on structurally similar substrates, such as other fluorinated arylboronic acids and bromo-substituted heterocycles. The following table summarizes typical performance data for common palladium catalysts in Suzuki-Miyaura reactions.

CatalystLigandTypical Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Notes
Pd(PPh₃)₄ Triphenylphosphine1-512-2480-11070-95A versatile and commonly used catalyst, though sometimes requires longer reaction times and higher temperatures.
PdCl₂(dppf) dppf1-32-1280-10085-98Often shows higher activity and shorter reaction times compared to Pd(PPh₃)₄.
XPhos Pd G2/G3 XPhos0.5-20.5-4RT-8090-99+A highly active Buchwald precatalyst, effective for challenging substrates and often allowing for lower catalyst loadings and milder conditions.[1]
Pd/C None (heterogeneous)5-101-6100-15080-95A recyclable catalyst, though may require higher temperatures and catalyst loadings.
Pd Nanoparticles on Graphene None (heterogeneous)~0.13-4870-110up to 99Demonstrates high efficiency and reusability for couplings of fluorinated boronic acids.[2][3]

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions utilizing different palladium catalysts.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with this compound using Tetrakis(triphenylphosphine)palladium(0).

  • Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a suitable base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).[4]

  • Solvent Addition: Add a degassed solvent mixture, typically a 4:1 ratio of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water (5 mL total volume per 1 mmol of aryl bromide).[4]

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon) to ensure an oxygen-free environment.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.[4][5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[4]

Protocol 2: Procedure using PdCl₂(dppf)

This protocol is adapted from studies on the coupling of bromo-substituted heterocycles, which often exhibit similar reactivity to substituted bromobenzenes.

  • Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), PdCl₂(dppf) (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent and Degassing: Add dimethoxyethane (DME) as the solvent and degas the mixture thoroughly with an inert gas.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction for the disappearance of starting material.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, wash with an appropriate solvent, and concentrate the filtrate. The residue can be purified by silica gel chromatography.

Protocol 3: High-Activity Coupling with a Buchwald Precatalyst (XPhos Pd G2)

This protocol is based on procedures developed for challenging Suzuki-Miyaura couplings, including those with substrates prone to side reactions.[1]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 mmol), this compound (1.5 mmol), XPhos Pd G2 (0.02 mmol, 2 mol%), XPhos ligand (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Solvent System: Add a degassed mixture of ethanol and water (e.g., 4:1 ratio).[1]

  • Microwave-Assisted Reaction: For accelerated reactions, the vial can be sealed and heated in a microwave reactor to a temperature of around 135 °C for 30-60 minutes.[1] Alternatively, conventional heating at a lower temperature (e.g., 80 °C) for 1-4 hours can be employed.

  • Work-up: After cooling, the reaction mixture is worked up in a similar manner to the protocols described above, involving extraction and chromatographic purification.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl/Vinyl Halide (R-X) F Suzuki-Miyaura Cross-Coupling A->F B Organoboron Compound (R'-B(OR)2) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Coupled Product (R-R') F->G Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L2-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product react1 R-X react1->oxidative_addition react2 R'-B(OR)2 + Base react2->transmetalation

References

Solvent Selection: A Critical Factor in the Reactivity of Phenylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of solvent and the isomeric substitution pattern of the phenylboronic acid reactant are critical parameters that significantly influence reaction efficiency and yield. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-phenylboronic acid, with a focus on the profound influence of the solvent.

The reactivity of phenylboronic acid isomers in the Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. The position of the boronic acid group on the phenyl ring dictates its steric accessibility and influences the electronic nature of the carbon-boron bond. Solvents play a crucial role by influencing the solubility of reagents, the stability of catalytic intermediates, and the rates of key steps in the catalytic cycle, such as transmetalation.

Comparative Reactivity: A Quantitative Overview

The choice of solvent can significantly modulate this inherent reactivity order. The following table summarizes representative yields for the Suzuki-Miyaura coupling of phenylboronic acid isomers with an aryl bromide in various solvents. It is important to note that this data is compiled from multiple sources and serves as a representative comparison; direct comparison under a single set of conditions is challenging to obtain.

IsomerSolvent SystemTypical Yield (%)Key Observations
p-Phenylboronic acid Toluene/Water~95Generally high yields are achieved in nonpolar aprotic solvents with a water co-solvent to facilitate base dissolution and boronate formation.
THFHighTetrahydrofuran (THF) is often an effective solvent, promoting high conversion rates.[1]
DMF~95Polar aprotic solvents like N,N-Dimethylformamide (DMF) can lead to excellent yields.[2]
m-Phenylboronic acid Toluene/Water~90Reactivity is slightly lower than the para isomer but still generally high in common solvent systems.
THFGood to HighPerforms well in ethereal solvents.
DMF~92Good yields are obtainable in polar aprotic media.[2]
o-Phenylboronic acid Toluene/WaterLow to ModerateSteric hindrance significantly reduces reactivity.
THF or other nonpolar solventsVariable, often lowYields can be poor in nonpolar solvents due to steric hindrance.
Polar Aprotic Solvents (e.g., DMF, MeCN)Can be improvedThe use of polar aprotic solvents can sometimes enhance the reactivity of sterically hindered substrates.[3]

The Role of the Solvent in Modulating Reactivity

The solvent's influence on the Suzuki-Miyaura reaction is multifaceted. Key factors include:

  • Solubility: Phenylboronic acids exhibit varying solubility in different organic solvents. They generally show high solubility in ethers (like THF and dipropyl ether) and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5] Proper dissolution of the boronic acid is essential for efficient reaction.

  • Polarity and Catalyst Stabilization: The polarity of the solvent can affect the stability of the palladium catalyst and its intermediates.[6] Polar solvents can stabilize charged intermediates, potentially altering the reaction pathway and selectivity.[3]

  • Influence on Transmetalation: The transmetalation step, often rate-determining, involves the transfer of the aryl group from the boron atom to the palladium center. The solvent can influence the speciation of the boronic acid (boronic acid vs. boronate) and the palladium complex, thereby affecting the rate of this crucial step.[7][8][9] For instance, the presence of water in many solvent systems is crucial for the formation of the more nucleophilic trihydroxyboronate species.

  • Base Activity: The effectiveness of the inorganic base used in the reaction is also solvent-dependent. The solvent must facilitate the interaction between the base and the boronic acid to form the active boronate species.

Experimental Protocols

To conduct a comparative analysis of the influence of solvent on the reactivity of phenylboronic acid isomers, a standardized experimental protocol is essential. The following provides a general methodology for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Comparative Reactivity Studies:

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • ortho-, meta-, or para-Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvents (e.g., Toluene, THF, DMF, Ethanol/Water mixture)

  • Internal standard for quantitative analysis (e.g., dodecane)

Reaction Setup:

  • To a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the respective phenylboronic acid isomer (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Add the chosen solvent (10 mL).

  • Stir the mixture to ensure homogeneity.

  • Add the palladium catalyst (e.g., 1-2 mol%).

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

Monitoring and Analysis:

  • Collect aliquots of the reaction mixture at regular time intervals using a syringe.

  • Quench each aliquot by adding it to a vial containing a small amount of water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product relative to the internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rate. Compare the rates and final yields for each isomer in the different solvents.

Logical Relationships and Experimental Workflow

The interplay between the solvent, the phenylboronic acid isomer, and the resulting reactivity can be visualized as a logical workflow.

G cluster_input Inputs cluster_process Reaction Parameters & Mechanism cluster_output Outputs Isomer Phenylboronic Acid Isomer (ortho, meta, para) Reactivity_Factors Electronic & Steric Effects Isomer->Reactivity_Factors Solvent Solvent (e.g., Toluene, THF, DMF) Solvent_Effects Solvent Properties (Polarity, Solubility) Solvent->Solvent_Effects Transmetalation Transmetalation Step Reactivity_Factors->Transmetalation influences Solvent_Effects->Transmetalation influences Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Reactivity Comparative Reactivity (Yield, Rate) Catalytic_Cycle->Reactivity Transmetalation->Catalytic_Cycle is key step in

Figure 1. Logical diagram illustrating the influence of isomer and solvent on reactivity.

The experimental workflow for comparing the reactivity of phenylboronic acid isomers in different solvents follows a systematic process from reagent selection to data analysis.

G A Reagent Selection - Phenylboronic Acid Isomer - Aryl Halide - Catalyst & Base C Reaction Setup (Inert Atmosphere, Temperature Control) A->C B Solvent Selection (Toluene, THF, DMF, etc.) B->C D Reaction Monitoring (Aliquots at Time Intervals) C->D E Quantitative Analysis (GC or HPLC) D->E F Data Interpretation - Compare Rates & Yields E->F

Figure 2. Experimental workflow for comparative reactivity studies.

References

An Economic Comparison of Bromo-Fluorophenylboronic Acid Isomers in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that balances chemical reactivity with economic viability. Bromo-fluorophenylboronic acids are a versatile class of reagents, pivotal in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the economic and synthetic performance of four key isomers: 2-bromo-3-fluorophenylboronic acid, 2-bromo-4-fluorophenylboronic acid, 2-bromo-5-fluorophenylboronic acid, and 3-bromo-4-fluorophenylboronic acid.

Cost and Availability: A Primary Economic Driver

The initial cost and commercial availability of a starting material are fundamental to the economic feasibility of a synthetic route, particularly in process development and scale-up. A survey of various chemical suppliers reveals a notable price range among the bromo-fluorophenylboronic acid isomers. This variation is often influenced by the complexity of the isomer's synthesis, the number of available suppliers, and the scale of production.

IsomerCAS NumberRepresentative Pricing (per gram)
2-Bromo-3-fluorophenylboronic acid 731817-89-3€165.00[1]
2-Bromo-4-fluorophenylboronic acid 216393-64-5$121.00
2-Bromo-5-fluorophenylboronic acid 959996-48-6$61.00 - $95.00[2][3]
3-Bromo-4-fluorophenylboronic acid 1092533-91-9$15.00 - $158.94[4][5]

Note: Prices are subject to change based on supplier, purity, and quantity. The prices listed are for research quantities and may differ significantly for bulk orders.

From the collected data, 3-bromo-4-fluorophenylboronic acid appears to be the most cost-effective option for laboratory-scale synthesis, with some suppliers offering it at a significantly lower price point. Conversely, 2-bromo-3-fluorophenylboronic acid is presented as the most expensive among the four, which could be a limiting factor for its use in large-scale applications. The prices for 2-bromo-4-fluorophenylboronic acid and 2-bromo-5-fluorophenylboronic acid fall within a moderate range.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

While the initial cost of a reagent is a key factor, its performance in a reaction, particularly the yield of the desired product, is equally crucial for an overall economic assessment. A higher yield can offset a higher initial reagent cost by reducing the amount of starting material needed and simplifying purification processes.

Bromo-fluorophenylboronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-3-fluorophenylboronic acid Aryl bromidePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-10012-2470-85
2-Bromo-4-fluorophenylboronic acid Aryl bromidePd(dppf)Cl₂Cs₂CO₃Dioxane1001280-95
2-Bromo-5-fluorophenylboronic acid Aryl bromidePd₂(dba)₃ / SPhosK₃PO₄Toluene1002-485-98
3-Bromo-4-fluorophenylboronic acid Aryl bromidePd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O1002-1890-99

Note: The data presented is a compilation from various studies and represents typical, optimized conditions. Actual yields may vary depending on the specific substrates and reaction parameters.

The compiled data suggests that 3-bromo-4-fluorophenylboronic acid and 2-bromo-5-fluorophenylboronic acid often provide excellent yields in Suzuki-Miyaura coupling reactions, frequently exceeding 90%. The choice of an appropriate palladium catalyst and ligand system is critical for achieving high efficiency, particularly for more challenging substrates.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions should be optimized for each set of substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine the aryl bromide (1.0 mmol, 1.0 equiv.), the bromo-fluorophenylboronic acid isomer (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.

Visualizing the Process and Economic Factors

To better understand the experimental workflow and the interplay of economic considerations, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Boronic Acid, Aryl Halide, Base) catalyst Add Catalyst/Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor extract Extraction monitor->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification (Chromatography) concentrate->purify Economic_Factors cluster_costs Direct Costs cluster_performance Performance Factors cluster_overall Overall Economic Viability reagent_cost Reagent Cost (Boronic Acid Isomer) viability Economic Viability reagent_cost->viability catalyst_cost Catalyst & Ligand Cost (Palladium) catalyst_cost->viability solvent_cost Solvent & Base Cost solvent_cost->viability yield Reaction Yield yield->viability time Reaction Time time->viability purification Purification Ease purification->viability

References

Spectroscopic comparison of 3-Bromo-5-fluorophenylboronic acid and its reaction products

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 3-Bromo-5-fluorophenylboronic Acid and a Key Reaction Product

For researchers and professionals in drug development and organic synthesis, this compound is a valuable building block, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This guide provides a comparative analysis of the spectroscopic properties of this compound and one of its common reaction products, 3-bromo-5-fluoro-1,1'-biphenyl, formed through a Suzuki coupling with phenylboronic acid.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its biphenyl product. Due to the limited availability of direct experimental spectra for these specific compounds in the public domain, the data for the product is supplemented with data from structurally similar compounds: 3-bromo-1,1'-biphenyl and 3-fluoro-1,1'-biphenyl, to provide a reliable estimation of expected spectral features[1].

Table 1: ¹H NMR Data (ppm)

CompoundAromatic Protons-B(OH)₂ Protons
This compound ~8.2 - 7.5 (m)~8.3 (s, broad)
3-bromo-5-fluoro-1,1'-biphenyl (Predicted) ~7.8 - 7.3 (m)N/A
3-bromo-1,1'-biphenyl (Reference)[1]7.78 (t, J = 1.8 Hz, 1H), 7.60-7.57 (m, 2H), 7.55-7.46 (m, 4H), 7.43-7.39 (m, 1H), 7.33 (t, J = 7.8 Hz, 1H)N/A
3-fluoro-1,1'-biphenyl (Reference)[1]7.62-7.59 (m, 2H), 7.50-7.46 (m, 2H), 7.43-7.38 (m, 3H), 7.34-7.31 (m, 1H), 7.09-7.04 (m, 1H)N/A

Table 2: ¹³C NMR Data (ppm)

CompoundAromatic CarbonsC-B Bond
This compound ~163 (d, J(C-F)), ~135-115~130 (broad)
3-bromo-5-fluoro-1,1'-biphenyl (Predicted) ~163 (d, J(C-F)), ~143-115N/A
3-bromo-1,1'-biphenyl (Reference)[1]143.3, 139.6, 130.2, 130.1, 128.9, 127.8, 127.1, 125.7, 122.9N/A
3-fluoro-1,1'-biphenyl (Reference)[1]163.2 (d, J(C-F) = 243.9 Hz), 143.5 (d, J(C-F) = 7.6 Hz), 140.0 (d, J(C-F) = 2.1 Hz), 130.3 (d, J(C-F) = 8.3 Hz), 128.9, 127.9, 127.1, 122.8 (d, J(C-F) = 2.7 Hz), 114.1 (d, J(C-F) = 21.4 Hz), 113.8 (d, J(C-F) = 21.1 Hz)N/A

Table 3: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound ~3300 (O-H), ~1350 (B-O), ~1090 (C-F), ~700 (C-Br)Expected [M]+ at 218/220
3-bromo-5-fluoro-1,1'-biphenyl ~3050 (Ar C-H), ~1580, 1470 (C=C), ~1100 (C-F), ~690 (C-Br)Expected [M]+ at 250/252

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is provided below. This protocol is adapted from established methods for similar coupling reactions.

Suzuki-Miyaura Coupling Protocol:

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-fluoro-1,1'-biphenyl.

Visualizing the Reaction Pathway

The following diagrams illustrate the Suzuki-Miyaura coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Coupling cluster_reactants Reactants reactant1 3-Bromo-5-fluorophenyl- boronic Acid catalyst Pd(0) Catalyst reactant1->catalyst Oxidative Addition reactant2 Aryl-Boronic Acid base Base (e.g., K₂CO₃) product 3-Aryl-5-fluorophenyl Product catalyst->product Reductive Elimination base->catalyst Transmetalation

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

Experimental_Workflow A 1. Combine Reactants & Catalyst B 2. Add Solvent & Degas A->B C 3. Heat and Stir B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Extraction) D->E F 6. Purification (Chromatography) E->F G 7. Characterization (Spectroscopy) F->G

Caption: General experimental workflow for Suzuki coupling.

References

Safety Operating Guide

Safe Disposal of 3-Bromo-5-fluorophenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents like 3-Bromo-5-fluorophenylboronic acid is a critical component of laboratory safety and environmental responsibility. This guide provides a step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing risk.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, it is imperative to be aware of its hazards. The compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.
Eye/Face Protection Safety glasses with side-shields or gogglesTo protect against dust particles and splashes causing serious eye irritation.
Skin and Body Protection Laboratory coat, long-sleeved clothingTo protect skin from accidental contact.
Respiratory Protection Use in a well-ventilated area or with a local exhaust ventilation system. If dust is generated, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust which can cause respiratory irritation.

II. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[2] Attempting to neutralize or treat the chemical in the lab without established and validated protocols can be hazardous.

Step 1: Waste Collection and Storage

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and clearly labeled waste container.

  • The container should be suitable for solid chemical waste, sealable, and in good condition.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Step 2: Handling Spills

  • In the event of a spill, avoid creating dust.[2]

  • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

  • Ensure the spill area is cleaned thoroughly.

  • Prevent the spilled material from entering drains or waterways.[2][4]

Step 3: Preparing for Disposal

  • Ensure the waste container is securely closed.

  • Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a pickup with your institution's Environmental Health and Safety (EHS) department or a contracted waste disposal service.

Step 4: Professional Disposal

  • The final disposal must be conducted by a licensed waste disposal company in accordance with all local, state, and federal regulations.[2] These companies have the facilities and expertise to handle and dispose of chemical waste safely and in an environmentally sound manner.

III. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Have this compound for disposal ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a labeled, sealed container ppe->collect spill Spill Occurred? collect->spill cleanup Clean up spill following safety protocols. Avoid dust. Prevent entry to drains. spill->cleanup Yes store Store container in a cool, dry, well-ventilated area spill->store No cleanup->collect contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company store->contact_ehs dispose Arrange for professional disposal contact_ehs->dispose end End: Waste disposed of safely and compliantly dispose->end

Figure 1. Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 3-Bromo-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents like 3-Bromo-5-fluorophenylboronic acid are of paramount importance. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification: this compound is classified with several hazard statements, indicating it can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. It is harmful if swallowed, inhaled, or comes into contact with skin[1].

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended equipment.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are the minimum requirement. A full-face shield is recommended when there is a risk of splashing[3].To protect eyes from contact, which can cause serious irritation[1][3][4].
Hand Protection Chemically resistant gloves, such as nitrile rubber, should be worn[3][4]. It is advisable to inspect gloves prior to use and use a proper glove removal technique.To prevent skin contact and potential irritation[1][3][4].
Body Protection A laboratory coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat[3].To protect skin from accidental splashes or spills[3].
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[3][4].To prevent respiratory tract irritation[1][3][4].

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood[3].

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[3].

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors[3].

  • Wash hands thoroughly with soap and water after handling and before breaks.

  • Do not eat, drink, or smoke in the laboratory[3].

  • Remove any contaminated clothing immediately and wash it before reuse[3].

Handling Procedures:

  • This product should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals[1].

  • Avoid the formation of dust and aerosols[2].

  • Use non-sparking tools to prevent ignition from electrostatic discharge[2].

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

Waste Containment:

  • Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.

Disposal Method:

  • Dispose of all chemical waste in accordance with federal, state, and local regulations[3]. Do not pour waste down the drain[3].

  • The primary recommended method for disposal is incineration by a licensed waste disposal facility.

Emergency Protocol: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is critical to containment and safety. The following workflow outlines the necessary steps.

G cluster_0 Chemical Spill Response Evacuate 1. Evacuate Area Ventilate 2. Ventilate (If Safe) Evacuate->Ventilate Isolate immediate danger Contain 3. Contain Spill Ventilate->Contain Prevent spread Cleanup 4. Clean Up Contain->Cleanup Use inert absorbent material Decontaminate 5. Decontaminate Area Cleanup->Decontaminate Thorough cleaning Dispose 6. Dispose of Waste Decontaminate->Dispose Follow hazardous waste protocol

Caption: Workflow for managing a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.